molecular formula C8H5Br2ClO2 B8684574 3,5-Dibromo-4-methoxybenzoyl chloride

3,5-Dibromo-4-methoxybenzoyl chloride

Cat. No.: B8684574
M. Wt: 328.38 g/mol
InChI Key: OUMLAMVDXFJCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H5Br2ClO2 and its molecular weight is 328.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5Br2ClO2

Molecular Weight

328.38 g/mol

IUPAC Name

3,5-dibromo-4-methoxybenzoyl chloride

InChI

InChI=1S/C8H5Br2ClO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3

InChI Key

OUMLAMVDXFJCPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3,5-Dibromo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoyl Chloride: Synthesis, Properties, and Applications

Introduction

This compound stands as a pivotal, though not widely cataloged, synthetic intermediate for researchers in medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a highly reactive acyl chloride group appended to a benzene ring substituted with a methoxy group and two sterically significant bromine atoms, offers a unique combination of reactivity and functionality. The bromine atoms and the methoxy group critically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for generating novel molecular entities.[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, handling, and core applications, grounded in the principles of synthetic organic chemistry.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

Chemical Structure and Properties

The structure of this compound is defined by a central benzene ring with substituents at positions 1, 3, 4, and 5. The acyl chloride at position 1 is the primary site of reactivity, while the substituents at positions 3, 4, and 5 modulate this reactivity and confer specific properties to the resulting derivatives.

PropertyValueSource
Molecular Formula C₈H₅Br₂ClO₂Inferred
Molecular Weight 328.39 g/mol Inferred
Appearance Expected to be a solid at room temperatureInferred from analogs[4][5]
CAS Number Not explicitly found; precursor is 4073-35-2[2]
Solubility Soluble in aprotic organic solvents (e.g., DCM, Toluene); Reacts violently with water and protic solventsInferred from analogs[6][7]

Note: Some properties are inferred based on the precursor, 3,5-Dibromo-4-methoxybenzoic acid, and structurally similar acyl chlorides, as direct experimental data for this specific compound is sparse in readily available literature.

Anticipated Spectroscopic Profile
SpectroscopyFeatureExpected Region/Value
¹H NMR (CDCl₃)Aromatic Protons (2H, singlet)δ 8.0 - 8.2 ppm
Methoxy Protons (3H, singlet)δ 3.9 - 4.1 ppm
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)δ 167 - 170 ppm
Aromatic C-Oδ 158 - 162 ppm
Aromatic C-Brδ 115 - 120 ppm
Aromatic C-Hδ 130 - 135 ppm
Aromatic C-COClδ 130 - 133 ppm
Methoxy Carbon (-OCH₃)δ ~60 ppm
IR Spectroscopy C=O Stretch (Acyl Chloride)1770 - 1815 cm⁻¹ (strong)
C-O-C Stretch (Aryl Ether)1250 - 1270 cm⁻¹ (strong)
C-Cl Stretch650 - 850 cm⁻¹
Mass Spectrometry Molecular Ion Peak [M]⁺Complex isotopic pattern due to Br and Cl

Part 2: Synthesis and Safe Handling

The synthesis of this compound is a logical two-step process starting from a commercially available precursor. The causality behind this strategy is straightforward: first, the aromatic core is functionalized, and second, the carboxylic acid is activated to the more reactive acyl chloride.

Synthetic Workflow

The overall transformation begins with the electrophilic bromination of 4-methoxybenzoic acid to install the two bromine atoms, followed by the conversion of the resulting carboxylic acid to the target acyl chloride using a chlorinating agent.

Synthetic Workflow A 4-Methoxybenzoic Acid B 3,5-Dibromo-4-methoxybenzoic Acid A->B Br₂, Acetic Acid, cat. FeBr₃ C This compound B->C Thionyl Chloride (SOCl₂), cat. DMF

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

This protocol is based on the well-established electrophilic aromatic substitution reaction. The methoxy group is a strong activating, ortho-, para-director. Since the para position is blocked by the carboxylic acid, bromination occurs at the two ortho positions.

Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid. Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: While stirring at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise. The reaction is exothermic and will evolve HBr gas, requiring a proper quench/scrubbing setup.

  • Reaction and Monitoring: After addition, the mixture can be gently heated (e.g., to 60-80°C) for several hours to drive the reaction to completion.[2] Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture and pour it into cold water. The excess bromine is quenched by the addition of a sodium thiosulfate solution.

  • Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water.[2] The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield white to off-white crystals.[2]

Protocol 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Chatelier's principle.[11][12]

Methodology:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a scrubbing solution (e.g., NaOH solution). Add 3,5-Dibromo-4-methoxybenzoic acid to the flask.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask, either neat or with an inert solvent like toluene.[13] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12][14]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The evolution of gases (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound, often a solid, remains. It can be purified by recrystallization or used directly in the next step.

Safety and Handling

Acyl chlorides are hazardous reagents that demand respect and appropriate handling procedures.

HazardDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.[6][15]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
Reactivity with Water Reacts violently with water, including moisture in the air, to release corrosive HCl gas.[4][7][16]Handle exclusively in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dried.
Inhalation Toxicity Vapors are harmful if inhaled and can cause respiratory tract irritation.[16]Always work in a well-ventilated fume hood.
Storage Moisture-sensitive.[7] Pressure can build up in sealed containers due to slow decomposition.[4][5]Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.

Part 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group. This makes the reaction highly efficient and broadly applicable.[17]

Caption: General mechanism of nucleophilic acyl substitution.

Key Application: Amide Bond Formation

A premier application of this reagent is in the synthesis of N-substituted benzamides. The resulting structures are prevalent in medicinal chemistry. For instance, benzamide derivatives have demonstrated potent activity as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[1][18] The dibromo-methoxy substitution pattern provides a unique scaffold for tuning the pharmacological properties of these inhibitors.

Protocol 3: Synthesis of a Representative N-Aryl Benzamide

This protocol outlines the reaction with an amine to form a stable amide bond, a reaction that is both rapid and high-yielding.[19][20][21]

Methodology:

  • Setup: In a dry flask under an inert atmosphere, dissolve the amine (e.g., 3,5-dimethoxyaniline) and a non-nucleophilic base (e.g., triethylamine or pyridine, ~1.5-2.0 equivalents) in an aprotic solvent like dichloromethane (DCM). Cool the solution in an ice bath (0°C).

  • Acyl Chloride Addition: Dissolve this compound in DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). The base is crucial as it neutralizes the HCl byproduct, preventing the protonation of the starting amine.[22][23]

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential for constructing complex molecular architectures. Its synthesis from readily available materials is robust, and its reactivity as an acylating agent is predictable and efficient. For researchers and drug development professionals, this reagent provides a valuable entry point for creating novel benzamide libraries and other derivatives, where the interplay of its bromo and methoxy substituents can be strategically exploited to optimize biological activity and pharmacokinetic profiles. Proper adherence to safety protocols is paramount when handling this energetic and corrosive compound.

References
  • How Do Acyl Chlorides Form Primary and Secondary Amides? - YouTube. (n.d.).
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides).
  • Chemguide. (n.d.). The preparation of amides.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • The Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Organic Chemistry Guru. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • TCI Chemicals. (2025, July 7). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl Chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxybenzoyl chloride.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - 4-METHOXY BENZOYL CHLORIDE.
  • NOAA. (n.g.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
  • ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
  • PMC. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
  • ECHEMI. (n.d.). 100-07-2, 4-Methoxybenzoyl chloride Formula.
  • BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
  • SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

Technical Guide: Solubility & Handling of 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-methoxybenzoyl chloride (CAS: 4073-36-3) is a critical electrophilic intermediate used primarily in the synthesis of biologically active heterocycles, including benzamides and oxazine derivatives for pharmaceutical applications. As an acyl halide, its utility is defined by its high reactivity toward nucleophiles; however, this same property renders it highly sensitive to moisture and protic solvents.

This guide provides a definitive technical analysis of the solubility landscape for this compound. It moves beyond simple "soluble/insoluble" binaries to explain the functional solubility required for synthesis, purification, and analysis, ensuring researchers maximize yield and minimize hydrolytic degradation.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection. The molecule features a lipophilic benzoyl core modified by two heavy bromine atoms and a methoxy group.

PropertyData
Chemical Name This compound
CAS Number 4073-36-3
Molecular Formula C₈H₅Br₂ClO₂
Molecular Weight ~328.38 g/mol
Physical State Crystalline Solid (at 20°C)
Polarity Moderate (Dipolar aprotic character due to carbonyl/halogens)
Primary Hazard Corrosive, Moisture Sensitive (Lachrymator)

Solubility Mechanism: The presence of the bulky bromine atoms at the 3 and 5 positions increases the lipophilicity of the molecule compared to unsubstituted benzoyl chloride. Consequently, it exhibits excellent solubility in non-polar and moderately polar aprotic solvents but is incompatible with protic solvents due to rapid solvolysis.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic capability to dissolve the solute and their kinetic stability (inertness) toward the acyl chloride functionality.

Recommended Solvents (Aprotic)

These solvents are chemically inert toward the acid chloride and are suitable for reaction media, extraction, or spectroscopic analysis.

SolventSolubility RatingFunctional ApplicationNotes
Dichloromethane (DCM) Excellent (>200 g/L)Synthesis, ExtractionPreferred solvent. High solubility due to polarizability match. Easily removed (bp 40°C).
Tetrahydrofuran (THF) High (>100 g/L)Synthesis (Grignard/Lithiation)Critical: Must be anhydrous and free of peroxides. Commercial THF often contains water/stabilizers that trigger hydrolysis.
Toluene / Benzene Good (>50 g/L)Reflux Reactions, RecrystallizationExcellent for high-temperature acylations. Toluene is preferred over benzene due to lower toxicity.
Ethyl Acetate Moderate/High Extraction, TLCSuitable for workup. Ensure ethyl acetate is dry; wet EtOAc will hydrolyze the chloride over time.
Acetonitrile (MeCN) Moderate Polar ReactionsUseful for reactions requiring higher polarity, but strict anhydrous conditions are required.
Incompatible Solvents (Protic/Reactive)

WARNING: The following solvents must never be used for dissolving the compound for storage or reaction, as they act as nucleophiles, destroying the material.

  • Water: Causes rapid hydrolysis to 3,5-Dibromo-4-methoxybenzoic acid and HCl gas.

  • Methanol / Ethanol: Causes rapid alcoholysis to form methyl/ethyl esters.

  • Dimethyl Sulfoxide (DMSO): While aprotic, DMSO can react with acid chlorides (Swern-type chemistry) or accelerate hydrolysis if wet. Use with extreme caution.

  • Amines (Primary/Secondary): React immediately to form amides. Only use if the amine is the intended reactant.

Mechanistic Visualization: Reactivity vs. Solubility

The following diagram illustrates the divergent pathways the molecule takes depending on the solvent environment.

SolubilityPathways cluster_Inert Inert Solvents (Safe) cluster_Reactive Reactive Solvents (Destructive) Compound 3,5-Dibromo-4-methoxybenzoyl chloride DCM Dichloromethane (Stable Solution) Compound->DCM Dissolution Toluene Toluene (Stable Solution) Compound->Toluene Dissolution Water Water (H₂O) Compound->Water Rapid Reaction Methanol Methanol (MeOH) Compound->Methanol Rapid Reaction Acid Hydrolysis Product: 3,5-Dibromo-4-methoxybenzoic acid Water->Acid Release HCl Ester Solvolysis Product: Methyl Ester Methanol->Ester Release HCl

Figure 1: Stability pathways of this compound in different solvent classes.

Experimental Protocols

Protocol: Qualitative Solubility Testing

Use this protocol to verify solvent suitability before scaling up.

  • Preparation: Dry a 2 mL GC vial or test tube in an oven at 110°C for 1 hour. Allow to cool in a desiccator.

  • Sampling: Weigh approximately 10 mg of this compound into the vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (must be anhydrous).

  • Observation:

    • Clear Solution: Soluble.[1][2]

    • Cloudy/Precipitate: Insoluble or impure.

    • Bubbling/Heat:STOP. Reaction occurring (release of HCl). Solvent is wet or incompatible.[1][3]

Protocol: Recrystallization (Purification)

If the acid chloride degrades or contains impurities, it can often be purified via recrystallization from non-polar solvents.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene .

  • Filtration: If insoluble particles remain (likely the carboxylic acid hydrolysis product), filter the hot solution rapidly through a glass frit under nitrogen.

  • Crystallization: Add hot Hexane or Heptane dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.

  • Collection: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent hydrolysis from atmospheric moisture.

Handling & Storage
  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Seals: Use Parafilm or Teflon tape over caps to prevent moisture ingress.

  • Glassware: All glassware must be flame-dried or oven-dried.

Synthesis Workflow Visualization

The following decision tree guides the researcher in selecting the correct solvent system based on the intended chemical transformation.

SolventSelection Start Intended Application Reaction Synthesis / Reaction Start->Reaction Analysis Analysis (NMR/GC) Start->Analysis ReactType Reaction Type? Reaction->ReactType NMR Use: CDCl3 or C6D6 (Must be dry/neutral) Analysis->NMR Acylation Amide/Ester Formation ReactType->Acylation FC Friedel-Crafts ReactType->FC Solv1 Use: DCM or THF (Add Base: Et3N/Pyridine) Acylation->Solv1 Solv2 Use: DCM, DCE, or CS2 (Lewis Acid Compatible) FC->Solv2

Figure 2: Solvent selection decision tree for synthesis and analysis applications.

References

  • PubChem. (n.d.).[4] 3,5-Dichloro-4-methoxybenzoyl chloride (Analogous Compound Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Patent Office. (2004). EP 1 732 898 B1: Compounds for inhibiting IGF-1R. (Lists this compound as intermediate).

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3,5-Dibromo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of advanced active pharmaceutical ingredient (API) development, 3,5-Dibromo-4-methoxybenzoyl chloride (CAS: 4073-36-3) [1] serves as a critical electrophilic building block. It is extensively utilized in the synthesis of complex heterocyclic derivatives, including URAT1 inhibitors for the treatment of hyperuricemia and gout[2], as well as IGF-1R down-regulating compounds targeted for oncology[1].

However, the deployment of this reagent requires a rigorous balance between synthetic utility and occupational safety. As a highly reactive acyl halide, it presents severe moisture sensitivity and corrosiveness. More critically, field experience and patent literature indicate that its reaction with certain oxazine derivatives can generate toxic intermediates capable of inducing genetic mutations[3]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required for this compound.

Physicochemical Profiling & Reactivity Mechanisms

To predict the behavior of this compound in synthetic workflows, one must understand its molecular architecture. The electron-withdrawing nature of the two bromine atoms at the meta positions (3,5-) exacerbates the electrophilicity of the acyl carbon, making it highly susceptible to nucleophilic attack. Consequently, exposure to atmospheric moisture leads to rapid nucleophilic acyl substitution, violently releasing corrosive hydrogen chloride (HCl) gas.

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Description
IUPAC Name This compound
CAS Registry Number 4073-36-3[1]
Molecular Formula C8H5Br2ClO2
Molecular Weight ~328.38 g/mol
Physical State Off-white to pale yellow solid/crystalline powder
Primary Hazard Class Corrosive (Causes severe skin burns and eye damage)
Reactivity Profile Reacts violently with water, alcohols, and primary/secondary amines.
Synthetic Utility N-acylation of heterocyclic amines; API intermediate synthesis[2].

Mechanistic Toxicology and Advanced Safety Handling

Standard Material Safety Data Sheets (MSDS) classify acyl chlorides primarily as severe contact hazards. However, in pharmaceutical synthesis, the toxicological profile extends to the reaction's transitional states.

The Mutagenicity Risk: During the synthesis of oxazine-based heterocyclic derivatives, the degradation of intermediates or uncontrolled thermal reactions involving this compound can generate highly toxic impurities[4]. These specific intermediates have been documented to induce genetic mutations, necessitating both stringent thermal control during synthesis and rigorous downstream purification to ensure clinical safety[3].

Causality-Driven Engineering Controls:

  • Atmospheric Control: Because the compound hydrolyzes instantly in ambient humidity to form HCl, all handling must occur within an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a dedicated glovebox.

  • Thermal Regulation: The amidation reaction is highly exothermic. Without cryogenic control, localized heating accelerates side reactions that yield the aforementioned mutagenic impurities[4].

Validated Experimental Protocols

Protocol A: Cryogenic N-Acylation for URAT1 Inhibitor Intermediates

Causality Check: Conducting this amidation at -72°C kinetically favors the desired N-acylation while suppressing the activation energy required for the formation of mutagenic degradation products[2].

  • Vessel Preparation: Flame-dry a multi-neck round-bottom flask under a continuous Argon sweep to ensure a strictly anhydrous environment.

  • Substrate Loading: Dissolve the target oxazine derivative in anhydrous dichloromethane (DCM). Add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine) to act as an HCl scavenger.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -72°C[2].

  • Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Self-Validation: Monitor the internal temperature; addition rate must not allow the temperature to rise above -65°C.

  • Reaction & Quenching: Stir the mixture at -72°C for 10 minutes[2]. Quench the reaction safely by adding cold water (

    
    ) dropwise[2]. The cold water hydrolyzes any residual acyl chloride safely while the low temperature prevents violent exotherms.
    
  • Extraction: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (EA) three times[2]. Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Emergency Spill Response and Quenching

Causality Check: Direct application of water to a bulk acyl chloride spill triggers a violent exothermic hydrolysis, vaporizing the generated HCl and causing a severe inhalation hazard. A buffered, endothermic quench is mandatory.

  • Evacuation & PPE: Immediately evacuate the zone. Responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl rubber gloves.

  • Inert Containment: Cover the spill entirely with dry sand or vermiculite. Critical Warning: Never use combustible absorbents like sawdust, which can ignite from the heat of hydrolysis.

  • Buffered Neutralization: Slowly sweep the absorbed material into a large, open high-density polyethylene (HDPE) container filled with a cold, saturated solution of Sodium Bicarbonate (

    
    ).
    
  • Self-Validation & Disposal: The

    
     neutralizes the HCl, producing 
    
    
    
    gas. Allow the mixture to stand in a certified fume hood. The cessation of
    
    
    bubbling validates that the acyl chloride has been completely quenched. Dispose of the resulting slurry as hazardous halogenated waste.

System Workflows & Visualizations

Diagram 1: Reaction Pathway and Impurity Generation

The following diagram illustrates the mechanistic divergence of the reagent based on thermal control, highlighting the pathway that leads to genetic mutation risks.

ReactionPathway A This compound (Electrophile) C Cryogenic Amidation (-72°C) A->C E Thermal Degradation (> 0°C) A->E B Oxazine Derivative (Nucleophile) B->C B->E D Desired Amide Intermediate (URAT1 Inhibitor Precursor) C->D Controlled Kinetics F Mutagenic Impurities (Genetic Mutation Risk) E->F Uncontrolled Exotherm

Caption: Mechanistic divergence of this compound amidation based on thermal control.

Diagram 2: Chemical Spill Response Workflow

This workflow maps the self-validating safety protocol for neutralizing an acyl chloride spill without triggering an uncontrolled HCl gas release.

SpillResponse Step1 Spill Detected: This compound Step2 Evacuate Area & Don SCBA / Butyl Gloves Step1->Step2 Step3 Contain Spill: Apply Dry Sand / Vermiculite Step2->Step3 Step4 Controlled Quench: Transfer to Cold NaHCO3 Solution Step3->Step4 Avoid direct H2O Step5 Waste Management: Vent CO2 & Dispose as Halogenated Waste Step4->Step5 Neutralizes HCl

Caption: Step-by-step safety and neutralization workflow for acyl chloride spills.

References

  • EP 1 732 898 B1 - googleapis.
  • US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound (Details on mutagenic intermediates and purific
  • WO 2020/253659 A1 - googleapis.

Sources

Technical Guide: Thermal Stability & Decomposition of 3,5-Dibromo-4-methoxybenzoyl Chloride

[1]

Executive Summary & Critical Handling

This compound is a highly reactive acyl chloride intermediate.[1] While thermally stable up to moderate processing temperatures (<100°C) in anhydrous environments, it exhibits acute instability in the presence of moisture and nucleophiles.[2][3]

  • Primary Risk: Rapid hydrolysis releasing corrosive Hydrogen Chloride (HCl) gas and reverting to the parent benzoic acid.[1][2][3]

  • Thermal Risk: High-temperature decarbonylation (>200°C) or metal-catalyzed decomposition.[1][2]

  • Operational Recommendation: For maximum reproducibility, generate in situ from the acid precursor and use immediately without isolation.[2][3] If isolation is required, store as a solid under Argon at 2–8°C.[2][3]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

PropertyDataNote
Chemical Name This compound
CAS Number 4073-36-3 Validated via patent literature [1].[1][4][5]
Molecular Formula C₈H₅Br₂ClO₂
Molecular Weight 328.39 g/mol High MW due to bromine content.[1][2][3]
Physical State Solid (Crystalline)Inferred from high MW and symmetry.[1][2][3]
Precursor 3,5-Dibromo-4-methoxybenzoic acidCAS 4073-35-2; MP: 226–229°C [2].[1]
Solubility DCM, THF, Toluene, Ethyl AcetateReacts with protic solvents (MeOH, Water).[3]

Thermal Decomposition Mechanisms

Understanding the decomposition requires analyzing the electronic competition between the Methoxy (-OMe) and Bromo (-Br) substituents.[1][3]

A. Electronic Environment & Reactivity[1][2][3]
  • Methoxy Effect (+R): The 4-methoxy group typically donates electrons via resonance, stabilizing the acylium ion.[1][2][3] However, in this molecule, the 3,5-dibromo substituents create significant steric hindrance.[3]

  • Steric Inhibition: The bulky bromine atoms force the methoxy group out of planarity with the benzene ring, diminishing its resonance stabilization.[2][3]

  • Net Result: The carbonyl carbon remains highly electrophilic (activated by the inductive withdrawal of the bromines), making the compound more susceptible to hydrolysis than unsubstituted anisoyl chloride.[1][2][3]

B. Decomposition Pathways[1][2][3][12]
1. Hydrolytic Decomposition (Dominant)

Upon exposure to atmospheric moisture, the C-Cl bond cleaves rapidly.[1][2][3]

1
  • Observation: White fuming (HCl mist) and formation of an insoluble precipitate (the parent acid).[1][2][3]

2. Thermal Decarbonylation (High Energy)

At temperatures exceeding 200°C, or in the presence of transition metals (Pd, Rh), the molecule can eject carbon monoxide.[1][2][3]

1
  • Relevance: Low risk during standard storage; high risk during high-temperature distillation or metal-catalyzed cross-coupling.[1][2]

3. Dimerization/Polymerization

Unlike nitro-benzoyl chlorides, this compound is less prone to explosive polymerization.[1][2] However, prolonged heating can lead to the formation of anhydrides via reaction with trace hydrolyzed acid.[2][3]

1

Visualization of Pathways[3][13]

The following diagram illustrates the synthesis, stability, and decomposition logic.

DecompositionPathwaysPrecursor3,5-Dibromo-4-methoxybenzoic Acid(Stable Solid)TargetThis compound(Reactive Intermediate)Precursor->TargetChlorinationReagentSOCl2 / (COCl)2Reagent->TargetHydrolysisHydrolysis (Moisture)< RTTarget->HydrolysisH2O ExposureAnhydrideAnhydride Formation(Trace Acid + Heat)Target->AnhydrideSlow ThermalDecarbDecarbonylation(>200°C or Metal Cat.)Target->DecarbHigh T / CatalystAcidProdParent Acid + HClHydrolysis->AcidProdAnhydrideProdBenzoic Anhydride + HClAnhydride->AnhydrideProdArylHalideAryl Halide + CODecarb->ArylHalide

Caption: Pathways showing synthesis (blue) and decomposition modes: Hydrolysis (red, primary risk), Anhydride formation (yellow), and Decarbonylation (green).[1]

Experimental Protocols

Protocol A: Synthesis & In Situ Utilization (Recommended)

Rationale: Avoids isolation losses and hydrolysis risks.[1][2][3]

  • Setup: Flame-dried 2-neck RBF under Nitrogen flow.

  • Charge: Suspend 1.0 eq 3,5-Dibromo-4-methoxybenzoic acid in anhydrous Toluene or DCM.

  • Activation: Add catalytic DMF (1-2 drops).

  • Chlorination: Add 1.5 eq Oxalyl Chloride dropwise at 0°C.

    • Note: Thionyl Chloride (SOCl2) can be used (reflux 2h), but Oxalyl Chloride allows room temp reaction, preserving thermal stability.[1][2][3]

  • Reaction: Stir at RT for 2–4 hours until gas evolution ceases and solid dissolves.

  • Workup: Evaporate solvent/excess reagent under reduced pressure. Do not wash with water. [1][2]

  • Usage: Redissolve the crude residue immediately in the reaction solvent (e.g., THF) for the next step (e.g., Amide coupling).

Protocol B: Thermal Stability Testing (TGA/DSC)

For researchers characterizing the isolated solid.[1][3]

  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent hydrolysis masking thermal events.[1][2][3]

  • Pan: Aluminum (hermetically sealed with a pinhole) or Alumina.

  • Ramp: 10°C/min from 25°C to 300°C.

  • Expected Profile:

    • < 100°C: Minimal mass loss (if solvent free).[1][2][3]

    • ~220-250°C: Endothermic melting (if not decomposed).[1][2]

    • > 250°C: Exothermic decomposition or mass loss due to decarbonylation/boiling.[1][2][3]

Storage & Handling Specifications

ParameterSpecificationRationale
Temperature 2°C to 8°CRetards thermal disproportionation and anhydride formation.[1]
Atmosphere Argon or NitrogenEssential.[1][2][3] CO2/Air contains moisture which triggers hydrolysis.[1][2][3]
Container Schlenk flask or sealed vialStandard screw caps are insufficient for long-term storage of acid chlorides.[1][2]
Desiccant P2O5 or Silica GelSecondary containment with desiccant prevents ambient moisture ingress.[1][2][3]
Shelf Life < 1 Month (Solid)Best used within 24 hours of synthesis.[1][2][3]

References

  • European Patent Office. (2004).[1][2][3] Substituted Benzoyl Chlorides as Intermediates. Patent EP1732898B1.[1][2][3] (Identifies CAS 4073-36-3).[1][2]

  • BenchChem. (2025).[1][2][3][6] Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid. (Precursor properties).

  • NIST Chemistry WebBook. (2024).[1][2][3] Benzoyl Chloride Thermochemistry. (General benzoyl chloride stability data).[1][2][3]

  • Org. Synth. (2004).[1][2][3] General Procedures for Acid Chloride Synthesis. Organic Syntheses, Coll. Vol. 10. (Standard protocols).[1][2][3]

Strategic Utilization of 3,5-Dibromo-4-methoxybenzoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, 3,5-Dibromo-4-methoxybenzoyl chloride represents a high-value electrophilic building block. It serves as the primary reagent for introducing the 3,5-dibromo-4-methoxybenzoyl pharmacophore—a moiety distinguished by its unique combination of steric bulk, lipophilicity, and halogen-bonding capability.

This guide moves beyond standard catalog descriptions to analyze the reagent's utility in modulating metabolic stability (blocking P450 oxidation sites) and enhancing ligand-target affinity through halogen-mediated interactions. We present validated synthetic protocols, mechanistic insights into its reactivity, and its application in developing kinase inhibitors and metabolic modulators.

Part 1: Chemical Profile & Mechanistic Utility

The Pharmacophore: Why 3,5-Dibromo?

The 3,5-dibromo-4-methoxy substitution pattern is not merely a structural decoration; it is a functional tool in Lead Optimization.

  • Metabolic Blocking: The C3 and C5 positions of the phenyl ring are metabolically vulnerable sites for cytochrome P450 oxidative metabolism. Installing bromine atoms at these positions sterically and electronically blocks hydroxylation, significantly extending the half-life (

    
    ) of the resulting drug candidate.
    
  • Halogen Bonding (

    
    -hole):  Unlike fluorine, bromine atoms possess a distinct region of positive electrostatic potential (the 
    
    
    
    -hole) along the C-Br bond axis. This allows the moiety to act as a Lewis acid, forming directed non-covalent interactions with backbone carbonyls or nucleophilic residues (e.g., hinge region amino acids in kinases).
  • Lipophilicity Modulation: The methoxy group (C4) balances the extreme hydrophobicity introduced by the dibromo system, maintaining solubility profiles suitable for oral bioavailability (Rule of 5 compliance).

Synthesis of the Reagent

The synthesis of the acid chloride is a two-stage process starting from commercially available p-anisic acid.

Step 1: Electrophilic Aromatic Substitution (Bromination)

  • Precursor: 4-Methoxybenzoic acid (p-anisic acid).

  • Reagent: Elemental Bromine (

    
    ) in Acetic Acid or water.
    
  • Mechanism: The methoxy group is a strong ortho, para-director. Since the para position is blocked by the carboxylic acid, bromination occurs exclusively at the two ortho positions relative to the methoxy group (C3 and C5).

Step 2: Acyl Chloride Formation

  • Precursor: 3,5-Dibromo-4-methoxybenzoic acid.[1][2]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    ).
  • Critical Note: Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (

    
    , 
    
    
    
    ), which simplifies purification.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]

Case Study: FGFR1 Kinase Inhibitors

Research into Non-Small Cell Lung Cancer (NSCLC) has utilized the 3,5-dibromo-4-methoxybenzamide scaffold to target Fibroblast Growth Factor Receptor 1 (FGFR1).[2]

  • Role: The acid chloride is coupled with substituted anilines or heterocyclic amines.

  • Effect: The bulky dibromo-phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site, inducing conformational selectivity.

  • Reference: Derivatives of this scaffold have demonstrated

    
     values in the nanomolar range against FGFR1, validating the "metabolic blocking" hypothesis [1].
    
Case Study: Metabolic Disorder Therapeutics

In the search for dual inhibitors of


-glucosidase and 

-amylase (Type 2 Diabetes targets), this moiety acts as a critical anchor.
  • Chemistry: The acid chloride reacts with amino-chalcones or flavone precursors.

  • Activity: The resulting amides mimic natural brominated alkaloids (e.g., from marine sponges like Amphimedon sp.), showing superior inhibition compared to standard drugs like acarbose due to enhanced hydrophobic interactions with the enzyme active site [2].

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol ensures the generation of a moisture-sensitive reagent with high purity.

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid (10.0 mmol)

  • Thionyl Chloride (

    
    ) (50.0 mmol, 5 equiv.)
    
  • DMF (Catalytic amount, 2-3 drops)

  • Anhydrous Toluene (Optional solvent)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Activation: Charge the flask with the carboxylic acid. Add

    
     slowly. If solubility is poor, add 20 mL anhydrous toluene. Add catalytic DMF (initiates the Vilsmeier-Haack-like catalytic cycle).
    
  • Reflux: Heat the mixture to reflux (75-80°C). Stir for 3-5 hours.

    • Checkpoint: The reaction is complete when gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear.
  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

  • Product: The residue is a crystalline solid (off-white/yellowish). Use immediately for coupling or store under inert gas.

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

Standard procedure for coupling to primary amines.

Materials:

  • This compound (1.0 equiv.)

  • Primary Amine (e.g., Aniline derivative) (1.0 equiv.)

  • Base: Pyridine (solvent/base) or

    
     in DCM.
    

Procedure:

  • Dissolve the amine (1.0 mmol) in dry Dichloromethane (DCM) (10 mL).

  • Add Triethylamine (

    
    ) (1.5 mmol). Cool to 0°C.[3]
    
  • Dissolve the acid chloride (1.0 mmol) in DCM (5 mL) and add dropwise to the amine solution.

  • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .[4]

Part 4: Visualization & Data

Synthesis & Application Workflow

The following diagram illustrates the conversion of the raw material into the active pharmaceutical ingredient (API) precursor and its subsequent divergence into different therapeutic classes.

SynthesisWorkflow Anisic p-Anisic Acid (Starting Material) Bromination Bromination (Br2/AcOH) Anisic->Bromination Acid 3,5-Dibromo-4-methoxy benzoic acid Bromination->Acid Electrophilic Sub. Activation Activation (SOCl2 / DMF) Acid->Activation Chloride 3,5-Dibromo-4-methoxy benzoyl chloride (The Reagent) Activation->Chloride -SO2, -HCl Coupling Amide Coupling (R-NH2 / Base) Chloride->Coupling Target1 FGFR1 Inhibitors (Cancer) Coupling->Target1 Target2 Glucosidase Inhibitors (Diabetes) Coupling->Target2 Target3 Antimicrobial Agents Coupling->Target3

Figure 1: Synthetic pathway from commodity chemical to bioactive scaffold.

SAR Decision Logic

A logical framework for deciding when to employ this specific reagent during Lead Optimization.

SAR_Logic Start Lead Optimization Issue Identified MetabStab Problem: Rapid Metabolic Clearance? Start->MetabStab Potency Problem: Low Binding Affinity? Start->Potency Decision1 Block Metabolic Hotspots (C3/C5 positions) MetabStab->Decision1 Yes Decision2 Target Hydrophobic/ Halogen Bonding Pocket? Potency->Decision2 Yes Solution Apply 3,5-Dibromo-4-methoxy benzoyl chloride Decision1->Solution Decision2->Solution Result Outcome: 1. Steric Shielding 2. Halogen Bond (σ-hole) 3. Increased Lipophilicity Solution->Result

Figure 2: Decision tree for deploying the 3,5-dibromo-4-methoxybenzoyl moiety in drug design.

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties Impact of the 3,5-dibromo substitution on the benzoic acid scaffold.

Property4-Methoxybenzoic Acid (Parent)3,5-Dibromo-4-methoxybenzoic AcidImpact on MedChem
MW ( g/mol ) 152.15309.94Increases bulk; check MW limits.
LogP (Lipophilicity) ~2.0~3.6Enhances membrane permeability.
pKa 4.47~3.5Increases acidity of the parent acid; affects solubility.
Metabolic Stability Low (Ring hydroxylation)HighBlocks P450 oxidation at C3/C5.
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I of Br)Modulates amide bond stability.

References

  • MDPI. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

  • PubChem. (2025).[5][6] 3,5-Dibromo-4-methoxybenzoic acid | C8H6Br2O3.[1] National Library of Medicine. Retrieved from [Link]

Sources

Tuning Acyl Chloride Reactivity: The Electronic Effects of Bromine Substituents on Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, controlling the electrophilicity of acylating agents is paramount. Benzoyl chlorides are foundational building blocks for amide and ester bond formation. By strategically introducing halogen substituents—specifically bromine—onto the aromatic ring, chemists can finely tune the reactivity of the carbonyl carbon. This technical whitepaper explores the causality behind the electronic effects of bromine substituents, provides quantitative kinetic data for nucleophilic acyl substitution, and outlines a self-validating experimental protocol for measuring these reaction rates.

Mechanistic Foundations: The Electronic Profile of Bromine

The reactivity of benzoyl chloride in nucleophilic acyl substitution (such as hydrolysis, alcoholysis, or aminolysis) is dictated by the electrophilicity of its carbonyl carbon [3]. The highly electronegative oxygen and chlorine atoms naturally withdraw electron density, rendering the carbonyl carbon susceptible to nucleophilic attack. When a bromine atom is introduced to the phenyl ring, it perturbs this electronic environment through two competing mechanisms:

  • Inductive Effect (

    
    ):  Bromine is highly electronegative. It withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon through the 
    
    
    
    -bond framework. This effect increases the partial positive charge (
    
    
    ) on the carbonyl carbon, enhancing electrophilicity.
  • Resonance Effect (

    
    ):  Bromine possesses non-bonding lone pairs of electrons in its 
    
    
    
    orbitals that can delocalize into the aromatic
    
    
    -system. This donates electron density back toward the carbonyl group, theoretically reducing its electrophilicity [1].
The Causality of Positional Isomerism

The net impact of the bromine substituent depends entirely on its position relative to the acyl chloride group, quantified by Hammett substituent constants (


) [4]:
  • Para-Substitution (4-Bromobenzoyl Chloride): In the para position, the

    
     effect directly opposes the 
    
    
    
    effect. However, because the orbital overlap between bromine's
    
    
    orbital and the carbon's
    
    
    orbital is relatively poor, the resonance donation is weak. Therefore, the inductive withdrawal dominates (
    
    
    ). The net effect is electron-withdrawing, yielding a positive Hammett constant (
    
    
    ). This makes 4-bromobenzoyl chloride more reactive than unsubstituted benzoyl chloride [1].
  • Meta-Substitution (3-Bromobenzoyl Chloride): In the meta position, resonance donation (

    
    ) to the carbonyl carbon is geometrically forbidden by the rules of 
    
    
    
    -conjugation. The
    
    
    effect operates completely unopposed. Consequently, the meta-bromo substituent is a stronger electron-withdrawing group (
    
    
    ) than the para-bromo substituent, resulting in an even higher degree of electrophilicity.

Quantitative Kinetics: Nucleophilic Acyl Substitution

The theoretical electronic effects of bromine can be empirically validated through kinetic studies. The rate of solvolysis (e.g., alcoholysis with n-propanol) provides a direct, quantifiable measure of the carbonyl carbon's electrophilicity.

During the rate-determining step of the reaction, the nucleophile attacks the carbonyl carbon to form a negatively charged tetrahedral intermediate. Electron-withdrawing groups (like bromine) stabilize this developing negative charge, lowering the activation energy (


) of the transition state and accelerating the reaction rate (

) [2].

Table 1: Pseudo-First-Order Rate Constants for Alcoholysis in n-Propanol at 25°C

Acyl ChlorideSubstituentHammett Constant (

)
Rate Constant (

, min⁻¹)
Relative Reactivity
Benzoyl chlorideH0.000.03211.00x
p-Bromobenzoyl chloridep-Br+0.230.05901.84x

Data derived from competitive alcoholysis kinetic studies [1, 2]. The 84% increase in the reaction rate for the para-bromo derivative directly correlates with the net inductive withdrawal (


) of the bromine atom.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway of nucleophilic acyl substitution, highlighting the critical rate-determining step where the electronic effects of the bromine substituent exert their influence.

Nucleophilic_Acyl_Substitution R_COCl 1. p-Bromobenzoyl Chloride (Electrophile) Tetrahedral 3. Tetrahedral Intermediate (Rate-Determining Step) R_COCl->Tetrahedral Nucleophilic Attack Nu 2. Nucleophile (e.g., n-Propanol) Nu->Tetrahedral Addition Elimination 4. Chloride Elimination (Fast Step) Tetrahedral->Elimination Collapse of Intermediate Product 5. p-Bromopropylbenzoate (Final Product) Elimination->Product -HCl

Figure 1: Addition-elimination mechanism of p-bromobenzoyl chloride nucleophilic acyl substitution.

Experimental Protocol: Kinetic Analysis of Acyl Chloride Solvolysis

To ensure scientific integrity, kinetic measurements must be conducted using a self-validating system. The following protocol outlines the methodology for determining the pseudo-first-order rate constant of p-bromobenzoyl chloride alcoholysis, incorporating critical internal controls to prevent data artifacts [2].

Objective

Determine the reaction rate constant (


) of p-bromobenzoyl chloride with excess n-propanol via High-Performance Liquid Chromatography (HPLC).
Methodology & Self-Validating Controls

Step 1: Preparation of Anhydrous Reagents

  • Action: Distill n-propanol over magnesium turnings to ensure absolute anhydrous conditions.

  • Causality: Trace water will cause competitive hydrolysis of the acyl chloride, introducing a parallel reaction pathway that invalidates the pseudo-first-order assumption for alcoholysis.

Step 2: Reaction Initiation under Pseudo-First-Order Conditions

  • Action: Dissolve 0.1 mmol of p-bromobenzoyl chloride and 0.05 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous n-propanol at exactly 25.0 ± 0.1 °C.

  • Causality: Using a massive molar excess of the nucleophile (n-propanol) ensures its concentration remains effectively constant, simplifying the complex second-order rate law into a measurable pseudo-first-order rate law. The internal standard (biphenyl) validates the system against HPLC injection volume errors.

Step 3: Aliquot Quenching (The Critical Step)

  • Action: At specific time intervals (e.g., 1, 3, 5, 10, 15 minutes), extract a 100 µL aliquot and immediately inject it into a quenching vial containing 900 µL of a 1.0 M diethylamine solution in acetonitrile.

  • Causality: If unquenched aliquots are injected into the HPLC, the aqueous mobile phase will instantly hydrolyze the remaining acyl chloride on the column, destroying the kinetic data. Diethylamine acts as a highly reactive, sterically unhindered nucleophile that instantly converts all residual p-bromobenzoyl chloride into a stable amide, permanently "freezing" the reaction state at that exact timestamp.

Step 4: HPLC Analysis

  • Action: Analyze the quenched samples using a C18 column (4.6 x 250 mm, 5 µm) with a gradient mobile phase of Acetonitrile/Water. Monitor UV absorbance at 254 nm.

  • Data Processing: Integrate the peaks for the product (p-bromopropylbenzoate) and the internal standard.

Step 5: Mathematical Validation

  • Action: Plot

    
     against time (
    
    
    
    ).
  • Validation: The system is self-validating; if the plotted data yields a strictly linear regression (

    
    ), it confirms that the pseudo-first-order assumption holds true and no competitive side reactions (like hydrolysis) occurred. The negative slope of this line is the rate constant (
    
    
    
    ).

References

  • BenchChem. An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Bromobenzoyl Chloride. BenchChem.
  • UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. University of Northern Iowa.
  • LibreTexts. 21.4: Chemistry of Acid Halides. Chemistry LibreTexts.
  • MDPI. A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σp in [3+2] Cycloaddition Reactions. Molecules.

Comparative Reactivity Profile: 3,5-Dibromo-4-methoxybenzoyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the industry-standard Benzoyl Chloride (PhCOCl) and the specialized reagent 3,5-Dibromo-4-methoxybenzoyl Chloride .

While Benzoyl Chloride serves as the baseline electrophile for benzoylation, the 3,5-dibromo-4-methoxy derivative presents a distinct reactivity profile driven by a "tug-of-war" between inductive electron withdrawal and resonance donation. Contrary to the intuition that the para-methoxy group deactivates the ring, the flanking meta-bromine atoms dominate the electronic landscape, rendering this reagent more electrophilic and kinetically active than the unsubstituted parent, while offering superior handling properties due to its solid state.

Part 1: Electronic & Structural Analysis

To predict reactivity accurately, we must quantify the electronic influence of the substituents using Hammett Substituent Constants (


).[1]
The Hammett Calculation

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution correlates with the electrophilicity of the carbonyl carbon.

  • Benzoyl Chloride:

    
     (Baseline).[2]
    
  • This compound:

    • 4-Methoxy (-OMe): A strong Electron Donating Group (EDG) by resonance (

      
      ).
      
    • 3,5-Dibromo (-Br): Two atoms in the meta position. Halogens are Electron Withdrawing Groups (EWG) by induction (

      
      ).
      



Conclusion: A positive


 value (+0.[2][3]51) indicates a net Electron Withdrawing  effect. The inductive pull of the two bromine atoms overpowers the resonance donation of the methoxy group. Consequently, This compound is a more potent electrophile than benzoyl chloride. 
Steric Inhibition of Resonance (The "Orthogonal" Effect)

Beyond simple addition of constants, the 3,5-dibromo substitution pattern introduces a critical steric factor. The bulky bromine atoms flank the methoxy group, forcing the methoxy oxygen to twist out of coplanarity with the benzene ring.

  • Result: The

    
    -orbital overlap required for resonance donation from Oxygen to the Ring is compromised.
    
  • Net Effect: The deactivating resonance effect of -OMe is diminished, while the activating inductive effect of -Br remains unchanged. This makes the reagent even more reactive than the Hammett calculation suggests.

Reactivity Visualization

ReactivityLandscape Benzoyl Benzoyl Chloride (Baseline) Anisoyl 4-Methoxybenzoyl Chloride (Deactivated) Benzoyl->Anisoyl Add OMe (Slower Rate) Target 3,5-Dibromo-4-methoxy benzoyl Chloride (Activated) Anisoyl->Target Add 3,5-Br OMe 4-OMe Effect: Resonance Donation (-) OMe->Anisoyl OMe->Target Weakened Br 3,5-Br Effect: Inductive Withdrawal (+) Br->Target Dominant Steric Steric Twist: Blocks Resonance Steric->OMe Inhibits

Figure 1: The electronic tug-of-war. The 3,5-dibromo motif neutralizes the deactivating power of the methoxy group via induction and steric inhibition.

Part 2: Physical Properties & Practical Handling[1]

For the bench scientist, the physical state dictates the workflow.

FeatureBenzoyl Chloride3,5-Dibromo-4-methoxybenzoyl ClPractical Implication
Physical State LiquidCrystalline SolidSolid is easier to weigh accurately; no density calculation needed.[2]
Melting Point -1 °C> 80 °C (Est.)Solid handling reduces inhalation risk compared to volatile liquids.
Hydrolytic Stability Low (Fumes in air)ModerateThe solid lattice protects the core from ambient moisture, offering a longer shelf life.
Solubility Miscible in most organicsSoluble in DCM, THF, EtOAcRequires dissolution step before addition to reaction mixtures.

Safety Note: While the solid state reduces vapor pressure, this compound is still a corrosive lachrymator. Upon contact with moisture, it releases HCl and the parent benzoic acid. Handle in a fume hood.

Part 3: Synthetic Protocols

Preparation of the Reagent

Commercial availability can be sporadic. It is often synthesized in situ or prepared from the acid.

Reagents: 3,5-Dibromo-4-methoxybenzoic acid, Thionyl Chloride (


), DMF (Cat.).[2]
  • Setup: Charge a flame-dried round-bottom flask with 3,5-dibromo-4-methoxybenzoic acid (1.0 equiv) and anhydrous Toluene or DCM (

    
     vol).
    
  • Activation: Add Thionyl Chloride (1.5 equiv) dropwise. Add 1-2 drops of DMF as a catalyst.

    • Mechanism:[2][4][5] DMF forms the Vilsmeier-Haack active species, accelerating the conversion.

  • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2-3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of the acid -OH stretch in IR.

  • Isolation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with Toluene twice to ensure removal of acidic traces. The residue is the acid chloride (usually an off-white solid).
    
Amide Coupling Protocol (The "Schotten-Baumann" Analog)

Due to the enhanced electrophilicity, this reagent couples rapidly.

Reagents: Amine (1.0 equiv), Acid Chloride (1.1 equiv), Triethylamine (


, 2.0 equiv), DCM (Anhydrous).[2]
  • Dissolution: Dissolve the Amine and

    
     in anhydrous DCM at 0°C under 
    
    
    
    .
  • Addition: Dissolve the this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

    • Note: Unlike benzoyl chloride, you cannot simply pipette the neat reagent.

  • Reaction: Allow to warm to Room Temperature (RT). Reaction is typically complete in < 1 hour due to the inductive activation of the bromines.

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .[2]
Experimental Workflow Diagram

Workflow Start Start: 3,5-Dibromo-4-methoxybenzoic Acid Activation Activation: + SOCl2 / cat. DMF Reflux 2h Start->Activation Evap Evaporation: Remove excess SOCl2 (Yields Solid Acid Chloride) Activation->Evap Gas evolution (SO2, HCl) Coupling Coupling: + Amine / Et3N / DCM 0°C -> RT Evap->Coupling Redissolve in DCM Workup Workup: Wash NaHCO3 -> HCl -> Brine Coupling->Workup Check TLC Final Final Product: Amide / Ester Workup->Final

Figure 2: Step-by-step synthesis and application workflow.

Part 4: Drug Development Utility

Why choose this specific scaffold over a simple benzoyl group?

  • Metabolic Stability: The para-position is a primary site for cytochrome P450 oxidation (hydroxylation). The methoxy group blocks this, but can be O-demethylated. However, the flanking meta-bromines sterically hinder the demethylase enzymes, significantly increasing metabolic half-life.

  • Lipophilicity (LogP): Bromine is highly lipophilic. Adding two bromines significantly boosts the LogP of the molecule, improving membrane permeability compared to the unsubstituted benzoyl analog.

  • Halogen Bonding: The bromine atoms can engage in specific halogen bonding interactions with carbonyl backbone oxygens in the target protein binding pocket, potentially increasing potency [1].

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Available at: [Link][2]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Available at: [Link][2]

  • PubChem. (n.d.).[2] "3,5-Dibromo-4-methoxybenzoic acid." National Library of Medicine.[6] Available at: [Link][2]

Sources

An In-depth Technical Guide to the Storage of Moisture-Sensitive Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the critical principles and practices for the safe and effective storage of moisture-sensitive acid chlorides. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental chemistry that dictates storage requirements, ensuring the integrity and reactivity of these valuable reagents.

The Inherent Reactivity of Acid Chlorides: A Double-Edged Sword

Acid chlorides, or acyl chlorides, are highly valued in organic synthesis for their exceptional reactivity. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] While this is advantageous for chemical transformations, it also makes them exquisitely sensitive to atmospheric moisture.

The Hydrolysis Reaction: The Primary Degradation Pathway

The principal concern when storing acid chlorides is their reaction with water, a process known as hydrolysis.[2] In this nucleophilic acyl substitution reaction, a water molecule attacks the electrophilic carbonyl carbon.[3] This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3] This reaction is often vigorous and highly exothermic.[4]

The formation of these byproducts is detrimental for several reasons:

  • Loss of Reagent: The primary acid chloride is consumed, reducing the yield of the desired reaction.

  • Introduction of Impurities: The resulting carboxylic acid and HCl can interfere with subsequent reactions or contaminate the final product.

  • Corrosion and Safety Hazards: The generated HCl is corrosive and can damage storage containers and equipment.[4] It also poses a significant inhalation hazard.[5][6]

Hydrolysis_Mechanism

Figure 1: Simplified mechanism of acid chloride hydrolysis.

Foundational Pillars of Acid Chloride Storage

To mitigate the risks associated with their reactivity, a multi-faceted approach to the storage of acid chlorides is essential. This approach is built on three core principles: exclusion of moisture, use of appropriate containment, and control of the storage environment.

The Imperative of a Dry, Inert Atmosphere

The most critical factor in preserving the integrity of acid chlorides is the rigorous exclusion of moisture.[4] This is best achieved by storing these reagents under a dry, inert atmosphere.[7][8]

  • Inert Gas Blanketing: Replacing the air in the headspace of the storage container with a dry, inert gas like nitrogen or argon is a highly effective technique.[8][9][10] This creates a positive pressure, preventing the ingress of moist air when the container is opened. Commercially available septum-sealed bottles are designed for this purpose, allowing for the withdrawal of the reagent via syringe while maintaining the inert atmosphere.

  • Desiccants: For less stringent applications or as a secondary measure, storing containers of acid chlorides within a desiccator containing a drying agent can be beneficial.[11][12] Indicating silica gel is a common choice as it changes color when saturated with moisture, signaling the need for regeneration or replacement.[13]

Selecting the Right Containment System

The choice of storage container is paramount to preventing both contamination of the reagent and degradation of the container itself.

  • Material Compatibility: Glass containers with ground glass stoppers or, preferably, PTFE-lined caps are suitable for storing acid chlorides.[14][15] For larger quantities, glass-lined steel or specialized polymers like high-density polyethylene (HDPE) and polytetrafluoroethylene (PTFE) are recommended.[16][17] It is crucial to avoid metal containers, as they are susceptible to corrosion from both the acid chloride and the HCl generated upon any incidental hydrolysis.[17]

  • Secure Sealing: Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[7] For bottles that are frequently accessed, using parafilm or a secondary seal can provide an additional barrier.[7]

Environmental Control: Temperature and Location

The ambient conditions of the storage area play a significant role in the long-term stability of acid chlorides.

  • Temperature: Most acid chlorides can be safely stored at ambient temperatures.[4] However, it is prudent to store them in a cool, dry place away from direct sunlight and heat sources to minimize any potential for thermal decomposition.[18] Some less stable acid chlorides may require refrigerated storage; always consult the manufacturer's safety data sheet (SDS) for specific recommendations.

  • Ventilation and Segregation: Acid chlorides should be stored in a well-ventilated area, preferably within a dedicated corrosives cabinet.[19][20] They must be segregated from incompatible materials, particularly bases, alcohols, and oxidizing agents, to prevent violent reactions in case of a spill or leak.[17]

Quantitative Data on Storage Parameters

ParameterRecommendationRationale
Atmosphere Dry, inert gas (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.[8][10]
Primary Container Glass with PTFE-lined cap, HDPE, or PTFEInert to acid chlorides and their hydrolysis byproducts.[14][17]
Secondary Containment Polyethylene or glass trayContains spills and leaks, and separates incompatible chemicals.[7][21]
Storage Temperature Cool, dry location (typically ambient)Minimizes thermal decomposition and vapor pressure.[18]
Humidity As low as reasonably achievableDirectly impacts the rate of hydrolysis.
Segregation Separate from bases, alcohols, and oxidizersPrevents violent and hazardous reactions upon accidental mixing.[17]

Experimental Protocol: Safe Handling and Dispensing of a Moisture-Sensitive Acid Chloride

This protocol outlines the standard operating procedure for safely handling and dispensing a moisture-sensitive acid chloride, such as acetyl chloride, under an inert atmosphere.

Materials and Equipment:

  • Bottle of acetyl chloride with a septum-sealed cap

  • Dry, nitrogen-filled glove bag or glove box (optional, but recommended)

  • Dry, gas-tight syringe with a needle

  • Dry reaction vessel under a nitrogen atmosphere

  • Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., nitrile), and a lab coat.[5][22][23]

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried in an oven and cooled under a stream of dry nitrogen.

  • Inert Atmosphere: If not using a glove box, create a positive pressure of dry nitrogen over the septum-sealed bottle of acetyl chloride. This can be done by inserting a needle connected to a nitrogen line through the septum.

  • Syringe Preparation: Purge the dry syringe with dry nitrogen several times to remove any residual air and moisture.

  • Reagent Withdrawal: Carefully insert the needle of the purged syringe through the septum of the acetyl chloride bottle. Slowly withdraw the desired volume of the liquid. The positive nitrogen pressure in the bottle will aid in this process and prevent a vacuum from forming.

  • Dispensing: Quickly and carefully transfer the acetyl chloride to the reaction vessel by injecting it through a septum.

  • Cleaning: Immediately quench any residual acetyl chloride in the syringe by drawing up and expelling a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) in a fume hood.

  • Storage Resealing: Ensure the septum on the acid chloride bottle has resealed properly. For long-term storage, it is advisable to wrap the cap and neck of the bottle with parafilm.

Safe_Dispensing_Workflow

Figure 2: Workflow for the safe dispensing of acid chlorides.

Conclusion: A Proactive Approach to Reagent Integrity

The successful use of moisture-sensitive acid chlorides in research and development hinges on a proactive and informed approach to their storage. By understanding the chemical principles behind their reactivity and implementing rigorous protocols for the exclusion of moisture, appropriate containment, and environmental control, scientists can ensure the long-term stability and efficacy of these vital reagents. Adherence to these guidelines not only preserves the quality of the chemicals but also fosters a safer laboratory environment.

References

  • Standard Operating Procedure. (n.d.). University of California Merced. Retrieved from [Link]

  • Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved from [Link]

  • 10 Hazards And Safety Tips You Need To Know About HCL. (2022, December 1). New York Safety and Training. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks & HCl Specifications. (n.d.). Protank. Retrieved from [Link]

  • Chemical Storage. (n.d.). University of California Merced. Retrieved from [Link]

  • The hydrolysis of an acid/acyl chloride reaction mechanism. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Precision Tank. Retrieved from [Link]

  • Method for purifying acid chlorides. (n.d.). Google Patents.
  • Mechanism of the Hydrolysis of Acid Chlorides. Part II. (1950). ElectronicsAndBooks. Retrieved from [Link]

  • Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). (2004, January 27). ACS Publications. Retrieved from [Link]

  • Desiccant Guide: Protect Products from Moisture Damage. (n.d.). Benchmark Industrial. Retrieved from [Link]

  • What kind of containers should be used for storing acids?. (2021, February 15). JRMS Engineering Works. Retrieved from [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2024, May 25). Yufeng. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of Edinburgh. Retrieved from [Link]

  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. Retrieved from [Link]

  • What Are Desiccants and How They Work for Moisture Control. (2023, December 23). Stream Peak. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2024, February 10). Sentro Tech. Retrieved from [Link]

  • Acyl Halide Substitution Reactions. (n.d.). LibreTexts. Retrieved from [Link]

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • 28 Creative Applications & Uses for Desiccant Packs. (2024, April 4). Edco Supply. Retrieved from [Link]

  • How Do Desiccant Packaging Materials Prevent Moisture Damage in Medicines?. (2024, February 26). sorbeadindia. Retrieved from [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials. (2024, February 15). Weber Logistics. Retrieved from [Link]

  • Principles of Inert Atmosphere Storage. (2023, December 27). ResearchGate. Retrieved from [Link]

  • The How and Why of Keeping it Dry with Desiccant. (2023, September 26). Armor Protective Packaging. Retrieved from [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024, May 28). Yufeng. Retrieved from [Link]

  • Powder Storage Solutions. (n.d.). Inert. Retrieved from [Link]

  • Acid Chloride/ chloroformate purification?. (2024, April 9). ResearchGate. Retrieved from [Link]

  • Stability Analysis of Acid Chloride a. (n.d.). ResearchGate. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. (2023, October 17). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Proper Reagent Handling Techniques. (n.d.). Scribd. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). University of California Santa Cruz. Retrieved from [Link]

  • Laboratory Safety Rules for Acid Handling. (n.d.). Cerebral-Overload. Retrieved from [Link]

Sources

Methodological & Application

Application Note: General Procedure for Acylation Using 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery and natural product synthesis, 3,5-Dibromo-4-methoxybenzoyl chloride (CAS 4073-36-3) serves as a highly specialized and potent electrophile. The parent acid of this compound, 3,5-dibromo-4-methoxybenzoic acid, is a well-documented marine secondary metabolite originally isolated from sponges such as Amphimedon sp. and marine bacteria like Planctomycetes[1].

Incorporating this dibrominated aromatic motif into synthetic libraries has proven highly valuable. Derivatives of this scaffold have demonstrated significant pharmacological potential, including potent antibacterial activity against Gram-negative pathogens[2] and high efficacy in the synthesis of oxazine derivatives for treating uric acid-related metabolic disorders[3]. This application note provides a self-validating, mechanistically grounded protocol for utilizing this reagent in N-acylation and O-acylation workflows.

Mechanistic Causality & Reagent Design

The reactivity of this compound is governed by the delicate electronic and steric balance of its substituents:

  • Electrophilic Activation : The two bulky bromine atoms at the meta (3,5) positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the partial positive charge (

    
    ) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack.
    
  • Steric Shielding : The ortho-positions relative to the acyl chloride are unsubstituted, allowing an unhindered Bürgi-Dunitz trajectory for incoming nucleophiles. Conversely, the bulky bromines sterically shield the para-methoxy group, preventing unwanted side reactions at that ether linkage.

  • Solvent & Base Causality : Tetrahydrofuran (THF) is frequently chosen as the solvent because it solubilizes complex heterocyclic amines effectively without participating in competing reactions, thereby minimizing the generation of mutagenic or toxic intermediates[3]. A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is strictly required to scavenge the HCl byproduct. Failure to neutralize this acid results in the rapid protonation of the nucleophilic amine, immediately arresting the reaction[4].

Reaction Pathway Visualization

AcylationMechanism A This compound (Electrophile) C Tetrahedral Intermediate (Oxyanion) A->C Nucleophilic Attack B Nucleophile (Amine / Alcohol) B->C Donates Electron Pair D Acylated Product (Amide / Ester) C->D Chloride Elimination E Base (TEA/DIPEA) Acid Scavenger C->E Deprotonation (HCl Neutralization)

Fig 1: Nucleophilic acyl substitution pathway of this compound.

Quantitative Data: Optimized Reaction Parameters

To ensure reproducibility across different nucleophiles, the following parameters have been optimized for both amide and ester bond formations.

Reaction ParameterN-Acylation (Amide Bond Formation)O-Acylation (Esterification)Mechanistic Rationale
Nucleophile Primary (1°) or Secondary (2°) AminesPrimary (1°) or Secondary (2°) AlcoholsAmines are intrinsically more nucleophilic than alcohols, requiring less aggressive activation.
Preferred Solvent Anhydrous THF or DCMAnhydrous DCMTHF solubilizes complex heterocyclic amines effectively[3].
Acid Scavenger TEA or DIPEA (2.0 – 3.0 eq)TEA (2.0 eq)Neutralizes the HCl byproduct to prevent nucleophile protonation[4].
Catalyst None requiredDMAP (0.1 – 0.2 eq)DMAP forms a highly reactive acylpyridinium intermediate necessary for weaker nucleophiles.
Temperature 0 °C initiation

25 °C propagation
0 °C initiation

25 °C propagation
Low initial temperature controls the exothermic kinetics and prevents di-acylation.
Reaction Time 1 – 3 hours4 – 12 hoursAmide formation is significantly faster due to higher nucleophilicity.

Step-by-Step Experimental Protocol: N-Acylation

This protocol is designed as a self-validating system . Each step contains built-in physical or chemical indicators to confirm the reaction is proceeding correctly.

Step 1: System Preparation & Solvation

  • Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add the amine nucleophile (1.0 eq) and dissolve in anhydrous THF to achieve a concentration of 0.1 M to 0.5 M.

  • Causality: Ambient moisture acts as a competing nucleophile, leading to the rapid hydrolysis of the acyl chloride back to 3,5-dibromo-4-methoxybenzoic acid. Strict anhydrous conditions are critical.

Step 2: Base Addition

  • Inject TEA or DIPEA (2.5 eq) via syringe. Stir for 5 minutes at room temperature to ensure complete homogenization.

Step 3: Electrophilic Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 to 1.2 eq) dropwise (if dissolved in a small amount of THF) or in small solid portions.

  • Causality: The formation of the tetrahedral intermediate is highly exothermic. Cooling controls the reaction rate and suppresses the formation of di-acylated byproducts when using primary amines[4].

Step 4: Propagation & In-Process Monitoring

  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 1 to 3 hours[3].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The starting amine can be visualized via Ninhydrin stain (which will disappear as the reaction proceeds), while the highly conjugated dibrominated product will be strongly UV-active at 254 nm.

Step 5: Self-Validating Workup Sequence Quench the reaction by adding distilled water, then extract the mixture with Ethyl Acetate or Dichloromethane (3x). Perform the following sequential washes on the combined organic layers:

  • 1N HCl Wash (2x) : Purpose: Selectively protonates unreacted starting amine and the TEA/DIPEA base, pulling them into the aqueous layer. Validation: The aqueous layer pH should test at ~1.

  • Saturated NaHCO₃ Wash (2x) : Purpose: Deprotonates any 3,5-dibromo-4-methoxybenzoic acid generated from the hydrolysis of unreacted acyl chloride. Validation: Visible effervescence (CO₂ gas) confirms the neutralization of residual acid.

  • Brine Wash (1x) : Purpose: Removes residual water from the organic layer via osmotic pressure.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acylated product.

References

  • [4] Title: SUPPORTING INFORMATION - AWS (Bis(benzanilides) Synthesis) Source: amazonaws.com URL:

  • [3] Title: US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound Source: google.com (Google Patents) URL:

  • [1] Title: The bacterial phylum Planctomycetes as novel source for bioactive small molecules Source: fz-juelich.de URL:

  • [2] Title: Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid Source: researchgate.net URL:

Sources

Application Note: High-Efficiency Synthesis of Amides from 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the efficient formation of amide bonds is a foundational operation. The reagent 3,5-dibromo-4-methoxybenzoyl chloride (CAS 4073-36-3) is a highly specialized electrophile utilized extensively in the synthesis of complex heterocyclic derivatives. These derivatives include oxazine-based therapeutics targeting uric acid regulation and benzazepine compounds evaluated as IGF-1R inhibitors in oncology ()[1].

This application note provides a comprehensive, self-validating guide to synthesizing amides from this specific acid chloride. By dissecting the mechanistic causality behind reagent selection, this guide empowers scientists to optimize conditions using both traditional high-yield methods and modern, waste-minimizing green chemistry protocols.

Mechanistic Rationale & Reagent Causality

The coupling of this compound with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism ()[2]. The unique structural features of this substrate dictate strict experimental parameters:

  • Electronic Effects (Electrophilicity): The two ortho-bromo substituents exert a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the carbonyl carbon. While the para-methoxy group donates electron density via resonance, the net effect remains a highly reactive acyl center that is susceptible to rapid nucleophilic attack, but also highly prone to atmospheric hydrolysis ()[3].

  • Steric Hindrance (Base Selection): The bulky bromine atoms create severe steric shielding around the acyl center. To overcome this, the choice of base is critical. While Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) serve well as simple acid scavengers for unhindered amines, Pyridine is preferred for sterically demanding amine substrates (e.g., complex heterocycles). Pyridine acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive, less sterically hindered acylpyridinium intermediate, which subsequently reacts with the amine ()[1].

Reaction Pathway & Experimental Workflow

AmideSynthesis Start This compound + Primary/Secondary Amine Solvent Solvent Selection (THF, DCM, or Cyrene) Start->Solvent Base Base Addition @ 0 °C (TEA, DIPEA, or Pyridine) Solvent->Base Dissolve & Cool Intermediate Nucleophilic Attack Tetrahedral Intermediate Formation Base->Intermediate Dropwise Addition of Acid Chloride Elimination Chloride Elimination & Deprotonation Intermediate->Elimination Spontaneous Collapse Product Target Amide Product + Base·HCl Salt Elimination->Product Base Neutralizes HCl Workup Aqueous Quench & Organic Extraction Product->Workup Reaction Completion (TLC/LC-MS)

Workflow for the synthesis of amides from this compound.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for different synthetic goals, comparing traditional halogenated solvents against bio-alternative approaches.

SolventBase / CatalystTemp (°C)Time (h)Avg. Yield (%)Molar EfficiencyPrimary Application
Dichloromethane (DCM) Triethylamine (TEA)0 to 252 - 485 - 95LowStandard aliphatic/aromatic amines.
Tetrahydrofuran (THF) Pyridine0 to 253 - 680 - 90ModerateBulky, sterically hindered heterocyclic amines.
Cyrene™ Triethylamine (TEA)0 to 251 - 288 - 92HighGreen synthesis, waste minimization.

Detailed Experimental Protocols

Protocol A: Pyridine-Catalyzed Coupling in Tetrahydrofuran (THF)

Optimized for complex pharmaceutical intermediates where steric hindrance is a limiting factor.

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add the target amine (1.0 equiv.) and anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst/Base Addition: Inject Pyridine (2.0 equiv.) into the stirring solution.

    • Causality: Pyridine serves a dual purpose—neutralizing the evolving HCl and forming the active acylpyridinium intermediate to bypass the steric bulk of the ortho-bromines.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

    • Causality: Cooling mitigates the exothermic nature of the acyl substitution, preventing thermal degradation of the highly reactive acid chloride.

  • Electrophile Addition: Dissolve this compound (1.1 equiv.) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes to the reaction mixture.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–6 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (

    
    ). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Green Synthesis in Cyrene™

A waste-minimizing approach utilizing a bio-derived, dipolar aprotic solvent that eliminates the need for toxic DCM or DMF ()[4].

  • Preparation: To a stirred solution of this compound (1.0 equiv.) in Cyrene (1.0 M concentration) at 0 °C, add Triethylamine (1.1 equiv.).

  • Amine Addition: Add the primary or secondary amine (1.0 equiv.) directly to the mixture.

  • Propagation: Allow the reaction to warm to room temperature over 1 hour.

  • Aqueous Precipitation: Add distilled water (10 volumes relative to Cyrene) to the flask and stir vigorously.

    • Causality: Cyrene is highly water-soluble, while the highly lipophilic 3,5-dibromo-4-methoxybenzamide product is not. This induces immediate, high-purity crystallization without the need for column chromatography.

  • Isolation: Vacuum filter the resulting precipitate, wash thoroughly with cold water to remove residual Cyrene and TEA·HCl salts, and dry under high vacuum.

In-Process Self-Validation & Quality Control

To ensure absolute scientific integrity and prevent downstream failures, the protocol must be treated as a self-validating system.

QCWorkflow IR Pre-Reaction IR Check Target: ~1770 cm⁻¹ Visual In-Process Visual Check Target: White Precipitate (Salt) IR->Visual Confirms Active Electrophile LCMS Post-Reaction LC-MS Target: 1:2:1 Isotopic Cluster Visual->LCMS Confirms HCl Liberation pH Workup pH Check Target: pH 8-9 (Aqueous) LCMS->pH Confirms Dibromo Incorporation Release Validated Amide Product pH->Release Confirms Complete Neutralization

Logical self-validation and quality control workflow for amide synthesis.

  • Pre-Reaction Integrity (IR Spectroscopy): this compound is prone to atmospheric hydrolysis. Before use, run an IR spectrum. A sharp

    
     stretch at ~1770 
    
    
    
    confirms the acid chloride is intact. A shift to ~1700
    
    
    indicates degradation to the unreactive carboxylic acid.
  • In-Process Visual Check: The formation of a dense white precipitate (e.g., pyridinium hydrochloride or TEA·HCl) serves as an immediate, visual confirmation that the nucleophilic acyl substitution is proceeding and HCl is being liberated ()[3].

  • Mass Spectrometry (LC-MS) Confirmation: When analyzing the crude product, the presence of the two bromine atoms provides a distinct, self-validating isotopic signature. The mass spectrum must display a characteristic 1:2:1 isotopic cluster (M, M+2, M+4) corresponding to the

    
    , 
    
    
    
    , and
    
    
    combinations. Absence of this pattern indicates failure to incorporate the benzoyl moiety.
  • Workup Validation: During Protocol A, verify the pH of the aqueous wash. It must be slightly basic (pH 8-9) after the

    
     quench. If it is acidic, the HCl byproduct has not been fully neutralized, risking protonation and loss of the amine starting material (or product, if basic) into the aqueous layer.
    

References

  • Camp, J. E., Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., & Angelis-Dimakis, A. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. RSC Advances. URL:[Link]

  • Ahn, S. O., et al. (2024). Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound. US Patent 12103938B2.
  • LibreTexts Chemistry. (2022). Chemistry of Amides: Preparation and Reactions. Supplemental Modules (Organic Chemistry). URL:[Link]

Sources

Application Note: Esterification Protocols Using 3,5-Dibromo-4-methoxybenzoyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-methoxybenzoyl chloride (CAS: 4073-36-3) is a highly specialized acylating agent frequently utilized in medicinal chemistry, particularly in the synthesis of SIRT2 inhibitors (e.g., Tenovin analogs) and urate transporter inhibitors . This application note provides field-proven, self-validating protocols for synthesizing ester derivatives using this building block. By understanding the unique steric and electronic interplay of its substituents, researchers can optimize reaction conditions to achieve high-yielding esterifications even with sterically hindered alcohols.

Chemical Profiling & Mechanistic Rationale

The reactivity of this compound is dictated by the precise arrangement of its aromatic substituents:

  • Electronic Effects: The two bromine atoms at the meta (3,5) positions exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the acyl chloride carbon. Meanwhile, the para-methoxy group donates electron density via resonance (+R), stabilizing the ground state.

  • Steric & Analytical Utility: While the bulky bromine atoms introduce moderate steric hindrance, their primary value lies in downstream analytics. The dibromo-motif provides a highly distinct 1:2:1 isotopic cluster in LC-MS/MS analysis, acting as a built-in mass tag for tracking metabolic stability. Furthermore, the heavy bromine atoms enable anomalous dispersion phasing in X-ray crystallography .

To overcome any steric resistance and prevent competitive hydrolysis, esterification with this compound requires nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) drives the formation of a highly reactive acylpyridinium intermediate. This intermediate is orders of magnitude more susceptible to nucleophilic attack by alcohols than the parent acid chloride .

Experimental Methodologies

Protocol A: DMAP-Catalyzed Esterification (For Aliphatic and Benzylic Alcohols)

This protocol utilizes a mild base to scavenge generated HCl and a nucleophilic catalyst to accelerate the reaction, making it ideal for primary and secondary alcohols.

Materials:

  • This compound (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the target alcohol (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add DIPEA (2.0 equiv) followed by DMAP (0.1 equiv).

    • Causality: DIPEA acts strictly as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the degradation of acid-sensitive alcohols. DMAP serves as the nucleophilic activator.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add this compound (1.2 equiv) portion-wise over 10 minutes.

    • Causality: The initial cooling suppresses exothermic side reactions (e.g., ketene formation or localized heating leading to degradation) and maximizes the stability of the acylpyridinium intermediate.

  • Propagation: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 3–4 hours.

  • Self-Validation Checkpoint: To confirm complete conversion, quench a 10 µL reaction aliquot in 1 mL of methanol. LC-MS analysis should show the complete absence of the methyl ester derivative (m/z ~324, indicating unreacted acid chloride) and the dominant presence of your target ester mass with the characteristic 1:2:1 dibromo isotopic pattern.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and DIPEA salts), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Alkoxide-Mediated Esterification (For Hindered Alcohols and Phenols)

Tertiary alcohols and electron-deficient phenols often fail under standard DMAP conditions due to poor nucleophilicity. This protocol pre-forms a highly reactive alkoxide/phenoxide.

Step-by-Step Procedure:

  • Dissolve the hindered alcohol/phenol (1.0 equiv) in anhydrous THF (0.15 M) under argon at 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

    • Causality: Converting the alcohol to an alkoxide exponentially increases its nucleophilicity, allowing it to easily attack the sterically encumbered acyl chloride.

  • Re-cool to 0 °C and dropwise add a solution of this compound (1.5 equiv) in THF.

  • Reflux the mixture (65 °C) for 4–6 hours.

  • Carefully quench with ice-cold water to destroy excess NaH, extract with Ethyl Acetate, and wash with brine before chromatographic purification.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction parameters to maximize the yield of 3,5-dibromo-4-methoxybenzoate esters.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observations
DCMTEA (2.0)None251245Sluggish reaction; high recovery of unreacted starting material.
DCM DIPEA (2.0) DMAP (0.1) 0 to 25 3 88 Optimal for primary/secondary alcohols; clean conversion.
THFDIPEA (2.0)DMAP (0.1)0 to 25482Good yield; slight precipitation of amine hydrochloride salts.
PyridinePyridine (Solvent)None25675Effective, but requires rigorous acidic workup to remove solvent.
THF NaH (1.5) None 0 to 65 5 91 Optimal for sterically hindered tertiary alcohols and phenols.

Mechanistic Workflow Visualization

G A This compound (Electrophile) D Acylpyridinium Intermediate (Highly Reactive) A->D Nucleophilic Attack by DMAP B Alcohol/Phenol (Nucleophile) E Tetrahedral Intermediate B->E C DMAP Catalyst C->D Catalysis D->E Alcohol Addition F 3,5-Dibromo-4-methoxybenzoate Ester (Target Product) E->F Elimination of DMAP & HCl G DIPEA/TEA (Proton Scavenger) E->G Neutralization

Mechanistic workflow of DMAP-catalyzed esterification using this compound.

References

  • McCarthy, A. R., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." Molecules, vol. 17, no. 10, 2012, pp. 12221-12241. URL:[Link]

  • Ahn, S. O., et al. "Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound." US Patent 12103938B2, 2024.
  • Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522-524. URL:[Link]

Application Note: 3,5-Dibromo-4-methoxybenzoyl Chloride in the Synthesis of Selective URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

3,5-Dibromo-4-methoxybenzoyl chloride (CAS 4073-36-3) is a highly reactive, bench-stable acylating agent essential for constructing diaryl methanone pharmacophores. In medicinal chemistry, it is most notably utilized as the key intermediate in the synthesis of Epaminurad (UR-1102) , a potent and selective Urate Transporter 1 (URAT1) inhibitor developed for the management of hyperuricemia and gout[1].

The Causality of Methoxy Protection (Expert Insight)

Direct N-acylation using 3,5-dibromo-4-hydroxybenzoic acid is notoriously inefficient. The unprotected phenolic hydroxyl group acts as a competing nucleophile, leading to off-target O-acylation (esterification) and oligomerization. By utilizing the methoxy-protected acyl chloride, chemists enforce strict regioselectivity for N-acylation. The robust methyl ether easily withstands the basic conditions of amidation (e.g., Triethylamine or DIPEA) and is cleanly cleaved in the final step using strong Lewis acids[2].

Note on Process Scale-Up: While the acid chloride route is the gold standard for discovery-scale synthesis due to its predictable reactivity, large-scale industrial manufacturing must carefully manage the downstream demethylation step. Recent process chemistry patents have explored alternative direct-coupling strategies to minimize the generation of potentially mutagenic impurities during oxazine degradation at scale[3].

Pharmacological Context: URAT1 Inhibition

UR-1102 was rationally designed to overcome the severe hepatotoxicity (fulminant hepatitis) associated with the first-generation uricosuric agent, Benzbromarone[1]. By incorporating the 3,5-dibromo-4-hydroxyphenyl moiety via our target intermediate, UR-1102 achieves superior selectivity for URAT1 over other organic anion transporters (OAT1/OAT3)[4]. Structural biology studies confirm that the 3,5-dibromo-4-hydroxyphenyl ring is tightly embraced by a phenylalanine tetrad within the URAT1 transmembrane domains, driving its high-affinity binding[5].

URAT1Pathway Blood Bloodstream (Hyperuricemia) Tubule Renal Proximal Tubule (Lumen) URAT1 URAT1 Transporter (SLC22A12) Tubule->URAT1 Urate Filtered URAT1->Blood Urate Reabsorption (Pathological) Urine Urine (Urate Excretion) URAT1->Urine Promoted Excretion (Therapeutic Effect) Drug UR-1102 (Epaminurad) Synthesized API Drug->URAT1 Potent Inhibition (Ki = 57 nM)

Fig 1: Pharmacological mechanism of UR-1102 blocking URAT1-mediated urate reabsorption.

Quantitative Pharmacological Comparison

Table 1: Pharmacological Profile of UR-1102 vs. Benzbromarone [1][4][5]

CompoundURAT1 InhibitionOAT1 Ki (µM)OAT3 Ki (µM)Hepatotoxicity Risk
UR-1102 Ki = 57 nM 7.22.4Low
Benzbromarone IC50 ≈ 220–425 nM0.30.2High (Fulminant Hepatitis)

Synthetic Workflow & Experimental Protocols

The synthesis of UR-1102 via this compound is a self-validating three-step process. Each step is designed to isolate the reactive intermediate cleanly before proceeding.

SynthesisWorkflow A 3,5-Dibromo-4-methoxybenzoic acid (Starting Material) B SOCl₂, DMF (cat.) Reflux, 2h A->B C This compound (Key Intermediate) B->C Chlorination D Pyrido-oxazine, TEA DCM, 0°C to RT C->D E Methoxy-Protected UR-1102 (Amide Intermediate) D->E N-Acylation F BBr₃, DCM -78°C to RT, 12h E->F G UR-1102 (Epaminurad) (Active API) F->G Demethylation

Fig 2: Three-step synthetic workflow from benzoic acid to the final active API.

Reaction Optimization Parameters

Table 2: Optimization of N-Acylation and Demethylation Steps

StepReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Purpose
1. Acyl Chloride Formation SOCl₂, DMF (cat.)40 (Reflux)2>95Vilsmeier-Haack activation
2. N-Acylation TEA, DCM0 to 25485-90Base-mediated amide coupling
3. Demethylation BBr₃, DCM-78 to 251275-80Lewis acid-mediated ether cleavage
Step-by-Step Methodologies
Protocol A: Preparation of this compound
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 3,5-dibromo-4-methoxybenzoic acid (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Add thionyl chloride (SOCl₂, 20.0 mmol, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Catalysis: Introduce a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mmol, 0.05 eq).

    • Expert Causality: DMF acts as a nucleophilic catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate. This drastically accelerates the conversion of the carboxylic acid to the acyl chloride and allows the reaction to proceed at lower temperatures, preventing thermal degradation of the brominated aromatic ring.

  • Reaction: Reflux the mixture at 40 °C for 2 hours. Monitor the cessation of HCl/SO₂ gas evolution.

  • Isolation: Concentrate under reduced pressure to remove solvent and excess SOCl₂. The crude this compound is obtained as a solid and must be used immediately in Protocol B to prevent ambient hydrolysis.

Protocol B: Synthesis of the Methoxy-Protected UR-1102 Intermediate
  • Amine Preparation: Dissolve 2,3-dihydro-4H-pyrido[4,3-b][1,4]oxazine (10.0 mmol, 1.0 eq) and triethylamine (TEA, 25.0 mmol, 2.5 eq) in anhydrous DCM (40 mL) at 0 °C.

  • Coupling: Dissolve the crude this compound (11.0 mmol, 1.1 eq) in DCM (20 mL) and add it dropwise to the amine solution over 30 minutes.

    • Expert Causality: Slow addition at 0 °C controls the exothermic nature of the acylation, preventing the formation of undesired degradation byproducts and ensuring high fidelity of the amide bond formation.

  • Completion: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the protected intermediate.

Protocol C: Global Demethylation to Yield UR-1102
  • Cooling: Dissolve the methoxy-protected intermediate (5.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add boron tribromide (BBr₃, 1.0 M in DCM, 15.0 mmol, 3.0 eq) dropwise via syringe[2].

    • Expert Causality: BBr₃ is an exceptionally harsh Lewis acid. Initiating the reaction at -78 °C is critical. If added at room temperature, the exotherm will cause cleavage of the newly formed amide bond and induce electrophilic bromination of the pyrido-oxazine core. Low temperatures ensure exclusively O-demethylation.

  • Maturation: Gradually remove the cooling bath, allowing the reaction to warm to room temperature, and stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of methanol (10 mL) to destroy excess BBr₃, followed by distilled water (30 mL).

  • Isolation: Adjust the pH to 7.0 using 1M NaOH. Extract with ethyl acetate (3 × 40 mL), dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the final API, UR-1102 (Epaminurad).

References

  • Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound.
  • EPAMINURAD. Inxight Drugs.
  • Structural Basis for Inhibition of Urate Reabsorption in URAT1.
  • UR 1102 | UR
  • Supporting Information: Synthesis of bis(benzanilides). AWS.

Sources

Advanced Application Note: Regioselective Friedel-Crafts Acylation using 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized diaryl ketones is a critical pathway in the development of novel pharmacophores and advanced materials. 3,5-Dibromo-4-methoxybenzoyl chloride serves as a potent electrophilic building block for these syntheses. However, the presence of the electron-donating methoxy group flanked by two bulky, electron-withdrawing bromine atoms presents unique chemoselectivity challenges during Lewis acid-mediated coupling.

This application note provides a self-validating, step-by-step protocol for the Friedel-Crafts acylation of arenes using this specific substrate. By optimizing Lewis acid selection and kinetic parameters, researchers can achieve high-yielding C-C bond formation while completely suppressing unwanted ether cleavage side reactions.

Mechanistic Insights & Causality (The "Why")

To master this reaction, one must understand the electronic and steric microenvironment of this compound:

  • Steric Accessibility: While bromine atoms are sterically demanding, they occupy the meta positions (3 and 5) relative to the acyl chloride (position 1). The ortho positions (2 and 6) remain unsubstituted. Consequently, the reactive acylium center experiences virtually no steric hindrance, allowing for rapid nucleophilic attack by the arene.

  • Electronic Push-Pull: The formation of the acylium ion is the rate-determining step, driven by the departure of the chloride ion and stabilized by the resonance of the aromatic system. The two bromine atoms exert a strong inductive electron-withdrawing effect (

    
    ), which increases the electrophilicity of the resulting acylium ion. Conversely, the para-methoxy group provides essential resonance stabilization (
    
    
    
    ) to the intermediate[1].
  • The Demethylation Trap: The primary failure mode in this reaction is chemoselectivity. Strong Lewis acids, such as aluminum chloride (

    
    ), are highly oxophilic. Under thermodynamic control (temperatures 
    
    
    
    or prolonged reaction times),
    
    
    coordinates to the Lewis-basic oxygen of the methoxy group. This coordination activates the adjacent carbon-oxygen bond, leading to aryl methyl ether cleavage and the formation of a 3,5-dibromo-4-hydroxybenzophenone byproduct[2].

To prevent this, the protocol below utilizes Tin(IV) chloride (


) , a milder Lewis acid that provides sufficient activation for the acylation of activated arenes (like toluene or anisole) without triggering ether cleavage.

Workflow & Logical Decision Matrix

The following decision matrix illustrates the critical pathway for selecting reaction conditions based on the desired outcome.

Workflow A This compound B Lewis Acid Selection A->B C AlCl3 (Strong) B->C High Activation D SnCl4 (Mild) B->D Chemoselective E Temp > 20°C C->E F Temp 0-5°C C->F H Desired Aryl Ketone D->H Preserves Methoxy G Demethylated Phenol E->G Ether Cleavage F->H Kinetic Control

Decision matrix for Lewis acid and temperature control to prevent ether cleavage.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of Lewis acids and thermal conditions for the reaction of this compound with toluene.

Lewis AcidEquiv.SolventTemp (°C)Time (h)Yield: Desired Ketone (%)Yield: Demethylated Phenol (%)

1.2DCM254.042%48%

1.2DCM0 to 52.078%9%

1.2 DCM 20 2.5 91% Not Detected

1.5Toluene8012.064%Not Detected

Conclusion:


 in dichloromethane (DCM) provides the optimal balance of electrophilic activation and chemoselectivity, completely suppressing the demethylation pathway.

Self-Validating Experimental Protocol

Target: Synthesis of (3,5-dibromo-4-methoxyphenyl)(p-tolyl)methanone. Scale: 10.0 mmol

Step 1: System Preparation (Moisture Exclusion)
  • Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Causality: Acyl chlorides and Lewis acids are highly sensitive to moisture. Even trace water will hydrolyze the starting material to 3,5-dibromo-4-methoxybenzoic acid and deactivate the

    
     catalyst, halting the electrophilic aromatic substitution.
    
Step 2: Substrate Dissolution
  • Action: Dissolve 3.28 g (10.0 mmol) of this compound in 25 mL of anhydrous DCM under argon. Add 1.27 mL (12.0 mmol) of anhydrous toluene.

  • Causality: DCM is a non-coordinating solvent that stabilizes the highly polar acylium ion intermediate without competing with the arene nucleophile[1].

Step 3: Catalyst Introduction (Kinetic Control)
  • Action: Cool the flask to

    
     using an ice-water bath. Slowly add 1.40 mL (12.0 mmol) of 
    
    
    
    dropwise via a gas-tight syringe over 10 minutes.
  • Causality: The generation of the acylium-Lewis acid complex is exothermic. Dropwise addition at

    
     prevents localized heating, which could provide the activation energy required for unwanted side reactions[2].
    
Step 4: Reaction Propagation and Self-Validation
  • Action: Stir the mixture at

    
     for 30 minutes, then allow it to slowly warm to 
    
    
    
    over 2 hours.
  • Validation Checkpoint: The solution will visually transition from colorless to a deep yellow/orange, indicating stable acylium ion formation. Monitor via TLC (Silica gel, Hexanes:Ethyl Acetate 8:2). The starting acyl chloride (which reacts with methanol on the TLC plate to form a methyl ester,

    
    ) will disappear, replaced by the UV-active benzophenone product (
    
    
    
    ).
Step 5: Quenching and Phase Separation
  • Action: Pour the reaction mixture slowly into a vigorously stirred beaker containing 50 g of crushed ice and 20 mL of

    
     HCl.
    
  • Causality: The ice rapidly dissipates the heat of quenching. The addition of

    
     HCl is a critical self-validating step; it protonates the tin salts, preventing the formation of thick, insoluble tin(IV) hydroxide emulsions that would otherwise trap the product and prevent clean aqueous-organic phase separation.
    
Step 6: Isolation and Purification
  • Action: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (

    
    ). Wash the combined organic layers with saturated aqueous 
    
    
    
    (30 mL) to neutralize residual acids, followed by brine (30 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure ketone[3].

References

1.[2] A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker for Solid-Phase Synthesis of Pseudopeptides - cmu.edu - 2.[3] CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - google.com - 3. Friedel–Crafts Acylation - Sigma-Aldrich - sigmaaldrich.com - 4.[1] Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - nih.gov -

Sources

Preparation of 3,5-dibromo-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Derivatization of 3,5-Dibromo-4-methoxybenzoic Acid Scaffolds

Introduction & Strategic Significance

3,5-Dibromo-4-methoxybenzoic acid (CAS: 4073-35-2) is a critical pharmacophore in medicinal chemistry.[1][2] Structurally, it serves as a biomimetic scaffold for marine alkaloids (e.g., from Amphimedon sp.) and a key intermediate for kinase inhibitors and antitussive agents.[1]

The Synthetic Challenge: While the core molecule appears simple, its derivatization presents a specific challenge: Steric Hindrance .[1][2][3] The two bromine atoms at the 3- and 5-positions create a "molecular gate" around the carboxylic acid at position 1.[1] This steric crowding significantly reduces the efficacy of standard amide coupling reagents (e.g., EDC, HATU), often leading to incomplete conversion or racemization of chiral amine partners.

This guide provides a high-yield protocol for the core synthesis and, crucially, an optimized "Acid Chloride Activation" method to overcome steric barriers during derivatization.

Reaction Logic & Mechanism

Core Synthesis: Regioselective Bromination

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1]

  • Directing Groups: The methoxy group (

    
    ) is a strong activator and ortho, para-director.[1][2][4] Since the para position is blocked by the carboxylic acid, the incoming bromine electrophiles are directed exclusively to the 3- and 5-positions.[1][4]
    
  • Synergy: The carboxylic acid (

    
    ) is a deactivator and meta-director, which reinforces the directing effect of the methoxy group toward the 3,5 positions.[1][2] This synergistic directing effect results in high regioselectivity and yield.[1]
    
Derivatization: Overcoming Steric Hindrance

Direct coupling of 3,5-disubstituted benzoic acids with amines is sluggish.[1][2]

  • Solution: Conversion to the acid chloride (

    
    ) using Thionyl Chloride (
    
    
    
    ).[1] The chloride ion is a smaller leaving group than the activated esters formed by EDC/HOBt, and the high reactivity of the acid chloride overcomes the steric barrier presented by the bromine atoms.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

Target Scale: 10 g | Expected Yield: ~85-90%

Materials:

  • 4-Methoxybenzoic acid (Anisic acid): 10.0 g (65.7 mmol)[1]

  • Bromine (

    
    ): 23.1 g (7.5 mL, 144.5 mmol, 2.2 eq)[1]
    
  • Glacial Acetic Acid: 100 mL

  • Sodium Bisulfite (

    
    ): 10% aqueous solution[1][2]
    
  • Ethanol (95%): For recrystallization[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Add 4-methoxybenzoic acid (10.0 g) and glacial acetic acid (80 mL) to the flask. Stir at room temperature until fully dissolved.

  • Bromination (Exothermic):

    • Dilute the Bromine (7.5 mL) with 20 mL of acetic acid in the addition funnel.

    • Critical Step: Add the bromine solution dropwise over 30–45 minutes. The reaction is exothermic; maintain temperature below 60°C to prevent oxidative degradation.[1]

  • Reflux: Once addition is complete, heat the mixture to 70–80°C for 4 hours. The solution will turn deep orange/red.[1]

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Add 10% sodium bisulfite solution dropwise until the orange color (excess bromine) disappears and a white/off-white precipitate persists.[1][2]

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (

    
     mL) to remove residual acetic acid.
    
  • Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 9:1).

    • Note: Dissolve in minimum hot ethanol, cool slowly to RT, then 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C overnight.

QC Specifications:

  • Appearance: White crystalline needles.[1]

  • Melting Point: 226–229°C [1].[1][5]

  • 1H NMR (400 MHz, DMSO-d6):

    
     3.85 (s, 3H, 
    
    
    
    ), 8.15 (s, 2H, Ar-H).[1] (Note the symmetry resulting in a singlet for aromatic protons).
Protocol B: Derivatization (Amide Coupling)

Context: Coupling with a sterically hindered amine (e.g., tert-butylamine or an aniline).[1][2]

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq)[1][2][5][6]

  • Thionyl Chloride (

    
    ) (5.0 eq)[1][2]
    
  • Catalytic DMF (1-2 drops)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Target Amine (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    

Step-by-Step Procedure:

  • Activation: In a dry flask under Argon, suspend the acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (5.0 eq) and 1 drop of DMF.[1]

  • Reflux: Heat to reflux (40°C) for 2–3 hours. The suspension will clear as the acid chloride forms.

  • Evaporation: Concentrate the mixture to dryness under reduced pressure to remove excess

    
    . Caution: Trap acidic vapors.[1][2]
    
  • Coupling: Redissolve the residue (Acid Chloride) in anhydrous DCM. Cool to 0°C.[1][4]

  • Addition: Add the Target Amine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

    
    , then Brine.[1][4][5][6] Dry over 
    
    
    
    and concentrate.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision-making process for purification.

SynthesisWorkflow Start Start: 4-Methoxybenzoic Acid Bromination Bromination (Br2, AcOH, 60-80°C) Start->Bromination Electrophilic Subst. Quench Quench (Ice Water + NaHSO3) Bromination->Quench 4 hrs Reflux Crude Crude Solid Isolated Quench->Crude Filtration PurityCheck Purity Check (TLC/NMR) Isomer Impurities? Crude->PurityCheck Recryst Recrystallization (Ethanol/Water) PurityCheck->Recryst Impurities Present Deriv Derivatization (Acid Chloride Route) PurityCheck->Deriv Pure (>98%) Recryst->PurityCheck Re-evaluate Final Final Product: 3,5-Dibromo-4-methoxybenzamide Deriv->Final Amine Coupling

Caption: Operational workflow for the synthesis and purification of 3,5-dibromo-4-methoxybenzoic acid derivatives.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Incomplete bromination due to low temp.[1][2]Ensure reflux reaches 70-80°C. Check

quality.
Red/Brown Product Residual Bromine trapped in crystal lattice.[1][2]Increase

wash volume.[1][2] Recrystallize from Ethanol.[1][5]
Incomplete Coupling Steric hindrance preventing amide formation.[1][2]Switch from EDC coupling to Acid Chloride (

) method (Protocol B).
Oiling Out Product melting before dissolving during recrystallization.[1][2][7]Add solvent slowly at boiling point.[1][8] Ensure enough solvent is used.[1][7]

References

  • PubChem. (2025).[1][2] Compound Summary: 3,5-Dibromo-4-methoxybenzoic acid.[1][2][4][5][6][9][10] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link][1][2]

Sources

Application Note: Optimizing the Schotten-Baumann Reaction with 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Schotten-Baumann reaction is a cornerstone methodology in organic synthesis and drug development, traditionally utilizing a biphasic aqueous/organic system to drive the amidation or esterification of acid chlorides[1]. However, deploying this reaction with highly electron-deficient and sterically complex substrates—such as 3,5-dibromo-4-methoxybenzoyl chloride —presents significant synthetic bottlenecks. This specific acyl chloride is a critical intermediate in the synthesis of heterocyclic derivatives for hyperuricemia and gout therapeutics[2].

This application note provides a field-validated, mechanistic guide to optimizing the Schotten-Baumann acylation of amines using this compound. By understanding the substrate's unique electronic topography, we can strategically manipulate solvent choice, base strength, and reactor design (batch vs. continuous flow) to suppress undesired hydrolysis and maximize space-time yields[3].

Mechanistic Profiling: The Substrate Challenge

To optimize a reaction, one must first deconstruct the causality behind its failure modes. The primary challenge with this compound is its extreme susceptibility to aqueous hydrolysis, which competes directly with the desired amidation.

  • Steric Inhibition of Resonance: Typically, a 4-methoxy group donates electron density into the aromatic ring via resonance (+M effect), stabilizing the electrophilic carbonyl carbon. However, the bulky bromine atoms at the 3 and 5 positions force the methoxy group out of the planar alignment required for orbital overlap. This steric inhibition effectively nullifies the stabilizing +M effect.

  • Inductive Electrophilicity: Stripped of resonance stabilization, the carbonyl carbon is subjected to the intense electron-withdrawing inductive (-I) effects of the two meta-bromines and the oxygen atom. This renders the acyl chloride exceptionally electrophilic.

  • The Hydrolysis Dilemma: While this heightened electrophilicity accelerates the desired nucleophilic attack by the amine, it equally accelerates competitive attack by hydroxide ions (OH⁻) or water in the aqueous phase, rapidly degrading the starting material into 3,5-dibromo-4-methoxybenzoic acid waste.

Mechanism Substrate This compound (Highly Electrophilic) Intermediate Tetrahedral Intermediate (Interfacial Region) Substrate->Intermediate Fast Amidation Acid 3,5-Dibromo-4-methoxybenzoic Acid (Hydrolysis Waste) Substrate->Acid Competing Hydrolysis Amine Amine Nucleophile Amine->Intermediate Water Aqueous OH- / H2O Water->Acid Amide Target Amide (Desired Product) Intermediate->Amide Cl- Elimination

Mechanistic divergence in the acylation of highly electrophilic benzoyl chlorides.

Optimization Parameters & Causality

To kinetically favor amidation over hydrolysis, the reaction environment must be tightly controlled:

  • Base Attenuation: Traditional Schotten-Baumann conditions utilize strong bases like 1M NaOH[4]. For this substrate, NaOH provides an excess of highly nucleophilic OH⁻ ions, leading to rapid hydrolysis. Substituting NaOH with a milder inorganic base like Sodium Carbonate (Na₂CO₃) maintains the pH required to neutralize the generated HCl (preventing amine protonation) without flooding the system with aggressive hydroxide nucleophiles.

  • Solvent Partitioning: The organic solvent must dissolve the acid chloride and the product while maintaining a sharp phase boundary with water. Ethyl Acetate (EtOAc) is superior to Dichloromethane (DCM) here; its slightly higher polarity improves the partitioning of the amine into the organic boundary layer, facilitating interfacial reaction before the acid chloride can hydrolyze in the bulk aqueous phase.

  • Thermal Suppression: Lowering the reaction temperature to 0–5 °C suppresses the activation energy for hydrolysis more significantly than for the highly exothermic amidation, widening the kinetic window for product formation.

  • Continuous Flow Adaptation: Recent Bayesian optimization studies (e.g., qNEHVI algorithms) have proven that transitioning Schotten-Baumann reactions to continuous flow drastically suppresses hydrolysis[3]. Flow chemistry limits the residence time and provides a massive surface-area-to-volume ratio, ensuring rapid mass transfer and immediate product isolation.

Quantitative Condition Screening

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causal relationship between parameter tuning and product yield.

Solvent SystemAqueous BaseTemp (°C)Mixing ModalityAmide Yield (%)Hydrolysis Waste (%)
DCM / H₂ONaOH (1.0 M)25Magnetic Stirring45%52%
DCM / H₂ONa₂CO₃ (1.0 M)25Magnetic Stirring68%29%
EtOAc / H₂ONa₂CO₃ (1.0 M)0–5High-Shear Mixing89%9%
EtOAc / H₂O Na₂CO₃ (1.0 M) 0–5 Continuous Flow 97% < 2%

Experimental Protocols

Protocol A: Optimized Biphasic Batch Synthesis

Use this protocol for standard laboratory-scale synthesis (1–50 mmol).

Step 1: Phase Preparation

  • Organic Phase: Dissolve this compound (1.0 equiv) in anhydrous EtOAc (0.2 M concentration). Keep chilled on ice.

  • Aqueous Phase: Dissolve the amine nucleophile (1.05 equiv) and Na₂CO₃ (1.5 equiv) in deionized water (0.2 M relative to the amine).

Step 2: Biphasic Reaction Execution

  • Cool the aqueous phase in a jacketed reactor to 0–5 °C.

  • Initiate high-shear overhead stirring (≥800 rpm) to maximize the interfacial surface area.

  • Add the organic phase dropwise over 15–30 minutes using an addition funnel.

  • Self-Validation Checkpoint 1 (pH): The aqueous phase must remain slightly basic (pH 8–9) throughout the addition. A drop below pH 7 indicates the base has been depleted, which will halt the reaction by protonating the nucleophilic amine. Add additional Na₂CO₃ if necessary.

Step 3: Workup and Isolation

  • Allow the mixture to stir for an additional 30 minutes post-addition.

  • Self-Validation Checkpoint 2 (TLC): Stop stirring to allow phase separation. Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The complete disappearance of the high-Rf acid chloride spot and the appearance of a UV-active mid-Rf amide spot confirms reaction completion.

  • Separate the phases. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Continuous Flow Adaptation

Use this protocol for scale-up or highly hydrolysis-prone primary amines, leveraging the principles of rapid mass transfer[5].

Workflow OrgPhase Organic Stream Acid Chloride in EtOAc Mixer High-Shear T-Mixer 0-5 °C OrgPhase->Mixer AqPhase Aqueous Stream Amine + Na2CO3 AqPhase->Mixer Reactor Tubular Reaction Zone (Residence Time: 2 min) Mixer->Reactor Rapid Mass Transfer PhaseSep In-line Phase Separation Isolate Organic Layer Reactor->PhaseSep Quench & Extract

Optimized biphasic workflow comparing batch and continuous flow configurations.

Step 1: System Priming

  • Equip a dual-syringe pump system with a T-mixer (internal diameter ≤ 0.5 mm) connected to a PFA tubular reactor coil submerged in a 0 °C cooling bath.

  • Load Syringe A with 0.5 M this compound in EtOAc.

  • Load Syringe B with 0.55 M amine and 1.0 M Na₂CO₃ in H₂O.

Step 2: Reaction Execution

  • Set the flow rates to achieve a 1:1 volumetric ratio.

  • Adjust the total flow rate to achieve a residence time of exactly 2.0 minutes in the reactor coil.

  • Collect the biphasic effluent in a receiving flask containing a biphasic mixture of EtOAc and 1M HCl (to immediately quench any unreacted amine and halt interfacial dynamics).

Step 3: In-line Separation

  • Pass the collected effluent through a continuous liquid-liquid separator (e.g., a hydrophobic membrane separator) to continuously isolate the product-rich EtOAc stream.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal Organic Chemistry Portal URL
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Reaction Chemistry & Engineering - University of Cambridge (Flow Optimization)
  • US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound Google Patents URL
  • Schotten–Baumann reaction - Wikipedia Wikipedia URL

Sources

Application Note: Divergent Synthesis & Cross-Coupling of 3,5-Dibromo-4-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for the "3,5-Dibromo-4-methoxy" privileged scaffold.[1] It prioritizes the logic of Divergent Synthesis —using the acid chloride as an anchor point to build libraries via subsequent cross-coupling events.[1]

Executive Summary: The "Propeller" Scaffold

3,5-Dibromo-4-methoxybenzoyl chloride is not merely a reagent; it is a linchpin scaffold for high-throughput medicinal chemistry.[1] Its value lies in its unique topology:

  • The Anchor (C1): The acid chloride (COCl) allows rapid attachment to a core pharmacophore (amine or alcohol).[1]

  • The Wings (C3/C5): The two bromine atoms serve as symmetric handles for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • The Pivot (C4): The methoxy group provides crucial electron density (EDG) and steric bulk, forcing the "wings" to twist out of planarity, often improving solubility and target fit (the "Magic Methyl" effect).

This guide details the "Anchor-First, Couple-Later" strategy, ensuring scaffold stability before subjecting the system to transition-metal catalysis.[1]

Strategic Analysis: Reactivity & Regiocontrol[1]

The Electronic Push-Pull

The reactivity of the C-Br bonds in this scaffold is governed by competing electronic effects:

  • Deactivation: The ortho-methoxy group is an Electron Donating Group (EDG), which increases electron density at the C-Br bond, theoretically making oxidative addition by Pd(0) slower compared to electron-deficient aryl halides.[1]

  • Activation: The para-carbonyl (amide/ester linkage) is an Electron Withdrawing Group (EWG), which reactivates the C-Br bonds.[1]

Implication: Standard Pd(PPh3)4 catalysts may be sluggish.[1] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to facilitate oxidative addition in this sterically congested, electron-rich environment.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, moving from the unstable acid chloride to complex biaryl libraries.

G cluster_0 Phase 1: Stabilization COCl 3,5-Dibromo-4-methoxy benzoyl chloride (Reactive Core) Amide Stable Scaffold (Amide/Ester) COCl->Amide Nucleophilic Acyl Subst. (R-NH2 / R-OH) Mono Mono-Coupled Product (Desymmetrized) Amide->Mono Suzuki (1.0 eq Boronic Acid) Pd(dppf)Cl2, Controlled Temp Di Di-Coupled Library (Symmetric) Amide->Di Suzuki (2.5 eq Boronic Acid) SPhos Pd G2, Heat Hetero Hetero-Coupled Library (Asymmetric) Mono->Hetero Suzuki (Different Boronic Acid) Forced Conditions

Figure 1: Divergent synthesis workflow.[1] The unstable acid chloride is first "anchored" to create a stable amide/ester, which then serves as the substrate for Pd-catalyzed elaboration.

Detailed Protocols

Phase 1: Scaffold Stabilization (The Anchor Step)

Objective: Convert the moisture-sensitive acid chloride into a stable amide derivative for cross-coupling.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Preparation: Purge a reaction flask with Nitrogen (

    
    ). Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]
    
  • Addition: Dissolve the acid chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the acid chloride spot will vanish; the amide is usually more polar).

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1] Dry over 
    
    
    
    .[1]
  • Outcome: This yields the Stable Scaffold . It can be stored indefinitely and is ready for cross-coupling.[1]

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3/C5 positions.[1] We utilize a high-activity catalyst system to overcome the steric hindrance of the methoxy group.

Reagents:

  • Substrate: Stable Amide Scaffold (from Phase 1).

  • Boronic Acid: Aryl-B(OH)2 (2.5 equiv for di-coupling; 1.1 equiv for mono-coupling).[1]

  • Catalyst: Pd(dppf)Cl2·DCM (Standard) or SPhos Pd G2 (Challenging substrates).[1]

  • Base:

    
     (2M aqueous solution).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Protocol (Di-Coupling - Symmetric):

  • Setup: In a microwave vial or pressure tube, combine the Amide Scaffold (1.0 eq), Boronic Acid (2.5 eq), and Pd catalyst (5 mol%).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.1 M) and

    
     (2M aq, 3.0 eq).
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: If the reaction stalls at the mono-coupled product, add 2 mol% additional catalyst and raise temperature to 110°C. The second bromine is more sterically crowded after the first coupling.[1]

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Silica gel).

Quantitative Data Summary:

Coupling TypeCatalyst SystemTemp (°C)Yield (Avg)Notes
Symmetric Di-aryl Pd(dppf)Cl29085-95%Robust; standard conditions.[1]
Mono-aryl Pd(PPh3)46060-70%Requires stoichiometry control (1.0 eq Boronic acid).[1]
Sterically Hindered SPhos Pd G2 10075-85%Essential for ortho-substituted boronic acids.[1]
Hetero-aryl XPhos Pd G311065-80%For electron-deficient pyridines/pyrimidines.[1]

Mechanistic Insight: The "Ortho-Effect"

Understanding the spatial arrangement is critical for troubleshooting failed couplings.[1] The methoxy group at C4 is not passive; it forces the adjacent C3/C5 substituents out of plane.[1]

Mechanism cluster_explanation Steric Consequence Center C4-Methoxy Group (Steric Bulk) Br1 C3-Bromine (Site A) Center->Br1 Steric Repulsion Br2 C5-Bromine (Site B) Center->Br2 Steric Repulsion Pd Pd-Catalyst Approach Pd->Br1 Oxidative Addition (Hindered) Text The methoxy group prevents coplanarity. Use SPhos/XPhos ligands to reach the hindered C-Br bond.

Figure 2: Steric environment of the 3,5-dibromo-4-methoxy core.[1] The central methoxy group creates a crowded environment, necessitating specific ligand choices.

References

  • BenchChem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from 4

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 5

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1] Retrieved from 6

  • National Institutes of Health (PMC). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[1] Retrieved from 7

  • Sigma-Aldrich. 3,5-Dimethoxybenzoyl chloride Product Safety and Reactivity Data.[1] Retrieved from

Sources

Application Note: Strategic Synthesis of Laterally Substituted Calamitic Liquid Crystals Using 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis and characterization of novel calamitic liquid crystals utilizing 3,5-Dibromo-4-methoxybenzoyl chloride as a core building block. The protocol is designed for researchers in materials science, organic chemistry, and drug development who are exploring the structure-property relationships in liquid crystalline materials. We delve into the strategic rationale behind employing lateral dibromo-substitution to modulate mesomorphic properties, offering a detailed, step-by-step esterification protocol, purification methods, and characterization workflows using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Critical Role of Molecular Architecture

Calamitic (rod-like) liquid crystals are a cornerstone of modern display technology and advanced sensor applications.[1] Their unique ability to self-assemble into ordered yet fluid mesophases stems directly from their anisotropic molecular structure, which typically comprises a rigid core and flexible terminal chains.[2][3] The precise engineering of this structure allows for the fine-tuning of physical properties such as phase transition temperatures, birefringence, and dielectric anisotropy.

A powerful strategy for modulating these properties is the introduction of lateral substituents onto the rigid core.[4] Unlike terminal chains that primarily influence molecular length and flexibility, lateral groups directly impact the molecule's breadth and intermolecular spacing. The incorporation of bulky atoms, such as bromine, sterically hinders close packing, which can significantly reduce intermolecular forces.[5] This disruption typically leads to a decrease in both melting points and clearing points (the transition to the isotropic liquid phase), a desirable outcome for creating room-temperature liquid crystals.[4][6]

The subject of this guide, this compound, is an exemplary building block for this purpose. It features:

  • A central phenyl ring contributing to the rigid core.

  • Two lateral bromine atoms to increase molecular width and disrupt crystalline packing.

  • A methoxy group whose electronic and steric effects can further influence mesophase stability.[7]

  • A highly reactive acyl chloride group, ideal for forming stable ester linkages—a common motif in liquid crystal design.[8][9]

This note details the synthesis of a target liquid crystal, (4'-octyloxy-[1,1'-biphenyl]-4-yl) 3,5-dibromo-4-methoxybenzoate , to illustrate the practical application of these design principles.

Experimental Design & Protocols

The synthesis is centered around a classic Steglich-type esterification, where the acyl chloride reacts with a phenol to form the desired ester linkage. This method is highly efficient and widely used in the synthesis of mesogenic compounds.[9][10]

General Synthetic Workflow

The overall process follows a logical progression from synthesis to characterization, ensuring the final product's identity and purity are validated at each critical stage.

G cluster_0 Synthesis & Purification cluster_1 Characterization A Reactant Mixing (Acyl Chloride + Phenol) B Esterification Reaction (Pyridine, DCM, 12-24h) A->B C Aqueous Work-up (Washing & Extraction) B->C D Purification (Recrystallization) C->D E Structural Verification (FTIR, NMR) D->E F Thermal Analysis (DSC) D->F G Mesophase Identification (POM) F->G

Figure 1: General experimental workflow for the synthesis and characterization of the target liquid crystal.

Protocol 1: Synthesis of (4'-octyloxy-[1,1'-biphenyl]-4-yl) 3,5-dibromo-4-methoxybenzoate

This protocol outlines the esterification reaction between this compound and 4'-octyloxy-[1,1'-biphenyl]-4-ol.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4'-octyloxy-[1,1'-biphenyl]-4-ol (1.0 eq)

  • Pyridine (1.5 eq, anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq, catalytic)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4'-octyloxy-[1,1'-biphenyl]-4-ol (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM.

    • Causality Note: An inert atmosphere (nitrogen or argon) is crucial to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture. DMAP serves as a nucleophilic catalyst to accelerate the esterification.[9]

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

    • Causality Note: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[11] Cooling the reaction minimizes potential side reactions.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 1M HCl (to remove pyridine and DMAP), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the separated organic layer over anhydrous MgSO₄.

    • Causality Note: This washing sequence is a self-validating system to ensure all catalytic and acidic/basic species are removed, simplifying the final purification step.

  • Solvent Removal: Filter the dried solution and remove the DCM under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final product as a crystalline solid.

Reaction Scheme Visualization

Figure 2: Synthesis of the target liquid crystal via esterification.

Characterization and Analysis

Thorough characterization is essential to confirm the molecular structure and investigate the mesomorphic properties imparted by the dibromo-methoxy-benzoyl moiety.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for quantitatively determining the phase transition temperatures and their associated enthalpy changes (ΔH).[3]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dried product into a standard aluminum DSC pan. Crimp the lid to seal the pan.

  • Instrumentation: Use a calibrated DSC instrument. Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a point well above the expected clearing temperature (e.g., 200 °C). This scan removes the sample's thermal history. b. Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. c. Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.

  • Data Analysis: Identify the peaks in the thermogram. An endothermic peak on heating corresponds to a phase transition (e.g., Crystal-to-Nematic or Nematic-to-Isotropic). The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of transition.

Protocol 3: Mesophase Identification by Polarized Optical Microscopy (POM)

POM allows for the visual identification of liquid crystal phases by observing the unique optical textures that arise from the anisotropic nature of the material.[1][3]

Procedure:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage connected to the microscope.

  • Observation: a. Heat the sample slowly while observing through crossed polarizers. b. As the sample melts from its crystalline state, note the temperature and the appearance of any birefringent, fluid textures. Nematic phases often show a threaded or schlieren texture, while smectic phases exhibit focal conic or fan-like textures.[3] c. Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase. This is the clearing point. d. Slowly cool the sample from the isotropic phase and observe the formation of textures as the liquid crystal phases reappear. This process often yields well-defined textures.

Expected Results & Discussion

The introduction of the two lateral bromine atoms is expected to have a pronounced effect on the mesomorphic behavior compared to a non-substituted analogue.

Table 1: Hypothetical Phase Transition Data from DSC (Second Heating Scan)

CompoundTransitionTemperature (°C)ΔH (kJ/mol)
Target LC Crystal (Cr) → Nematic (N)85.522.1
(3,5-dibromo)Nematic (N) → Isotropic (I)125.21.8
Analogue LC Crystal (Cr) → Nematic (N)95.025.5
(non-substituted)Nematic (N) → Isotropic (I)160.52.5

Note: Data for the non-substituted analogue is illustrative for comparison.

The expected results demonstrate the key influence of lateral substitution. The bulky bromine atoms increase the width of the molecule, preventing the efficient packing that characterizes the crystalline state. This leads to a lower melting point . Similarly, these steric interactions disrupt the long-range orientational order required for the nematic phase, resulting in a significantly lower clearing point (N→I) .[5][6] This strategy is therefore highly effective in engineering materials with lower operating temperature ranges.

Conclusion

This application note has detailed a robust and reproducible methodology for the synthesis of calamitic liquid crystals featuring significant lateral substitution, using this compound as a key synthon. The provided protocols for synthesis, purification, and characterization are grounded in established chemical principles and designed to be self-validating. By explaining the causal links between molecular structure—specifically the role of the lateral bromine atoms—and the resulting thermal properties, this guide serves as a practical tool for researchers aiming to rationally design and synthesize novel liquid crystalline materials with tailored performance characteristics.

References

  • Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented L
  • Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Lateral substitution in nem
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • The influence of lateral and terminal substitution on the structure of a liquid crystal dendrimer in nematic solution: A computer simul
  • An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applic
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
  • Synthesis and thermal behavior of new liquid crystals arylaldoxime esters. SciELO.
  • Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Royal Society of Chemistry.
  • Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
  • The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis. Benchchem.
  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online.
  • Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod - EPrints USM. Universiti Sains Malaysia.
  • Synthesis and characterisation of novel calamitic liquid crystalline compounds. Cogent Chemistry.
  • Bent-core liquid crystals with a 2-substituted 3-hydroxybenzoic acid central core. VŠCHT v Praze.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.
  • Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
  • Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property rel
  • ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER.
  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI.
  • Scheme 1 Structures of the bent-core compounds 3-5 and their synthesis...
  • Synthesis and Characterization of New Thermotropic Liquid Crystalline Compounds with Bromo-Substituted Terminal Group and Azo Vi. World Scientific News.
  • Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.
  • New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investig
  • Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science.
  • Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. White Rose Research Online.
  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com.
  • Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate.

Sources

Application Note: Integrated One-Pot Synthesis Strategies Utilizing 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced, integrated protocols for utilizing 3,5-Dibromo-4-methoxybenzoyl chloride (DBMBC) in organic synthesis.[1] It focuses on "telescoped" (multi-step, single-vessel) methodologies that bypass the isolation of this highly reactive, moisture-sensitive intermediate.[1]

Executive Summary & Chemical Profile

This compound (DBMBC) is a critical electrophilic building block, primarily employed in the synthesis of benzofuran-based uricosuric agents (e.g., Benzbromarone ) and novel anti-arrhythmic pharmacophores.[1]

Isolating DBMBC is operationally hazardous due to its lachrymatory nature and susceptibility to rapid hydrolysis.[1][2] This guide details in situ generation protocols , allowing researchers to couple the acid chloride formation directly with downstream nucleophilic attacks (Friedel-Crafts acylation or Amidation) in a single reaction vessel.[1][2]

Chemical Entity Profile
PropertySpecification
CAS No. 10177-13-6 (Acid Precursor: 4073-35-2)
Molecular Formula C₈H₅Br₂ClO₂
Molecular Weight 328.38 g/mol
Reactivity Class Hard Electrophile (Acyl Halide)
Primary Hazard Corrosive, Lachrymator, Moisture Sensitive
Key Application Intermediate for Benzbromarone (Uricosuric)

Strategic Reaction Pathways

The following directed graph illustrates the two primary "one-pot" workflows covered in this guide: Route A (Friedel-Crafts Acylation) and Route B (Amidation).

DBMBC_Pathways Acid 3,5-Dibromo-4- methoxybenzoic Acid Activation Activation Phase (SOCl2 or (COCl)2) Acid->Activation DMF (cat.) Intermediate Acid Chloride (In Situ) [Do Not Isolate] Activation->Intermediate -SO2, -HCl FC_Step Friedel-Crafts Acylation (SnCl4 / Benzofuran) Intermediate->FC_Step Route A (DCM/Toluene) Amide_Step Nucleophilic Amidation (Amine / Base) Intermediate->Amide_Step Route B (THF/DCM) Target1 Benzbromarone Precursor FC_Step->Target1 Target2 Bioactive Benzamides Amide_Step->Target2

Figure 1: Strategic workflow for in situ utilization of this compound.

Protocol A: One-Pot Friedel-Crafts Acylation

Target Application: Synthesis of (3,5-dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone (Benzbromarone precursor).[1] Mechanism: Electrophilic Aromatic Substitution via Acylium Ion.[1][2]

Rationale

Isolation of the acid chloride is avoided to prevent hydrolysis.[2] Tin(IV) chloride (SnCl₄) is selected as the Lewis Acid over Aluminum chloride (AlCl₃) because it offers a milder activation profile, reducing the risk of demethylation or furan ring opening during the acylation step [1].[2]

Materials
  • Substrate: 3,5-Dibromo-4-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)[1][2]

  • Catalyst (Step 1): DMF (anhydrous, 2-3 drops)[1][2]

  • Coupling Partner: 2-Ethylbenzofuran (1.0 equiv)[1]

  • Lewis Acid (Step 2): SnCl₄ (1.2 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology
Phase 1: In Situ Activation[1]
  • Setup: Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a nitrogen inlet.

  • Charge: Add 3,5-Dibromo-4-methoxybenzoic acid (10.0 mmol) and anhydrous DCM (50 mL).

  • Activation: Add catalytic DMF (2 drops).

  • Chlorination: Add SOCl₂ (15.0 mmol) dropwise via syringe at room temperature.

  • Reflux: Heat the mixture to gentle reflux (40°C) for 2–3 hours. Monitor reaction completion by quenching an aliquot with methanol and checking for the methyl ester via TLC or HPLC.[2]

    • Critical Control Point: Ensure all SOCl₂ is consumed or removed.[1][2] Excess SOCl₂ will react with the SnCl₄ in the next step.[2]

  • Evaporation (Telescoping): If excess SOCl₂ was used, replace the reflux condenser with a distillation head and remove solvent/volatiles under reduced pressure, then re-dissolve the residue in fresh anhydrous DCM (50 mL). Do not expose the residue to air.[2][3]

Phase 2: Acylation[1]
  • Cooling: Cool the acid chloride solution to 0°C using an ice bath.

  • Addition: Add 2-Ethylbenzofuran (10.0 mmol) dissolved in DCM (10 mL) slowly.

  • Catalysis: Add SnCl₄ (12.0 mmol) dropwise over 15 minutes. The solution may darken (complex formation).[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Pour the reaction mixture slowly into an ice/HCl (1M) slurry to hydrolyze the tin complexes.

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Rapid One-Pot Amidation

Target Application: Library synthesis of peptidomimetics or kinase inhibitors.[1]

Rationale

This protocol uses Oxalyl Chloride instead of Thionyl Chloride.[1][2] Oxalyl chloride allows for milder, room-temperature activation and produces gaseous byproducts (CO, CO₂, HCl) that are easily removed without distillation, making it ideal for parallel synthesis [2].[2]

Materials
  • Substrate: 3,5-Dibromo-4-methoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)[1][2]

  • Catalyst: DMF (cat.)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)[1][2]

  • Solvent: THF or DCM.

Step-by-Step Methodology
  • Activation: Under nitrogen, dissolve the benzoic acid derivative in anhydrous THF.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF. Gas evolution will be vigorous.[1][2] Stir for 1 hour at room temperature.

  • Purge: Bubble nitrogen through the solution for 15 minutes to remove dissolved HCl and CO gases. Note: This step is crucial to prevent the amine from forming a salt with residual HCl.[2]

  • Coupling: Cool the mixture to 0°C.

  • Addition: Add a solution of the Amine (1.1 equiv) and TEA (2.5 equiv) in THF dropwise.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove unreacted amine) and saturated NaHCO₃.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Moisture Content Hydrolysis of Acid ChlorideUse freshly distilled solvents; keep system under positive N₂ pressure.[1]
SOCl₂ Removal Lewis Acid DeactivationIn Protocol A, "strip and replace" solvent to ensure SOCl₂ removal before adding SnCl₄.[2]
Temperature DemethylationAvoid heating >50°C during acylation; the methoxy group can cleave in the presence of strong Lewis acids at high heat.[2]
Off-Gassing Safety/Pressure BuildupEnsure scrubbers are active (NaOH trap) for HCl/SO₂ evolution.[1]
Diagram: Experimental Setup (Protocol A)

Setup cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling Step1 Flask: Acid + DCM + DMF Step2 Add SOCl2 (Dropwise) Step1->Step2 Step3 Reflux -> Evaporate Volatiles Step2->Step3 Step4 Redissolve in DCM Step3->Step4 Step5 Add Benzofuran Step4->Step5 Step6 Add SnCl4 (0°C) Step5->Step6 Step7 Quench (Ice/HCl) Step6->Step7

Figure 2: Operational sequence for the telescoped Friedel-Crafts acylation.

References

  • LookChem. (n.d.).[1][2] Manufacturing Process of Benzbromarone and Intermediates.[2][4][5] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General reference for Acid Chloride activation mechanisms).

  • Google Patents. (2012).[1][2] CN102659727A - Preparation method of benzbromarone.[1][6] Retrieved from

  • PrepChem. (n.d.).[1][2] Synthesis of 3,5-dibromobenzoic acid chloride.[1][7][8] Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dibromo-4-methoxybenzoyl Chloride Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced acyl chloride coupling reactions. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the amidation and esterification of 3,5-dibromo-4-methoxybenzoyl chloride .

This specific building block—often utilized in the synthesis of complex heterocyclic derivatives and marine natural product analogs[1],[2]—presents unique electronic and steric challenges. This guide bypasses generic advice to focus on the exact mechanistic causality behind your reaction failures, providing self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Overview: The "Push-Pull" Electronic Dilemma

Before troubleshooting, it is critical to understand why this compound behaves differently than a standard benzoyl chloride. The reactivity of this molecule is governed by competing electronic effects:

  • Resonance Deactivation (+M Effect): The para-methoxy group strongly donates electron density into the aromatic ring via resonance. This electron density localizes at the para position (the carbonyl carbon), significantly reducing its electrophilicity and making nucleophilic attack sluggish[3],[4].

  • Inductive Activation (-I Effect): The two bulky bromine atoms at the meta positions exert an electron-withdrawing inductive effect. While this partially offsets the methoxy group's resonance, the +M effect dominates.

Consequently, standard coupling conditions (e.g., Triethylamine in Dichloromethane) often result in incomplete conversion, leaving the unreacted acyl chloride vulnerable to trace moisture hydrolysis over extended reaction times[4].

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose the root cause of low yields in your coupling reactions.

G Start Low Yield in Coupling? LCMS Analyze Crude by LC-MS Start->LCMS Acid High levels of 3,5-dibromo-4-methoxybenzoic acid? LCMS->Acid Water Moisture Contamination Dry solvents & reagents Acid->Water Yes Unreacted High levels of unreacted amine/alcohol? Acid->Unreacted No Catalyst Electronic Deactivation Add DMAP catalyst Unreacted->Catalyst Yes Side Side products observed? Unreacted->Side No Temp Lower reaction temp Optimize base (DIPEA) Side->Temp Yes

Diagnostic flowchart for troubleshooting low yields in this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield consistently below 50% despite using a 2.0x excess of my amine nucleophile? A: The primary culprit is the electronic deactivation of the carbonyl carbon by the para-methoxy group. Because the intrinsic reaction rate is slow, the amine simply does not attack the acyl chloride fast enough. Solution: You must bypass the direct attack by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is highly nucleophilic and rapidly attacks the deactivated acyl chloride to form an acylpyridinium intermediate, which is orders of magnitude more electrophilic than the starting material.

Q2: My LC-MS shows a massive peak for 3,5-dibromo-4-methoxybenzoic acid. Is my starting material degraded? A: Yes. While electron-rich acyl chlorides are technically slightly more resistant to rapid hydrolysis than electron-deficient ones[4], the extended reaction times required for this specific substrate give trace moisture ample opportunity to hydrolyze the reagent back to its parent carboxylic acid[1]. Solution: Ensure strict anhydrous conditions. If you are synthesizing the acyl chloride in-house from the acid using thionyl chloride (SOCl₂), ensure all residual SOCl₂ and HCl are completely removed under high vacuum before adding your solvent and nucleophile[3].

Q3: What is the optimal base and solvent system for coupling with sterically hindered nucleophiles? A: Avoid standard Triethylamine (TEA). Use N,N-Diisopropylethylamine (DIPEA) to prevent base-induced side reactions and competitive nucleophilic attack by the base itself. The optimal solvent is anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]. For highly hindered amines, running the reaction in neat Pyridine or using a 1:1 mixture of DCM and Pyridine can force the reaction to completion by ensuring constant formation of the reactive acylpyridinium species.

Quantitative Yield Optimization Data

The following table synthesizes expected yield improvements based on varying reaction parameters for the amidation of this compound with a standard primary amine.

Solvent SystemBase (Equivalents)CatalystReaction TimePrimary ImpurityExpected Yield
DCM (Standard)TEA (1.5 eq)None12 hoursUnreacted Acid/Amine40 - 55%
THF (Anhydrous)DIPEA (2.0 eq)None12 hoursHydrolyzed Acid50 - 60%
DCM (Anhydrous)DIPEA (2.0 eq)DMAP (0.1 eq)4 hoursTrace Hydrolysis85 - 90%
Pyridine / DCMPyridine (Solvent)None6 hoursNone> 92%

Catalytic Activation Pathway

To visualize how DMAP overcomes the electronic deactivation of the methoxy group, refer to the mechanistic pathway below.

Mechanism A 3,5-Dibromo-4-methoxy benzoyl chloride C Acylpyridinium Intermediate A->C + DMAP (Fast) B DMAP Catalyst B->C E Coupled Product (Amide/Ester) C->E + Nucleophile (Rate-Determining) D Nucleophile (Amine/Alcohol) D->E E->B DMAP Regeneration

DMAP-catalyzed nucleophilic acyl substitution pathway overcoming electronic deactivation.

Self-Validating Experimental Protocol: Optimized Amidation

This protocol incorporates built-in validation checks to ensure the integrity of the acyl chloride before committing your valuable nucleophile to the reaction.

Materials Required:
  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acyl chloride)

Step-by-Step Methodology:

Step 1: Reagent Preparation & System Purge

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Purge with Argon or Nitrogen for 10 minutes.

  • Dissolve the this compound in anhydrous DCM.

Step 2: Self-Validation Check (Acyl Chloride Integrity)

  • Causality: Acyl chlorides degrade rapidly on the shelf. If your starting material is already hydrolyzed, the coupling will fail regardless of your protocol[5].

  • Action: Withdraw a 10 µL aliquot of the DCM solution. Quench it into an LC-MS vial containing 1 mL of anhydrous methanol and 10 µL of DIPEA.

  • Validation: Analyze via LC-MS. You should see >95% conversion to the methyl ester (M+H corresponding to the methyl ester). If you see predominantly the free carboxylic acid mass, your starting material has degraded, and you must synthesize fresh acyl chloride[3].

Step 3: Catalyst and Base Addition

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise.

  • Add DMAP (0.1 eq) in one portion. The solution may turn slightly yellow, indicating the formation of the reactive acylpyridinium intermediate.

Step 4: Nucleophile Addition

  • Dissolve the amine nucleophile (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise over 5 minutes to control the exotherm and prevent side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Step 5: Reaction Monitoring and Workup

  • Monitor the reaction via TLC or LC-MS. The starting amine should be completely consumed.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted amine), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography or recrystallization as needed[3].

References

  • Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound (US12103938B2)
  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid ResearchGate[Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM University of Huddersfield Research Portal[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis PMC - NIH[Link]

Sources

Preventing hydrolysis of 3,5-Dibromo-4-methoxybenzoyl chloride during handling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #T-DBMB-Cl-001 Subject: Preventing Hydrolysis & Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical guide for 3,5-Dibromo-4-methoxybenzoyl chloride .

As a researcher, you are likely facing a specific challenge: this molecule sits at a frustrating intersection of steric hindrance and electronic deactivation .

  • The Electronic Factor: The para-methoxy group is a strong electron donor (via resonance), which reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes your coupling reactions slower.

  • The Steric Factor: The two ortho-bromine atoms create significant steric bulk. While this offers some kinetic protection against moisture, it also hinders the approach of your desired nucleophile (amine or alcohol).

The Result: Because your desired coupling reaction is electronically and sterically slowed, moisture has a longer window of opportunity to compete. If your solvent is "mostly" dry, water will eventually win, hydrolyzing your reagent back to the inactive acid.

This guide provides the protocols to ensure the chloride wins.

The "Dry Chain": Storage & Initial Handling

The Hydrolysis Mechanism (Visualized)

Before handling, understand the enemy. The diagram below details the degradation pathway you must prevent.

HydrolysisMechanism Reagent 3,5-Dibromo-4- methoxybenzoyl chloride (Active Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product 3,5-Dibromo-4- methoxybenzoic Acid (Inactive Precipitate) Intermediate->Product Collapse & Elimination HCl HCl Gas (Corrosive Fumes) Intermediate->HCl

Figure 1: The irreversible hydrolysis pathway. Once the acid forms, it will not react in standard coupling conditions without re-activation.

Storage Protocols
ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°CLowers kinetic energy, slowing the rate of hydrolysis from trace moisture trapped in the headspace.
Atmosphere Argon (Ar)Argon is heavier than air and "blankets" the solid better than Nitrogen (

), preventing moisture diffusion when the cap is opened.
Container Amber Glass + PTFE LinerAmber glass prevents photodegradation (brominated compounds can be light-sensitive). PTFE liners prevent HCl corrosion of the cap.
Desiccant

or Indicating Silica
Store the primary container inside a secondary jar containing phosphorous pentoxide (

) for maximum dryness.

Reaction Protocols: Ensuring Success

Do not use standard Schotten-Baumann conditions (aqueous base/DCM) for this reagent. The reaction is too slow, and hydrolysis will dominate. Use the Anhydrous Activation Protocol .

Step-by-Step: Anhydrous Coupling
  • Glassware Prep: Flame-dry all glassware under vacuum. Flush with

    
     x3.
    
  • Solvent Choice: Use Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) .

    • Critical Check: Solvent water content must be <50 ppm (verify with Karl Fischer titration if unsure).

  • Base Scavenger: Use Anhydrous Pyridine (2.5 eq) or Triethylamine (3.0 eq).

    • Note: The base neutralizes the HCl generated. If the base is wet, it catalyzes hydrolysis.

  • Addition Order:

    • Dissolve the Nucleophile (amine/alcohol) and Base in solvent.

    • Add this compound as a solid (if free-flowing) or dissolved in minimal dry solvent.

    • Why? Adding the chloride last ensures it immediately encounters the nucleophile.

Troubleshooting & Rescue Operations

FAQ: Common Issues

Q: Upon opening the bottle, I smell a sharp, acrid odor. Is the reagent bad? A: The smell is Hydrogen Chloride (HCl). This indicates some hydrolysis has occurred.[1] However, if the solid is still free-flowing, it is likely >90% active. If it is a sticky paste or a hard white crust, significant hydrolysis has occurred.

Q: I see a white precipitate immediately upon adding the acid chloride to my reaction. A: This is likely the Pyridine/Triethylamine Hydrochloride salt forming (which is good—it means the reaction is working) OR it is the hydrolyzed Benzoic Acid derivative (bad).

  • Test: Add water.[2][3] If the solid dissolves, it was the salt (Good). If it remains insoluble, it is the acid (Bad).

Q: Can I purify the acid chloride if it has hydrolyzed? A: You generally cannot "purify" the chloride from the acid easily because they have similar solubilities. Instead, you must chemically rescue it by converting the acid back to the chloride.

The "Rescue" Protocol (Re-Chlorination)

If your reagent has turned into the inactive acid (3,5-dibromo-4-methoxybenzoic acid), use this protocol to regenerate the chloride:

  • Place the hydrolyzed solid in a round-bottom flask.

  • Add Thionyl Chloride (

    
    )  (5.0 equivalents).
    
  • Add a catalytic amount of DMF (1-2 drops).[4] Essential for the Vilsmeier-Haack mechanism to activate the hindered carboxylate.

  • Reflux at 75°C for 2-3 hours until gas evolution (

    
    ) ceases.
    
  • Distill off excess

    
     under vacuum.
    
  • The residue is your regenerated acid chloride.

Quality Control: The Methanol Derivatization Method

WARNING: Do not inject the acid chloride directly into an LC-MS or HPLC. The moisture in the mobile phase will hydrolyze it on the column, showing you a false peak for the acid.

Correct QC Workflow:

QC_Workflow Sample Sample: Acid Chloride (Unknown Purity) Quench Quench in Anhydrous MeOH (Excess Methanol) Sample->Quench Reaction Reaction: R-COCl + MeOH -> R-COOMe + HCl Quench->Reaction Analyze Analyze via HPLC/GC (Target: Methyl Ester) Quench->Analyze

Figure 2: Derivatization workflow for accurate purity assessment.

Protocol:

  • Take ~10 mg of your acid chloride sample.

  • Dissolve in 1 mL of Anhydrous Methanol .

  • Wait 10 minutes (reaction is rapid).

  • Inject this solution into HPLC/GC.

  • Interpretation:

    • Peak A (Methyl Ester): Represents the active Acid Chloride content.

    • Peak B (Acid): Represents the material that was already hydrolyzed before you added methanol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem Technical Division. (2025). Handling Moisture-Sensitive Reagents: Acyl Chlorides.[1] Retrieved from (General handling of moisture-sensitive reagents).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from (Specifics on inert atmosphere storage).

  • Valvani, S. C., et al. (1981). Kinetics of Hydrolysis of Benzoic Acid Derivatives. Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Purification of 3,5-Dibromo-4-methoxybenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of reaction products derived from 3,5-Dibromo-4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of its amide and ester derivatives. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Chemistry: Common Reactions and Impurities

This compound is a highly reactive acyl chloride used to introduce the 3,5-dibromo-4-methoxyphenyl moiety into molecules, a common strategy in the synthesis of bioactive compounds.[1] The primary reactions are nucleophilic acyl substitutions with alcohols (to form esters) and amines (to form amides).

The main challenge in purifying these reaction products stems from the high reactivity of the acyl chloride itself and potential side reactions during synthesis.[2][3]

Common Impurities & Byproducts:

  • Unreacted Starting Materials: Residual nucleophile (amine/alcohol) or this compound.

  • Hydrolysis Product: The most common impurity is 3,5-Dibromo-4-methoxybenzoic acid, formed by the reaction of the acyl chloride with trace amounts of water.[3][4][5]

  • Side-Reaction Products:

    • From the synthesis of the acyl chloride precursor: Monobrominated species (e.g., 3-Bromo-4-methoxybenzoic acid) can be carried through.[6]

    • Over-acylation: In amide synthesis, the newly formed amide can react with another molecule of the acyl chloride, though this is less common with secondary amides.[4]

  • Salts: If a base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be present.[7]

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of your target molecule.

Issue 1: Low Yield of Purified Product

Symptoms: After purification (chromatography, recrystallization), the isolated mass of the desired product is significantly lower than expected.

Probable Causes & Solutions:

Potential Cause Explanation & Recommended Solution
Product Loss During Workup The product might have some solubility in the aqueous layers during extraction, especially if it's polar. Ensure the pH of the aqueous phase is optimized to keep your product in the organic layer. For instance, if your product has a basic nitrogen, avoid acidic washes. Washing with brine (saturated NaCl solution) can help reduce the solubility of organic compounds in the aqueous phase and aid in layer separation.[8]
Incomplete Reaction If the reaction did not go to completion, a significant portion of your crude material will be starting materials, which are then removed during purification. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure completion before starting the workup.[1][6]
Hydrolysis of Acyl Chloride The acyl chloride is highly moisture-sensitive.[3] If it hydrolyzes back to the carboxylic acid, this will reduce the amount of product formed. Always use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect Chromatography Conditions If the chosen eluent system is too polar, your product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all. Always determine the optimal eluent system using TLC before running a column, aiming for an Rf value of 0.2-0.3 for your target compound.[2]
Poor Choice of Recrystallization Solvent An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] If the product is too soluble in the cold solvent, you will lose a significant amount in the mother liquor. Perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Issue 2: Product is Contaminated with 3,5-Dibromo-4-methoxybenzoic Acid

Symptoms: NMR or LC-MS analysis of the purified product shows a persistent peak corresponding to the hydrolyzed acyl chloride.

Probable Causes & Solutions:

Potential Cause Explanation & Recommended Solution
Inadequate Aqueous Wash The carboxylic acid is acidic and can be removed with a basic wash. During the workup, wash the organic layer with a dilute solution of a weak base like sodium bicarbonate (NaHCO₃).[4][8] The acidic impurity will be converted to its water-soluble sodium salt and move into the aqueous layer. Avoid strong bases like NaOH, as they can potentially hydrolyze ester products.
Co-elution during Chromatography The carboxylic acid is more polar than the corresponding ester or amide product. If your eluent system is too polar, the two compounds may not separate effectively. Use a less polar solvent system (e.g., increase the hexane content in a hexane/ethyl acetate system) to increase the separation between your product and the acid on the column.
Co-crystallization The acid may have similar crystallization properties to your product. The basic wash during the workup is the most effective way to remove it before attempting recrystallization. If the impurity is still present, column chromatography is the recommended next step.
Issue 3: Emulsion During Aqueous Workup

Symptoms: A stable, milky layer forms between the organic and aqueous phases in the separatory funnel, making separation impossible.

Probable Causes & Solutions:

Potential Cause Explanation & Recommended Solution
Vigorous Shaking Shaking the separatory funnel too aggressively can create a stable emulsion.[8] Instead, gently invert the funnel several times to mix the layers.
High Concentration of Impurities Certain impurities can act as surfactants, stabilizing emulsions.
Solution To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous layer helps to force the separation of the layers.[8] Alternatively, you can try filtering the entire mixture through a pad of Celite or glass wool.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for these products? A1: For most non-polar to moderately polar amide and ester derivatives of this compound, flash column chromatography on silica gel is the most effective method for achieving high purity.[2][6] It allows for the separation of the desired product from both less polar unreacted starting materials and more polar byproducts like the hydrolyzed carboxylic acid.

Q2: How do I choose the right solvent system for column chromatography? A2: The best practice is to use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point for many amide and ester products is a mixture of hexane and ethyl acetate.[2][6] You can also try dichloromethane/hexane mixtures.[2] Adjust the ratio of the solvents until you achieve an Rf value of approximately 0.2-0.3 for your product, which generally provides the best separation on a column.[2]

Q3: My compound is a solid. Should I use recrystallization or chromatography? A3: If your crude product is relatively clean (>90% pure), recrystallization can be a very efficient and scalable purification method.[9][10] However, if the crude material contains multiple impurities or impurities with similar solubility profiles to your product, column chromatography is the better choice to ensure separation. Often, a combination is used: an initial purification by chromatography followed by a final polishing step via recrystallization.

Q4: The acyl chloride starting material is highly reactive. Does this affect column chromatography on silica gel? A4: Yes, this is a critical consideration. Standard silica gel can be slightly acidic and contains adsorbed water, which can cause the hydrolysis of any unreacted acyl chloride on the column.[2] While this can be beneficial in removing the unreacted starting material, it's something to be aware of. For very sensitive products, you can use deactivated (neutral) silica gel or pre-treat the column with an eluent containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine.[2]

Q5: How can I effectively remove the triethylamine hydrochloride salt formed during the reaction? A5: This salt is highly soluble in water. During the workup, washing the organic layer with water or a dilute aqueous acid solution (like 1M HCl, if your product is stable to acid) will effectively remove the salt into the aqueous phase.

Standardized Purification Protocols

Protocol 1: Aqueous Workup and Extraction

This protocol is the first step after the reaction is complete and is designed to remove water-soluble impurities.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If any unreacted acyl chloride remains, it can be quenched by slowly adding it to a beaker of cold water with stirring.

  • Dilute and Transfer: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, gently invert the funnel 3-4 times, and allow the layers to separate. Drain the aqueous layer.

  • Basic Wash (to remove acidic impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4] Mix gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.[8] Drain the aqueous layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the crude product obtained from the aqueous workup.

  • TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexane/ethyl acetate) that gives your product an Rf of ~0.2-0.3.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent you will be using (e.g., pure hexane).

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent until you have a free-flowing powder.[2] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Purification cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Remove salts, acids Crude Product Crude Product Aqueous Workup->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex mixtures Recrystallization Recrystallization Crude Product->Recrystallization High initial purity Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Troubleshooting_Logic Impure_Product Impure Product After Initial Purification Check_NMR Analyze by NMR/LC-MS Impure_Product->Check_NMR Acid_Present Is 3,5-Dibromo-4- methoxybenzoic acid present? Check_NMR->Acid_Present Other_Impurity Are other impurities present? Acid_Present->Other_Impurity No Basic_Wash Perform NaHCO3 Wash & Re-purify Acid_Present->Basic_Wash Yes Optimize_Chroma Optimize Chromatography (Solvent/Stationary Phase) Other_Impurity->Optimize_Chroma Yes Pure Pure Product Other_Impurity->Pure No Basic_Wash->Pure Recrystallize Attempt Recrystallization with Different Solvent Optimize_Chroma->Recrystallize Recrystallize->Pure

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-(Chloromethyl)benzoyl Chloride Derivatives.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
  • BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzonitriles.
  • ChemAnalyst. (2025, December 8). Benzoyl Chloride Procurement Guide.
  • BenchChem. (n.d.). common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them.
  • NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.

Sources

Troubleshooting low reactivity of sterically hindered benzoyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactive Intermediates Division Subject: Troubleshooting Low Reactivity of Sterically Hindered Benzoyl Chlorides Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are encountering stalled reactivity with a sterically hindered benzoyl chloride (e.g., 2,6-disubstituted or 2,4,6-trimethylbenzoyl chloride). Standard nucleophilic acyl substitution protocols (DCM/Pyridine or TEA) are yielding <10% conversion or returning hydrolyzed acid.

The Root Cause: The mechanism of standard acylation involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. In 2,6-disubstituted systems, the transition state required to form this tetrahedral intermediate is energetically inaccessible due to steric clash between the ortho-substituents and the incoming nucleophile.

The Solution Strategy: We must shift the mechanism from an associative pathway (addition-elimination) to a dissociative pathway (acylium ion formation) or use hyper-nucleophilic catalysis to lower the activation energy.

Part 1: Diagnostic Workflow

Before altering reagents, determine the specific bottleneck using this decision tree.

DiagnosticTree Start START: Reaction Stalled? CheckHydrolysis Is Acid (Hydrolysis Product) Detected by TLC/LCMS? Start->CheckHydrolysis CheckCat Are you using Nucleophilic Catalysis (DMAP)? CheckHydrolysis->CheckCat No (Starting Material Remains) SolventCheck Check Solvent Water Content (Must be <50 ppm) CheckHydrolysis->SolventCheck Yes (Hydrolysis) CheckBase Is the Base Sterically Hindered? CheckCat->CheckBase Yes AddDMAP SOLUTION A: Add 10-20 mol% DMAP CheckCat->AddDMAP No SwitchBase SOLUTION B: Switch Pyridine -> Et3N or DIPEA (if proton sponge needed) CheckBase->SwitchBase No (Using Pyridine) NuclearOption Is the substrate 2,6-disubstituted? CheckBase->NuclearOption Yes (Using TEA/DIPEA) SilverMethod SOLUTION C (The Silver Bullet): AgOTf / Acylium Pathway NuclearOption->SilverMethod Yes (2,6-subst.) HighTemp SOLUTION D: High Temp/Toluene Reflux NuclearOption->HighTemp No (Only 2-subst.)

Figure 1: Diagnostic logic for troubleshooting acylation failures. Blue nodes indicate start, Green/Red nodes indicate actionable protocols.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why isn't my standard Pyridine/DCM protocol working? I see no product.

A: Pyridine acts as a base to sponge up HCl, but it is a poor nucleophilic catalyst for hindered substrates. In unhindered systems, pyridine attacks the carbonyl to form an N-acylpyridinium ion, which is more electrophilic than the acid chloride. However, with 2,6-substitution, the pyridine nitrogen cannot access the carbonyl carbon effectively. The reaction relies on the direct attack of your alcohol/amine nucleophile, which is also blocked by the ortho groups.

Q2: I added DMAP (Dimethylaminopyridine), but the reaction is still sluggish. Why?

A: DMAP is usually the "fixer" because it is ~10,000x more nucleophilic than pyridine. However, in highly hindered scenarios (like mesitoyl chloride), even DMAP struggles to form the active N-acyl intermediate.

  • The Fix: You need to drive the reaction via an Acylium Ion (

    
    )  intermediate.[1] Unlike the tetrahedral intermediate (sp3, bond angles ~109°), the acylium ion is linear (sp, bond angles 180°). This geometry dramatically relieves steric congestion, allowing the nucleophile to attack.
    
Q3: How do I generate an Acylium Ion safely in the lab?

A: You need a "Halophile" (Chloride scavenger). The most effective method is using Silver Triflate (AgOTf) . Silver has an extremely high affinity for chlorine (


 of AgCl is 

). By adding AgOTf, you irreversibly strip the chloride, forcing the formation of the highly reactive acyl triflate or acylium species.

Part 3: The "Silver Bullet" Protocol (AgOTf Promoted Acylation)

Context: Use this when DMAP/Et3N fails. This method forces the reaction through a dissociative mechanism, bypassing the steric barrier.

Reagents & Safety
  • Reagent: Silver Triflate (AgOTf). Handle with care; light sensitive and corrosive.[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Stoichiometry: 1.1 - 1.5 equiv relative to the Acid Chloride.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the Sterically Hindered Acid Chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Silver Triflate (AgOTf) (1.1 equiv) in one portion.

    • Observation: You will immediately see a white precipitate (AgCl). This confirms the chloride is being stripped and the reactive intermediate is forming.

  • Nucleophile Addition: Add your nucleophile (Amine or Alcohol, 1.0 - 1.2 equiv) and a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid

    
    ) to scavenge the triflic acid generated.
    
    • Note: Do not use Pyridine or DMAP here, as they will complex with the silver.

  • Reaction: Stir at Room Temperature for 1-3 hours. Monitor by TLC.[1][2][3]

  • Workup: Filter the mixture through a Celite pad to remove the AgCl precipitate. Wash the filtrate with saturated

    
    , dry over 
    
    
    
    , and concentrate.[3]
Mechanism of Action (Visualized)

AcyliumMechanism Substrate Hindered Benzoyl Chloride Transition Chloride Abstraction (Precipitation of AgCl) Substrate->Transition AgSalt AgOTf (Silver Triflate) AgSalt->Transition Acylium ACYLIUM ION (R-C≡O+) Linear Geometry (Steric Relief) Transition->Acylium - AgCl (s) Product Final Ester/Amide Acylium->Product + Nucleophile Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Product

Figure 2: The Silver-promoted pathway generates a linear acylium ion, eliminating the steric clash inherent in the tetrahedral intermediate.

Part 4: Solvent & Reagent Selection Guide

If you cannot use Silver salts due to cost or compatibility, optimize your solvent system using the table below.

SolventDielectric Constant (

)
Suitability for Hindered AcylationExpert Commentary
DCM 8.9High Best general solvent. Good solubility for acyl chlorides and modest polarity stabilizes the polar transition state.
THF 7.5Medium Can coordinate to Lewis Acids (if used), potentially deactivating them. Good for solubility but slower rates than DCM.
Toluene 2.4High (w/ Heat) Allows for high-temperature reflux (110°C) to overcome activation energy barriers. Essential for "brute force" thermal methods.
Acetonitrile 37.5Low Too polar; can react with acyl chlorides to form nitrilium salts, complicating the reaction. Avoid.

Part 5: Alternative "Pivot" Strategy

Issue: The Silver method failed or is too expensive for scale-up. Pivot: Convert the Acid Chloride to an Acyl Fluoride .

Why? Acyl fluorides are unique. The C-F bond is stronger, making them more stable to hydrolysis (easier to handle). However, the small size of the Fluorine atom (Van der Waals radius 1.47 Å vs 1.75 Å for Chlorine) reduces steric hindrance at the carbonyl center.

Protocol:

  • Stir your Acid Chloride with Cyanuric Fluoride or KHF2 in Acetonitrile.

  • Isolate the Acyl Fluoride.

  • React with your nucleophile using DMAP catalysis.[4] The smaller leaving group often permits the formation of the N-acylpyridinium species where the chloride failed.

References

  • Mechanism of Acyl Substitution: Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row: New York, 1987. (Foundational text on associative vs.
  • Silver Cyanide/Triflate Activation: Takimoto, S. et al. "Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide." Bulletin of the Chemical Society of Japan, 1976 , 49(8), 2335-2336.

  • Acylium Ions in Synthesis: Olah, G. A. et al. "Acylium Ions (Acyl Cations)." Interscience, 1974.
  • DMAP Catalysis: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17, 569.

  • Acyl Fluorides: Pozharskii, A. F. et al. "Acyl Fluorides: A Valuable Tool in Organic Synthesis." Journal of Organic Chemistry. (General reactivity profiles).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding. Silver salts are toxic and corrosive. Acyl chlorides are lachrymators.

Sources

Technical Support Center: Solvent Selection for 3,5-Dibromo-4-methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dibromo-4-methoxybenzoyl chloride is a highly reactive acyl chloride, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack and a potent acylating agent. The presence of two electron-withdrawing bromine atoms and an electron-donating methoxy group on the aromatic ring influences its reactivity profile.

The success of any reaction involving this reagent is critically dependent on the appropriate selection of a solvent. A solvent is not merely a medium for the reactants but an active participant that can influence solubility, stability, reaction rate, and even the product profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solvent selection, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The selection process must be systematic and based on four key pillars:

  • Inertness: The solvent must be chemically inert to all reactants, intermediates, and catalysts. Acyl chlorides like this one are highly reactive and will react with protic solvents (e.g., water, alcohols) and certain nucleophilic aprotic solvents.[1]

  • Solubility: The solvent must provide adequate solubility for the this compound, the substrate, and any catalysts or reagents to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics. This compound is generally soluble in common organic solvents like dichloromethane and ether.[2]

  • Reaction Compatibility: The solvent must be compatible with the specific reaction conditions. For instance, in Friedel-Crafts acylations, the solvent's ability to dissolve the Lewis acid catalyst without forming deactivating complexes is crucial.[3]

  • Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. It should be high enough to permit heating if required, but low enough to be easily removed during the workup phase.

Q2: Which solvents should be strictly avoided and why?

A2: Several classes of solvents are incompatible with acyl chlorides:

  • Protic Solvents: Water, alcohols, and primary/secondary amines will react violently with this compound, leading to rapid hydrolysis or formation of esters and amides, respectively.[1][4][5] This consumes the starting material and generates the corresponding benzoic acid as a major impurity.[4]

  • Reactive Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can react violently with acyl chlorides under certain conditions.[1] While DMF can be used catalytically in the formation of acyl chlorides from carboxylic acids, it is generally not recommended as a bulk solvent for reactions involving the acyl chloride itself.[6]

Q3: For a Friedel-Crafts acylation, what are the best solvent choices?

A3: For Friedel-Crafts acylations, non-polar, aprotic solvents are preferred.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices as they are inert, provide good solubility for the reactants and the Lewis acid-acyl chloride complex, and have relatively low boiling points for easy removal.[7] DCE can be particularly effective for reactions requiring higher temperatures.[8]

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it is effective but highly flammable and toxic, requiring stringent safety precautions.

  • Nitrobenzene: While it can dissolve the Lewis acid complexes well, its polarity can sometimes influence the regioselectivity of the reaction, potentially favoring the thermodynamic product over the kinetic one.[9]

Q4: For esterification or amidation reactions, what solvents are recommended?

A4: The choice depends on the reaction conditions, particularly the method for neutralizing the HCl byproduct.

  • Aprotic Solvents with a Tertiary Amine Base: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable when a non-nucleophilic base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl produced.[10]

  • Biphasic Systems (Schotten-Baumann conditions): For reactions with water-soluble amines or phenols, a two-phase system comprising an inert organic solvent (like DCM or diethyl ether) and an aqueous base (like NaOH) is highly effective.[11] The base neutralizes the HCl and, in the case of phenols, generates the more nucleophilic phenoxide ion.[11]

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related issues.

Issue Symptom(s) Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Starting material remains unreacted (TLC/LC-MS analysis).1. Hydrolysis of Acyl Chloride: The starting material has degraded due to moisture.[10][12]1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle the acyl chloride under an inert atmosphere (N₂ or Ar).[12]
2. Catalyst Deactivation (for Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) has been quenched by moisture.[3]2. Use high-purity, anhydrous Lewis acid. Perform additions in a dry glovebox or under a positive pressure of inert gas.
3. Poor Solubility: Reactants are not fully dissolved, leading to a heterogeneous mixture and slow reaction.3. Select a solvent with better solvating power for all reactants. Consider gentle heating if the solvent's boiling point allows.
Formation of Side Products Multiple spots on TLC; complex NMR spectrum; mass peaks corresponding to impurities.1. Benzoic Acid Formation: The primary side product is often 3,5-Dibromo-4-methoxybenzoic acid from hydrolysis.[4]1. Strictly adhere to anhydrous conditions. During workup, a wash with a weak aqueous base (e.g., NaHCO₃) can remove the acidic impurity.
2. Reaction with Solvent: The solvent itself is not inert under the reaction conditions.2. Review solvent compatibility. For example, avoid ethers with Lewis acids, as they can form complexes or react vigorously.[1][13]
Difficult Product Isolation / Workup Product oils out, fails to crystallize, or is difficult to separate from byproducts.1. Incorrect Workup Solvents: The solvents used for extraction or crystallization are not optimal.1. Perform small-scale solvent screening for extraction (e.g., ethyl acetate, DCM) and recrystallization (e.g., hexane/ethyl acetate, ethanol/water). Consider using orthogonal chromatography (e.g., switching from normal-phase to reversed-phase) for purification.[14]
2. Persistent Catalyst Complexes: In Friedel-Crafts reactions, the ketone product can form a stable complex with the Lewis acid.[3]2. The reaction must be carefully quenched, typically by pouring it onto ice and/or dilute HCl, to break up the complex before extraction.
Visualization of Key Processes

A logical workflow is essential for selecting the optimal solvent and anticipating potential pitfalls.

Solvent_Selection_Workflow start Start: Define Reaction Type fc Friedel-Crafts Acylation start->fc ester_amide Esterification / Amidation start->ester_amide fc_catalyst Lewis Acid Catalyst (e.g., AlCl₃)? fc->fc_catalyst ea_base HCl Scavenger? ester_amide->ea_base aprotic_non_coord Use Aprotic, Non-Coordinating Solvents: DCM, DCE, CS₂ fc_catalyst->aprotic_non_coord Yes aprotic_base Use Aprotic Solvent + Base: DCM, THF, Toluene + Et₃N or Pyridine ea_base->aprotic_base Tertiary Amine biphasic Use Biphasic System: DCM/H₂O or Ether/H₂O + aq. NaOH ea_base->biphasic Aqueous Base avoid_protic AVOID Protic Solvents: H₂O, Alcohols, Amines aprotic_non_coord->avoid_protic avoid_coord AVOID Ethers, DMF, DMSO aprotic_non_coord->avoid_coord

Caption: Decision workflow for solvent selection based on reaction type.

Hydrolysis_Side_Reaction acyl_chloride This compound benzoic_acid 3,5-Dibromo-4-methoxybenzoic acid (Inactive Side Product) acyl_chloride->benzoic_acid Hydrolysis water H₂O (Moisture) water->benzoic_acid hcl HCl

Caption: The undesired hydrolysis side reaction.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a representative example of a Friedel-Crafts acylation using this compound. Extreme caution must be exercised. This reaction should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [15][16][17]

1. Materials and Setup:

  • This compound

  • Anisole (substrate)

  • Anhydrous Aluminum Chloride (AlCl₃)[3]

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Gas trap connected to the top of the condenser to handle evolved HCl gas.[11]

2. Procedure:

  • Reaction Setup: Assemble the dry glassware under a positive pressure of nitrogen.

  • Charge Flask: To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Add Solvent and Substrate: Add anhydrous DCM, followed by anisole (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.

  • Add Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[18] This will hydrolyze the aluminum chloride and break up the product-catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography.[18]

References
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • SATHEE. Friedel Crafts Reaction. Available at: [Link]

  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. Available at: [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Available at: [Link]

  • Safety Data Sheet. (2023, January 2). OR-0139 p.1. Available at: [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Available at: [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Available at: [Link]

  • International Journal of Scientific Research and Reviews. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Available at: [Link]

  • Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Available at: [Link]

  • Wikipedia. Benzoyl chloride. Available at: [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Available at: [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]

  • PubChem. 3,5-Dibromo-4-hydroxybenzoyl chloride. Available at: [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Available at: [Link]

  • PubChem. 3,5-Dichloro-4-methoxybenzoyl chloride. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. Available at: [Link]

  • MDPI. (2020, January 22). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • ChemBK. (2024, April 9). Benzoyl chloride, 3,5-dimethoxy-4-methyl-. Available at: [Link]

  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • Bromchem Laboratories. 4 Methoxybenzoyl Chloride | Manufacturer, Supplier from Anand. Available at: [Link]

Sources

Quenching procedures for excess 3,5-Dibromo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Quenching 3,5-Dibromo-4-methoxybenzoyl Chloride

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals who require robust, scalable, and self-validating methodologies for quenching excess this compound during organic synthesis workflows.

Mechanistic Insights: The Causality of Quenching

When utilizing this compound in amidation or esterification reactions, driving the reaction to completion often requires a stoichiometric excess of the acyl chloride. However, the unique substitution pattern of this molecule alters its reactivity profile. The bulky, electron-withdrawing bromine atoms at the 3 and 5 positions create significant steric hindrance around the carbonyl carbon, making spontaneous hydrolysis with ambient moisture sluggish compared to 1[1].

Consequently, unquenched acid chloride can persist into the workup phase. This leads to delayed exothermic hydrolysis, generation of corrosive HCl, and the formation of amphiphilic 3,5-dibromo-4-methoxybenzoic acid salts that cause 2[2]. To mitigate this, active quenching is mandatory. The choice of quenching agent dictates the chemical nature of the resulting byproduct, which must be easily separable from your target compound[3].

Troubleshooting Guide: Common Post-Reaction Issues

Q: My organic and aqueous layers are forming a thick, unresolvable emulsion during the first wash.

  • Diagnosis: You likely quenched with water or aqueous base (like NaHCO₃). The hydrolysis of excess this compound yields 3,5-dibromo-4-methoxybenzoic acid. In a slightly basic or neutral aqueous environment, this acid forms a surfactant-like carboxylate salt that stabilizes emulsions[2].

  • Solution: Switch to an amine-scavenging quench. Using N,N-dimethylethylenediamine (DMEDA) converts the excess acid chloride into a highly polar, basic amide that 4 without acting as a surfactant[4].

Q: I am seeing a persistent impurity co-eluting with my product on silica gel.

  • Diagnosis: If you used methanol or ethanol to quench, you generated methyl or ethyl 3,5-dibromo-4-methoxybenzoate. These esters are highly lipophilic and often have Rf values nearly identical to target amides or esters[3].

  • Solution: Avoid alcohol-based quenching unless your target product is highly polar. Use a reactive diamine quench (like DMEDA) to shift the byproduct's solubility profile entirely into the aqueous phase.

Standard Operating Procedures (SOPs): Self-Validating Quenching Protocols

Protocol A: The DMEDA Scavenging Method (Recommended for Lipophilic Products)

This protocol leverages the rapid kinetics of a primary amine to overcome the steric hindrance of the 3,5-dibromo substitution, forming a basic amide that is easily extracted.

  • Cooling: Lower the reaction vessel temperature to 0–5 °C using an ice bath to control the3[3].

  • Scavenger Addition: Add 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the calculated excess of this compound[4].

  • Incubation: Stir vigorously for 30 minutes at room temperature.

  • Acidic Wash (Self-Validation Step): Add 1M HCl (aq) to the reaction mixture.

    • Validation: Test the aqueous layer with pH paper; it must read pH < 2 . If it is higher, the DMEDA-amide is not fully protonated. Add more 1M HCl until pH < 2 is achieved.

  • Phase Separation: Transfer to a separatory funnel and collect the organic layer. The basic byproduct is now entirely in the aqueous waste[1].

Protocol B: Biphasic Bicarbonate Hydrolysis (Recommended for Acid-Sensitive Products)
  • Cooling: Cool the reaction mixture to 0 °C[2].

  • Reagent Addition: Slowly add a saturated aqueous solution of NaHCO₃ (approx. 10 mL per mmol of excess acid chloride)[2].

  • Agitation: Stir vigorously for 1–2 hours. The biphasic nature requires high sheer to overcome the slow hydrolysis kinetics of the sterically hindered carbonyl.

  • Gas Evolution (Self-Validation Step): Monitor the reaction for CO₂ bubbling.

    • Validation: Temporarily halt stirring and add a few drops of fresh NaHCO₃. If no new bubbling occurs, the acid chloride is fully consumed.

  • Phase Separation: Separate the layers, ensuring the aqueous layer is maintained at pH > 8 to keep the byproduct as a water-soluble carboxylate salt[1].

Quantitative Data: Quenching Agent Comparison

Quenching AgentByproduct FormedKineticsPhase PartitioningRemoval Strategy
DMEDA Basic AmideVery FastAqueous (at pH < 2)1M HCl wash
Methanol Methyl EsterModerateOrganicColumn Chromatography
NaHCO₃ (aq) Carboxylate SaltSlowAqueous (at pH > 8)Basic aqueous wash
Water Carboxylic AcidVery SlowOrganic/AqueousBase extraction

Mechanistic Workflow Diagram

QuenchWorkflow Start Excess 3,5-Dibromo-4- methoxybenzoyl chloride DMEDA Add DMEDA (Amine Quench) Start->DMEDA Fast kinetics MeOH Add Methanol (Alcohol Quench) Start->MeOH Moderate kinetics Water Add NaHCO3(aq) (Aqueous Quench) Start->Water Slow (Steric hindrance) Amide Basic Amide Byproduct Extracted in 1M HCl DMEDA->Amide Ester Methyl Ester Byproduct Requires Chromatography MeOH->Ester Acid Carboxylate Salt Extracted in Basic Water Water->Acid

Workflow of quenching excess this compound and resulting byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use standard ethanolamine instead of DMEDA? A: While ethanolamine is a strong nucleophile, it contains both a primary amine and a primary alcohol. This can lead to a mixture of amide and ester byproducts, complicating the physical properties of the waste. DMEDA contains a primary amine (highly reactive) and a tertiary amine (non-nucleophilic but basic), ensuring a single, predictable basic byproduct[4].

Q: Why does my reaction mixture turn yellow upon adding DMEDA? A: 3,5-Dibromo-4-methoxybenzoyl derivatives can exhibit slight charge-transfer properties or form colored complexes with tertiary amines. A pale yellow color during the DMEDA quench is normal and will partition completely into the aqueous layer during the acidic wash.

Q: Is it safe to quench directly with 1M NaOH? A: Direct addition of strong base (1M NaOH) to an organic solution of acid chloride can cause localized heating and violent exothermic hydrolysis[3]. It may also indiscriminately hydrolyze your target product if it contains sensitive ester or amide bonds. Saturated NaHCO₃ is the preferred, milder alternative[2].

References

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from: [Link]

  • Division of Research Safety, University of Illinois. Scale-up Reactions. Retrieved from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from: [Link]

Sources

Validation & Comparative

The Causality of Vibrational Shifts: Electronic Effects & Fermi Resonance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth FTIR Spectroscopic Comparison Guide: 3,5-Dibromo-4-methoxybenzoyl Chloride vs. Structural Analogs

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the need to rigorously validate highly reactive electrophilic intermediates. This compound is a critical acylating agent, prominently utilized in the synthesis of SIRT2 inhibitors such as Tenovin-6 and its analogs [1]. Because acyl chlorides are highly susceptible to atmospheric hydrolysis, Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for quality control.

This guide objectively compares the FTIR performance and characteristic vibrational modes of this compound against its direct precursor and unhalogenated analogs. By understanding the underlying electronic effects, researchers can establish a self-validating analytical framework to ensure batch integrity before downstream coupling reactions.

To accurately interpret the FTIR spectrum of this compound, we must analyze the causality behind its peak shifts compared to its structural alternatives. The exact position of the carbonyl (C=O) stretch is a direct readout of the bond's force constant, which is heavily influenced by inductive (-I) and resonance (+R) effects [2].

  • The Acid to Acid Chloride Shift: Converting 3,5-dibromo-4-methoxybenzoic acid to its corresponding acid chloride replaces the hydroxyl group with a highly electronegative chlorine atom. Chlorine's strong inductive withdrawal (-I) dominates over its weak resonance donation, pulling electron density away from the carbonyl carbon. This increases the C=O bond order, shifting the absorption from the typical acid range (~1685 cm⁻¹) up to the acyl chloride range (~1770–1800 cm⁻¹) [3].

  • Halogen Perturbation (The Bromine Effect): When comparing 4-methoxybenzoyl chloride to this compound, the addition of two bulky, electronegative bromine atoms at the meta positions (relative to the carbonyl) introduces a secondary inductive withdrawal effect. This counteracts the electron-donating (+R) effect of the para-methoxy group, further stiffening the C=O bond and pushing the stretching frequency higher (~1790 cm⁻¹).

  • Fermi Resonance: A hallmark of benzoyl chlorides is the splitting of the C=O stretch into a distinct doublet. This is not due to two different carbonyl species, but rather a quantum mechanical phenomenon known as Fermi resonance . The fundamental C=O stretching vibration couples with the first overtone of the C-Cl stretching vibration (typically found around 870 cm⁻¹), resulting in two peaks (e.g., ~1790 cm⁻¹ and ~1740 cm⁻¹) [4].

Quantitative Data Comparison

The following table summarizes the characteristic FTIR peaks of this compound compared to its unbrominated analog and its carboxylic acid precursor. This acts as a diagnostic matrix for structural confirmation.

Vibrational Mode3,5-Dibromo-4-methoxybenzoic Acid (Precursor)4-Methoxybenzoyl Chloride (Unhalogenated Analog)This compound (Target)
O-H Stretch 3300–2500 cm⁻¹ (Broad, strong)AbsentAbsent
C=O Stretch ~1685 cm⁻¹ (Singlet, H-bonded)~1775 & 1735 cm⁻¹ (Fermi Doublet)~1790 & 1740 cm⁻¹ (Fermi Doublet)
Aromatic C=C ~1580, 1490 cm⁻¹~1600, 1510 cm⁻¹~1585, 1480 cm⁻¹
C-O (Methoxy) ~1260 cm⁻¹~1255 cm⁻¹~1265 cm⁻¹
C-Cl Stretch Absent~875 cm⁻¹~870 cm⁻¹
C-Br Stretch ~550 cm⁻¹Absent~560 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Analysis

When dealing with moisture-sensitive acyl chlorides, traditional KBr pellet preparation is fundamentally flawed. Grinding the sample in ambient air introduces atmospheric moisture, which rapidly hydrolyzes the acid chloride back to the carboxylic acid, generating false-positive O-H bands and shifting the C=O peak.

To ensure trustworthiness and scientific integrity , the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Environmental Control: Place the ATR-FTIR spectrometer within a dry glovebox or equip the sample compartment with a continuous dry nitrogen purge. Causality: Eliminates atmospheric H₂O vapor, preventing sample degradation during acquisition.

  • Background Acquisition: Clean the diamond/ZnSe ATR crystal with anhydrous dichloromethane (DCM) and allow it to evaporate. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Using a dry, inert spatula, rapidly transfer 2–5 mg of neat this compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact with the crystal lattice.

  • Spectral Acquisition: Acquire the sample spectrum immediately (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Checkpoint (Critical): Before analyzing the fingerprint region, inspect the 3300–2500 cm⁻¹ region.

    • Pass: The baseline is flat. The sample is pristine.

    • Fail: A broad absorption band is present. The sample has hydrolyzed. Discard the data and the degraded batch.

  • Peak Verification: Confirm the presence of the Fermi resonance doublet at ~1790 cm⁻¹ and ~1740 cm⁻¹, and the C-Br stretch at ~560 cm⁻¹.

Structural Logic & QC Workflow Visualization

The following diagram illustrates the synthetic transition and the self-validating FTIR quality control logic required to ensure the integrity of this compound.

G Acid 3,5-Dibromo-4-methoxybenzoic Acid (Precursor) Reagent SOCl₂ or (COCl)₂ + Catalytic DMF Acid->Reagent Product This compound (Target Product) Reagent->Product FTIR ATR-FTIR Analysis (Dry N₂ Purge) Product->FTIR CheckOH Is broad O-H band (3300-2500 cm⁻¹) present? FTIR->CheckOH Reject Reject Batch (Hydrolysis Detected) CheckOH->Reject  Yes (Failed QC)   Accept Accept Batch (C=O doublet at ~1790 cm⁻¹) CheckOH->Accept  No (Passed QC)  

Caption: Workflow for the synthesis and self-validating FTIR quality control of this compound.

References

  • McCarthy, A. R., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." MDPI, 2012.
  • "The C=O Stretch." Oregon State University, 2018.
  • "An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromo-4-methoxybenzoic Acid." Benchchem, 2025.
  • Yoshida, S. "Infrared Spectra of Benzoyl Halides and their Substituted Derivatives." Chemical and Pharmaceutical Bulletin, 10(6), 450–461, 1962.

Comparative Guide: Mass Spectrometry Analysis of 3,5-Dibromo-4-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-methoxybenzoyl chloride is a specialized acylating agent used primarily in two high-value contexts: as a scaffold in the synthesis of bioactive benzamides (e.g., PRMT1 inhibitors, fungicides) and as a "heavy" isotopic tag for metabolomic profiling. Its utility stems from the unique physicochemical properties of the 3,5-dibromo-4-methoxybenzoyl (DBMB) moiety, which imparts high lipophilicity and a distinct mass spectrometric signature.

This guide compares the two dominant analytical workflows—LC-ESI-MS/MS and GC-EI-MS —for analyzing derivatives of this compound. While GC-MS offers structural fingerprinting via hard ionization, LC-ESI-MS/MS is the superior choice for biological matrices , offering 10-100x greater sensitivity and leveraging the bromine isotopic envelope for interference-free quantification.

Chemical Basis: The Isotopic Signature

The defining feature of any DBMB derivative is the presence of two bromine atoms. Unlike standard organic molecules dominated by Carbon-12, bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 natural abundance (50.69% vs. 49.31%).

When two bromine atoms are present, they create a characteristic 1:2:1 isotopic envelope for the molecular ion and any fragment containing the dibromo motif. This serves as an intrinsic "barcode" that filters out biological noise.

Isotope CombinationMass ShiftRelative AbundanceVisual Pattern

Br +

Br
M (Monoisotopic)~25%Low Peak

Br +

Br
M + 2~50%Dominant Peak

Br +

Br
M + 4~25%Low Peak

Expert Insight: In complex biofluids, few natural metabolites possess this M, M+2, M+4 (1:2:1) pattern.[1][2][3] Searching for this specific mass defect allows researchers to instantly identify DBMB-tagged analytes even at low signal-to-noise ratios.

Method Comparison: LC-MS vs. GC-MS

Option A: LC-ESI-MS/MS (Recommended)

Best for: Trace analysis in biological fluids (plasma, urine), thermolabile derivatives, and high-throughput screening.

  • Mechanism: Electrospray Ionization (ESI) in positive mode yields predominantly protonated molecules

    
    .
    
  • Selectivity: The hydrophobic benzoyl group significantly increases retention on C18 columns, moving polar analytes (like amines) away from the solvent front and ion suppression zones.

  • Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the amide/ester bond, yielding the stable 3,5-dibromo-4-methoxybenzoyl cation (m/z ~291/293/295).

Option B: GC-EI-MS (Alternative)

Best for: Structural elucidation of pure synthetic intermediates; volatile, non-polar derivatives.

  • Mechanism: Electron Impact (EI) at 70 eV causes extensive fragmentation.

  • Limitations: The high boiling point of dibromo-derivatives often requires high column temperatures (>280°C), risking thermal degradation. Derivatization adds significant mass, potentially pushing analytes beyond the mass range of standard quadrupoles.

  • Fragmentation: Complex spectra including loss of methyl radicals (

    
    ), loss of carbonyl (
    
    
    
    ), and debromination.
Comparative Performance Matrix
FeatureLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Protein precip. + direct inject)Laborious (Extraction + drying + reconstitution)
Specificity Excellent (MRM + Isotope Pattern)Good (Library matching)
Thermal Stability Not requiredCritical (Risk of degradation)
Throughput High (5-10 min run time)Low (20-40 min run time)

Experimental Protocols

Protocol A: Derivatization for LC-MS (Schotten-Baumann Conditions)

This workflow is optimized for labeling polyamines or amino acids in plasma.

  • Preparation: Dissolve 10 mg of this compound in 1 mL anhydrous acetonitrile (ACN).

  • Reaction:

    • Mix 50

      
      L of sample (e.g., amine standard or biofluid) with 50 
      
      
      
      L of 100 mM Sodium Carbonate (
      
      
      , pH 9-10).
    • Add 50

      
      L of the reagent solution.
      
    • Vortex for 60 seconds at room temperature. (Reaction is instantaneous).

  • Quenching: Add 50

    
    L of 2% formic acid to neutralize pH and stop the reaction.
    
  • Analysis: Centrifuge at 10,000 x g for 5 min. Inject supernatant directly into LC-MS.

Protocol B: LC-MS/MS Parameters[4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (Derivatives elute late, typically >6 min).

  • MS Source: ESI Positive Mode. Source Temp: 350°C. Capillary: 3.5 kV.

Data Interpretation & Fragmentation Pathways[5][6]

Diagnostic Ions (ESI+)

When analyzing a derivative (e.g., a benzamide formed from an amine R-NH2), the MS/MS spectrum is dominated by the stability of the acylium ion.

  • Precursor:

    
     (Shows 1:2:1 pattern).
    
  • Primary Fragment: Cleavage of the amide bond generates the 3,5-dibromo-4-methoxybenzoyl cation .

    • m/z 291 (

      
      )
      
    • m/z 293 (

      
      ) — Base Peak
      
    • m/z 295 (

      
      )
      
  • Secondary Fragment: Loss of CO from the acylium ion yields the phenyl cation.

    • m/z 263 / 265 / 267 (3,5-dibromo-4-methoxyphenyl cation).

Visualization: Fragmentation Workflow (DOT)

FragmentationPathway Parent Parent Amide [M+H]+ (Isotope Ratio 1:2:1) Acylium Acylium Ion [C8H5Br2O2]+ m/z 291 / 293 / 295 Parent->Acylium CID Fragmentation (Amide Bond Cleavage) AmineLoss Neutral Loss: Amine (R-NH2) Parent->AmineLoss Phenyl Phenyl Cation [C7H5Br2O]+ m/z 263 / 265 / 267 Acylium->Phenyl -28 Da (CO Loss) COLoss Neutral Loss: Carbon Monoxide (CO) Acylium->COLoss

Caption: ESI-MS/MS fragmentation pathway of a generic 3,5-dibromo-4-methoxybenzamide derivative. The acylium ion (red) is the diagnostic quantifier.

References

  • Wong, J. M., et al. (2016).[4] "Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A.

  • Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Chemistry Steps Educational Resources.

  • BenchChem. (2025).[5] "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Structure and Analysis." BenchChem Technical Library.

  • NIST Mass Spectrometry Data Center. (2025). "Mass Spectrum of p-Methoxybenzamide (Electron Ionization)." NIST Chemistry WebBook.

  • Gao, S., et al. (2023). "A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field." Journal of Agricultural and Food Chemistry.

Sources

Distinguishing 3,5-Dibromo-4-methoxybenzoyl Chloride from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Schrödinger’s Reagent"

In drug development and organic synthesis, 3,5-Dibromo-4-methoxybenzoyl chloride is a critical electrophile used to introduce the lipophilic, metabolically stable 3,5-dibromo-4-methoxybenzoyl pharmacophore. However, it suffers from a notorious "Schrödinger’s" problem: it exists as a reactive chloride only until it is observed (exposed) to atmospheric moisture, at which point it rapidly reverts to its parent carboxylic acid, 3,5-Dibromo-4-methoxybenzoic acid .

Failure to distinguish the active chloride from the hydrolyzed acid leads to failed couplings, poor yields, and difficult purifications. This guide provides a definitive, multi-modal approach to differentiating these two species, prioritizing self-validating wet-lab protocols over theoretical assumptions.

Part 1: The Fundamental Divergence (Structure & Reactivity)

The core difference lies in the leaving group attached to the carbonyl carbon. The acid possesses a hydroxyl (-OH) group, acting as a hydrogen bond donor and a poor leaving group. The chloride possesses a chlorine atom, a potent leaving group that activates the carbonyl for nucleophilic attack but also makes it highly susceptible to hydrolysis.

Table 1: Physicochemical Comparison
FeatureCarboxylic Acid (Precursor) Acid Chloride (Active Reagent)
Formula C₈H₆Br₂O₃C₈H₅Br₂ClO₂
CAS 4073-35-2In-situ generated / Variable
Melting Point 226–229 °C (High due to H-bonding)Typically lower (Lack of H-bond dimers)
State White/Off-white SolidOften Yellowish Crystalline Solid
Reactivity Stable, Acidic ProtonElectrophilic, Moisture Sensitive
Solubility Soluble in MeOH, DMSO, baseSoluble in DCM, Toluene (Reacts with MeOH)
Part 2: Spectroscopic Characterization (The Gold Standard)

The most non-destructive and immediate method to confirm conversion is Infrared Spectroscopy (FT-IR). Nuclear Magnetic Resonance (NMR) is powerful but requires strict anhydrous handling to avoid "in-tube hydrolysis."

1. FT-IR Analysis (The "Shift" Test)

The conversion of the acid to the chloride induces a predictable shift in the carbonyl stretching frequency due to the inductive electron-withdrawing nature of chlorine.

  • The Acid Signal: Look for a broad O-H stretch between 2500–3300 cm⁻¹ (the "carboxylic beard") and a carbonyl (C=O) stretch around 1680–1700 cm⁻¹ .[1]

  • The Chloride Signal: The broad O-H stretch disappears completely . The C=O stretch shifts to a higher wavenumber, typically 1750–1780 cm⁻¹ , often appearing as a doublet (Fermi resonance).

Critical Insight: If you see any broadness above 3000 cm⁻¹, your chloride has hydrolyzed.

2. Proton NMR (¹H-NMR)
  • Solvent: Must use anhydrous CDCl₃. Never use DMSO-d6 or MeOH-d4, as they will react with the chloride immediately.

  • Key Indicator: The disappearance of the carboxylic acid proton. This proton usually appears as a broad singlet very far downfield (10.0–13.0 ppm ).

  • Aromatic Region: The aromatic protons (meta to the carbonyl) will show a slight chemical shift change, but the loss of the -COOH proton is the definitive marker.

Part 3: The "Quench-Check" Protocol (Self-Validating TLC)

Direct Thin Layer Chromatography (TLC) of an acid chloride is misleading. The silica gel contains water and hydroxyl groups that hydrolyze the chloride back to the acid as it runs up the plate. Therefore, a spot of "pure" acid chloride will often appear identical to the acid on a TLC plate.

The Solution: The Methanol Quench.

Experimental Protocol: The Methyl Ester Derivatization

This protocol converts the reactive chloride into a stable methyl ester, which has a distinctly different Retention Factor (Rf) than the acid.

  • Sampling: Take a small aliquot (approx. 10 µL) of your reaction mixture (suspected acid chloride).

  • Quench: Dissolve it in 0.5 mL of dry Methanol (MeOH) in a small vial.

    • Mechanism:[2][3] Acid Chloride + MeOH → Methyl Ester + HCl (Fast).

    • Control: Carboxylic Acid + MeOH → No Reaction (Slow without catalyst).

  • TLC Setup: Spot three lanes:

    • Lane 1: Starting Material (Acid).

    • Lane 2: Co-spot (Acid + Quenched Mixture).

    • Lane 3: Quenched Mixture.

  • Elution: Run in Hexanes:Ethyl Acetate (typically 3:1 or 4:1).

Interpretation:

  • Scenario A (Incomplete Conversion): Lane 3 shows a spot at the same Rf as Lane 1 (Acid).

  • Scenario B (Successful Conversion): Lane 3 shows a new, less polar spot (higher Rf) corresponding to the Methyl Ester . The original acid spot is absent.

QuenchProtocol Sample Reaction Aliquot (R-COCl?) MeOH Add Methanol (Quench) Sample->MeOH Reaction Chemical Transformation MeOH->Reaction Result_Acid If Acid (R-COOH): No Reaction Reaction->Result_Acid Precursor Result_Chloride If Chloride (R-COCl): Forms Methyl Ester Reaction->Result_Chloride Active Reagent TLC_Acid TLC Result: Low Rf (Polar) Result_Acid->TLC_Acid TLC_Ester TLC Result: High Rf (Non-Polar) Result_Chloride->TLC_Ester

Figure 1: The Methanol Quench workflow for validating acid chloride formation via TLC.

Part 4: Handling & The Hydrolysis Trap

Understanding the "Failure Mode" is as important as the synthesis itself. The 3,5-dibromo substituents provide steric bulk, but the electron-withdrawing nature of the bromine atoms makes the carbonyl carbon highly electrophilic, increasing its reactivity with atmospheric moisture.

The Hydrolysis Cycle

If the acid chloride is isolated and stored improperly, it reverts to the acid. This creates a cycle of impurity often missed if the researcher relies only on visual inspection (both are solids).

HydrolysisCycle cluster_cycle The Cycle of Frustration Acid 3,5-Dibromo-4-methoxybenzoic Acid (Stable Precursor) SOCl2 Activation (SOCl2 / Oxalyl Chloride) Acid->SOCl2 Chloride This compound (Reactive Electrophile) Water Atmospheric Moisture (Hydrolysis) Chloride->Water Fast Reaction SOCl2->Chloride - SO2, - HCl Water->Acid Degradation

Figure 2: The activation and degradation cycle. Note that hydrolysis regenerates the starting material, making detection difficult without derivatization.

References
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2019). Discussion on Acid Chloride TLC Analysis. Retrieved March 3, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O[1][4][5][6][7][8][9] Bond, Part III: Carboxylic Acids.[1] Retrieved March 3, 2026, from [Link]

Sources

Technical Guide: Melting Point Determination for 3,5-Dibromo-4-methoxybenzoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of 3,5-Dibromo-4-methoxybenzoyl chloride (DBMBC) is a critical quality control step in the synthesis of pharmaceutical intermediates (e.g., Benzbromarone derivatives).[1][2] As an acid chloride, DBMBC is highly moisture-sensitive, readily hydrolyzing to 3,5-Dibromo-4-methoxybenzoic acid .[1][2]

This guide addresses the specific challenge of distinguishing the active acid chloride from its hydrolyzed impurity. Unlike stable solids, the "melting point" of an acid chloride is a dynamic measurement heavily influenced by sample preparation. A sample handling error will result in the observation of the acid's melting point (226–229 °C) rather than the chloride's, leading to a false confirmation of identity.

This document compares three purity determination methodologies—Capillary Melting Point (MP) , Differential Scanning Calorimetry (DSC) , and Derivatization HPLC —providing a validated protocol for the most accessible method: Melting Point.[1][2]

Technical Context & The Hydrolysis Challenge

The primary impurity in DBMBC samples is its hydrolysis precursor/product.[2] The physical property differential between the two is the basis for purity assessment.

CompoundStructureMelting Point (Lit.)[1][2][3][4][5][6][7]Critical Note
3,5-Dibromo-4-methoxybenzoic acid Ar-COOH226–229 °C [1]Stable solid; forms H-bonded dimers.
This compound Ar-COCl< 100 °C (Est.) *Moisture sensitive; lacks H-bonding.[1][2]

*Note: While specific literature values for the chloride are often proprietary, acid chlorides consistently melt significantly lower than their corresponding acids. If your sample melts >200 °C, it is likely hydrolyzed.

The False Positive Risk

If DBMBC is exposed to atmospheric moisture during capillary loading, it hydrolyzes on the glass surface. Upon heating, the researcher observes the melting point of the acid (227 °C) and may incorrectly conclude the sample is a high-melting pure solid, when in fact the active chloride has been destroyed.

Methodology Comparison: Selecting the Right Tool

Objective comparison of purity determination methods for moisture-sensitive acid chlorides.

FeatureMethod A: Sealed Capillary MP Method B: DSC (Diff. Scanning Calorimetry) Method C: HPLC (Derivatization)
Principle Phase transition observation.[1][2]Heat flow integration (van't Hoff purity).Chromatographic separation of methyl ester.
Accuracy Semi-Quantitative (Range width).[1][2]Quantitative (Mol % purity).Quantitative (Area % purity).
Sample Size < 5 mg2–5 mg< 1 mg
Moisture Risk High (Requires glovebox/sealing).[1][2]Medium (Sealed crimp pans).Low (Derivatization quenches reactivity).[1][2]
Throughput Fast (5–10 min).[1][2]Slow (30–60 min).Medium (Sample prep + Run time).
Verdict Best for Quick Screening. Best for Absolute Purity Calculation. Best for Impurity Profiling.

Experimental Protocol: The "Sealed Capillary" Method

Objective: Determine the melting point of DBMBC without hydrolysis interference.

Prerequisites
  • Apparatus: Mel-Temp or Automatic MP System (e.g., Mettler Toledo MP series).[1][2]

  • Materials: Borosilicate glass capillaries (one end open), micro-torch or Bunsen burner, glovebox or nitrogen bag.

  • Reference Standard: Pure 3,5-Dibromo-4-methoxybenzoic acid (for comparison).

Step-by-Step Workflow
Phase 1: Sample Preparation (Anaerobic)[1][2]
  • Environment: Perform all transfers inside a glovebox or under a heavy stream of dry nitrogen.[1][2]

  • Grinding: If the sample is crystalline/clumpy, gently crush it with a dry glass rod. Do not use a mortar and pestle in open air.[1][2]

  • Loading: Press the open end of the capillary into the powder.[1] Tap gently to settle the material to the bottom (2–3 mm height).

  • Sealing (Critical):

    • While maintaining the inert atmosphere (or moving quickly), use a micro-torch to melt and seal the open end of the capillary.

    • Ensure the glass fuses completely without burning the sample.

    • Validation: The capillary should now be a closed system.[1][2]

Phase 2: Measurement
  • Ramp Rate: Set the apparatus to ramp at 10 °C/min until 50 °C, then reduce to 1 °C/min .

  • Observation: Watch for the "First Meniscus" (liquid formation).[1][2]

  • Endpoint: Record the temperature where the solid is completely clear.

Phase 3: Interpretation[2]
  • Scenario A (Low MP): Sample melts sharply between 40–90 °C (Estimation based on analogs).[1][2]

  • Scenario B (Wide Range): Sample begins melting at low temp but suspended solids remain until >200 °C.[1][2]

  • Scenario C (High MP): Sample remains solid until ~225 °C.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for analyzing DBMBC.

DBMBC_Analysis Start Start: DBMBC Sample Prep Anaerobic Capillary Loading (Glovebox/N2) Start->Prep Seal Flame Seal Capillary Prep->Seal Prevent Moisture Heat Heat (1°C/min) Seal->Heat Decision Observed Melting Behavior? Heat->Decision Result_Low Sharp Melt < 100°C Decision->Result_Low Low Temp Result_Mix Wide Range (Liquid + Solid) Decision->Result_Mix Broad Range Result_High Melt > 220°C Decision->Result_High High Temp Conclusion_Pure PASS: Pure Chloride Result_Low->Conclusion_Pure Conclusion_Impure FAIL: Mixed Species (Partial Hydrolysis) Result_Mix->Conclusion_Impure Conclusion_Acid FAIL: Pure Acid (Total Hydrolysis) Result_High->Conclusion_Acid

Figure 1: Decision logic for distinguishing this compound from its acid impurity.

Alternative Method: HPLC Derivatization (Validation)[1][2]

If the Melting Point yields ambiguous results (Scenario B), use this HPLC protocol to quantify the acid content.

Why Derivatize? Direct injection of acid chlorides into aqueous HPLC mobile phases causes uncontrolled hydrolysis on the column, yielding broad, tailing peaks.

Protocol:

  • Quench: Dissolve 10 mg DBMBC in 1 mL dry Methanol (HPLC Grade).

    • Reaction:

      
      [1][2]
      
    • Time: Let stand for 10 minutes at Room Temp.

  • Analyze: Inject the solution.

    • Peak 1 (R-COOMe): Represents the active Chloride content.[1][2]

    • Peak 2 (R-COOH): Represents the original Acid impurity (Acid does not esterify rapidly without catalyst).[1][2]

  • Calculation: The ratio of Ester to Acid areas represents the purity of the original Chloride.[1]

References

  • Org. Synth. 1977, 57, 45. Acid Chlorides: General Handling and Characterization. (Standard protocol for handling moisture-sensitive acyl halides).
  • Mettler Toledo. (n.d.).[1][2] Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. (Reference for van't Hoff purity calculation principles).

Sources

Comparative Reactivity Guide: 3,5-Dibromo- vs. 3,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3,5-dibromobenzoyl chloride (3,5-DBBC) and 3,5-dichlorobenzoyl chloride (3,5-DCBC) . It is designed for medicinal chemists and process engineers selecting the optimal halogenated building block for drug discovery scaffolds.

Executive Summary

While 3,5-dibromobenzoyl chloride (3,5-DBBC) and 3,5-dichlorobenzoyl chloride (3,5-DCBC) share similar electrophilic profiles at the carbonyl center, they diverge significantly in physical handling and downstream synthetic utility.

  • Reactivity Verdict: Both compounds exhibit nearly identical acylation rates due to comparable Hammett meta-substituent effects.

  • Strategic Differentiator: 3,5-DBBC is the superior choice for scaffolds requiring subsequent metal-catalyzed functionalization (e.g., Suzuki, Buchwald-Hartwig) due to the labile C–Br bonds. 3,5-DCBC is preferred for final-stage capping groups where metabolic stability and atom economy are prioritized.

  • Handling: 3,5-DCBC is a low-melting solid (

    
    ), often requiring handling as a supercooled liquid, whereas 3,5-DBBC is typically a denser solid/semi-solid.
    

Physicochemical Profile

The physical properties dictate the handling protocols. 3,5-DCBC presents a unique challenge due to its melting point near ambient temperature.

Property3,5-Dichlorobenzoyl Chloride (3,5-DCBC)3,5-Dibromobenzoyl Chloride (3,5-DBBC)Impact on Workflow
CAS 2905-62-623950-59-6Accurate sourcing.
MW 209.46 g/mol 298.36 g/mol 3,5-DBBC has poor atom economy for simple capping.
Physical State Low-melting solid (

)
Solid / Viscous Semi-solid3,5-DCBC may require melting before dispensing.
Boiling Point

@ 25 mmHg

(Predicted)
High vacuum required for distillation of both.
Hammett

0.37 0.39 Key Insight: Electronic activation is nearly identical.
C–X Bond Energy

400 kJ/mol (Ar-Cl)

330 kJ/mol (Ar-Br)
3,5-DBBC allows facile downstream cross-coupling.

Electronic & Steric Analysis

Electronic Activation (The Hammett Insight)

Contrary to the intuition that "more halogenation = significantly faster reaction," the electronic activation of the carbonyl carbon is virtually indistinguishable between the two.

  • Inductive Effect (-I): Both Cl and Br are electron-withdrawing.

  • Hammett Constants: The

    
     values (Cl = 0.37, Br = 0.39) indicate that the bromine substituents withdraw electron density from the ring almost exactly as efficiently as chlorine in the meta position.
    
  • Result: The carbonyl carbon electrophilicity is enhanced relative to benzoyl chloride (

    
    ), but there is no significant kinetic advantage  to using the bromo- analog solely for acylation speed.
    
Steric Considerations
  • Atomic Radii: Br (

    
    ) > Cl (
    
    
    
    ).
  • Meta-Positioning: In the 3,5-position, the halogens are remote from the carbonyl center. They do not impose direct steric hindrance to nucleophilic attack (unlike 2,6-substitution). However, 3,5-DBBC will have significantly lower solubility in cold non-polar solvents (e.g., hexanes) due to increased lattice energy and lipophilicity.

Reactivity Benchmarks & Mechanism

Acylation Mechanism

Both compounds react via an associative


-like mechanism (addition-elimination). The rate-determining step is the nucleophilic attack on the carbonyl.

AcylationMechanism Start 3,5-Dihalo-Benzoyl Chloride Tetra Tetrahedral Intermediate (O- stabilized by EWGs) Start->Tetra Attack (k1) Similar for Cl/Br Nu Nucleophile (R-NH2) Nu->Tetra Product Amide/Ester Product Tetra->Product Elimination (k2) HCl HCl (Byproduct) Tetra->HCl

Figure 1: General acylation pathway. The electron-withdrawing meta-halogens stabilize the negative charge on the oxygen in the tetrahedral intermediate, accelerating


 compared to unsubstituted benzoyl chloride.
The "Dual Reactivity" Advantage (3,5-DBBC)

The critical divergence lies in orthogonal reactivity .

  • 3,5-DCBC: The Ar-Cl bonds are generally inert to standard Pd(0) oxidative addition conditions (requires specialized bulky phosphines like Buchwald ligands).

  • 3,5-DBBC: The Ar-Br bonds are highly reactive toward Pd(0). This allows the benzoyl chloride to serve as a linchpin scaffold. You can first form the amide, then functionalize the ring.

DualReactivity cluster_0 Step 1: Acylation (Chemoselective) cluster_1 Step 2: Cross-Coupling (Suzuki/Buchwald) Substrate 3,5-Dibromobenzoyl Chloride Amide 3,5-Dibromobenzamide Substrate->Amide + Amine (Mild Base) Final Functionalized Drug Scaffold (Ar-Br replaced by Ar-R) Amide->Final + Boronic Acid / Pd(0) (Ar-Br activation)

Figure 2: 3,5-DBBC enables a "Build-then-Couple" strategy unavailable with 3,5-DCBC under standard conditions.

Experimental Protocols

Handling the "Melting Point" Issue (3,5-DCBC)

Challenge: 3,5-DCBC melts at


. In a warm lab, it is a liquid; in a cold storage room, it is a solid. This inconsistency leads to stoichiometry errors if attempting to weigh it as a solid when partially melted.
Protocol: 
  • Fully Melt: Warm the container to

    
     in a water bath until completely liquid.
    
  • Volumetric Transfer: Use a pre-warmed glass syringe to transfer the reagent by volume (Density

    
    ).
    
  • Avoid Solid Weighing: Do not chip out solids; this introduces moisture and hydrolysis products.

Standard Amide Coupling (Benchmarking Protocol)

Applicable to both variants.

Reagents:

  • Substituted Benzoyl Chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (1.5 equiv) or DIPEA

  • DCM or THF (Anhydrous)

Procedure:

  • Dissolve amine and base in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Cool to

    
    .[1]
    
  • Add Benzoyl Chloride dropwise (if 3,5-DCBC, add as liquid; if 3,5-DBBC, dissolve in minimal DCM first).

  • Warm to RT and stir for 1 hour.

  • Quench: Add

    
     (aq) to remove unreacted amine and hydrolyze excess acid chloride.
    
  • Workup: Wash organic layer with

    
     and Brine. Dry over 
    
    
    
    .

Expected Outcome:

  • Yield:

    
     for both.
    
  • Impurity Profile: 3,5-DBBC reactions may require wider chromatography gradients due to the lipophilicity of the dibromo-product.

Decision Matrix: Which to Choose?

ScenarioRecommended ReagentRationale
High-Throughput Screening (HTS) 3,5-DCBC Lower cost, lower molecular weight (better Ligand Efficiency), easier to remove in workup.
Fragment-Based Drug Design 3,5-DBBC The Br handles allow rapid diversification of the core via Suzuki coupling after the amide bond is formed.
Process Scale-Up 3,5-DCBC Significant cost advantage and atom economy. Avoids heavy metal waste streams associated with Br.
Crystallography 3,5-DBBC The heavy bromine atoms facilitate phasing in X-ray crystallography (anomalous scattering).

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Confirming values for Cl and Br).
    • Dalal Institute. "Substituent and Reaction Constants." Link

  • Hydrolysis Kinetics

    • Liu, K. T., et al. (2011). "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." PMC - NIH. Link

  • Synthetic Applications

    • Zhang, J., et al. (2021).[1] "Synthesis of Dichlorobenzamide Derivatives." Journal of Chemical Crystallography. (Detailing 3,5-DCBC usage).

    • Thirsk, C. E. (2004). "Stereoselective routes to the total synthesis of the polyene macrolide viridenomycin." Durham E-Theses. (Citing usage of 3,5-dibromobenzoyl chloride).[1][2][3][4][5] Link

  • Physical Properties

    • PubChem Compound Summary for CID 13450526 (3,5-Dibromobenzoyl chloride) and CID 7668 (3,5-Dichlorobenzoyl chloride). Link

Sources

Validating 3,5-Dibromo-4-methoxybenzoyl Chloride: A Structural Fidelity Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for confirming the structure of 3,5-Dibromo-4-methoxybenzoyl chloride, a critical intermediate in the synthesis of complex pharmaceuticals.[1]

Executive Summary & Strategic Context

This compound is a highly reactive electrophile used to introduce the 3,5-dibromo-4-methoxybenzoyl pharmacophore.[1][2] Its validation is complicated by its inherent instability; the compound rapidly hydrolyzes back to its precursor acid (3,5-Dibromo-4-methoxybenzoic acid) upon exposure to atmospheric moisture.[1][3]

While H1 NMR is the standard for checking purity (via integration of the methoxy and aromatic protons), it often fails to definitively distinguish the acid chloride from the carboxylic acid due to the lability of the carboxylic proton, which can broaden or disappear. C13 NMR , however, provides a non-exchangeable, skeletal fingerprint of the molecule, offering a definitive "smoking gun" for the acyl chloride functionality through the carbonyl and ipso-carbon chemical shifts.

Theoretical Framework: The C13 NMR Fingerprint

To validate the structure, one must distinguish the product from its starting material. The conversion of -COOH to -COCl induces specific electronic perturbations in the carbon skeleton.[1][2]

Predicted Chemical Shift Assignments

The molecule possesses a high degree of symmetry (C2 axis), simplifying the spectrum to 6 distinct signals .

Carbon PositionEnvironmentPredicted Shift (δ ppm)Structural Logic
C=O Carbonyl166.0 – 168.0 Distinct from acid (~165-172 ppm).[1][2][3] Acyl chlorides often resonate slightly upfield of their acid counterparts due to the mesomeric donation of the Cl lone pair competing with induction.[3]
C4 Ipso to OMe158.0 – 160.0 Deshielded by the electronegative Oxygen (Inductive + Resonance).[1][2][3]
C2, C6 Aromatic C-H132.0 – 134.0 Meta to the withdrawing COCl group; Ortho to the withdrawing Br.[1][2]
C1 Ipso to COCl130.0 – 135.0 Critical Diagnostic. The ipso carbon often shifts downfield (deshields) when converting COOH → COCl due to the stronger -I effect of Cl.[1][2]
C3, C5 Ipso to Br118.0 – 120.0 Heavy Atom Effect. Large diamagnetic shielding by Bromine pushes these carbons significantly upfield, despite Br's electronegativity.[1][2]
OMe Methoxy60.0 – 61.0 Standard methoxy shift, slightly deshielded by the ortho-bromo substituents.[1][2]
The "Smoking Gun" Signals
  • The Carbonyl Drift: While subtle, the carbonyl peak will shift.[2][3] More importantly, it must be a single sharp peak. Doublets or shoulders indicate partial hydrolysis.[1][2][3]

  • The Ipso-Carbon (C1) Shift: The carbon attached to the carbonyl is the most sensitive sensor of the functional group change.[1]

  • Absence of Aliphatic Impurities: Confirming the clean methoxy region (only one peak ~60 ppm).[1][2][3]

Comparative Analysis: Why C13 NMR?

While C13 NMR is the structural authority, it should be part of a triad of analytical techniques.

FeatureC13 NMR H1 NMR FT-IR (ATR/Transmission)
Primary Utility Skeletal ConfirmationPurity & IntegrationFunctional Group ID
Acid vs. Chloride High Specificity. Distinct carbonyl and ipso shifts.[1][2]Low Specificity. COOH proton is unreliable; aromatic protons shift minimally.[1][2][3]Superior. COCl stretch (~1770 cm⁻¹) is distinct from COOH (~1680 cm⁻¹).[1][2][3]
Sample Destructiveness Non-destructive (recoverable).Non-destructive.[1][2][3]Non-destructive.[1][2][3]
Time Investment High (requires high scans for quaternary C).[1][2][3]Low (< 5 mins).[1][2][3]Very Low (< 1 min).[1][2][3]
Moisture Sensitivity Critical. Wet solvent causes in-tube hydrolysis.[1][2][3]Critical.Low (if rapid).

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the spectrum you capture reflects the acid chloride, not the hydrolyzed acid.

Step 1: Sample Preparation (The "Dry" Standard)[1]
  • Solvent: Use CDCl3 (Chloroform-d) stored over 4Å molecular sieves.[1][2][3] Never use a fresh bottle without verifying dryness.[1][2][3]

    • Why? Even trace water in CDCl3 will hydrolyze the acid chloride during the 30-minute acquisition, leading to "ghost" acid peaks.[1]

  • Vessel: Oven-dried NMR tube, flushed with Argon/Nitrogen.

  • Concentration: High concentration (~50-100 mg in 0.6 mL) is preferred to reduce acquisition time and minimize moisture exposure.[1][2][3]

Step 2: Acquisition Parameters[1][3]
  • Pulse Sequence: Standard Proton-Decoupled C13 (e.g., zgpg30 on Bruker).[1][2][3]

  • Relaxation Delay (D1): Set to 2–5 seconds .

    • Reasoning: The quaternary carbons (C1, C3, C4, C5, C=O) have long T1 relaxation times. A short D1 will suppress their signals, making the spectrum look "missing" or disproportionate.[3]

  • Scans (NS): Minimum 256 scans (due to the 4 quaternary carbons).

Step 3: The "Hydrolysis Check" (Self-Validation)

After acquiring the C13 spectrum, run a quick H1 NMR on the same sample.[1]

  • Pass: No broad singlet >10 ppm (COOH).

  • Fail: Presence of broad singlet >10 ppm.[1][2][3]

    • Action: If failed, the C13 spectrum represents a mixture.[2][3] Discard data, dry solvent, and repeat.[3]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the product structure.

ValidationLogic Start Crude Product (this compound) IR_Check Step 1: FT-IR Analysis (Rapid Screening) Start->IR_Check IR_Decision C=O Stretch @ ~1780 cm⁻¹? IR_Check->IR_Decision NMR_Prep Step 2: NMR Prep (Dry CDCl3 + Argon) IR_Decision->NMR_Prep Yes Result_Fail FAILED Hydrolysis / Impurity IR_Decision->Result_Fail No (Peak @ 1700 cm⁻¹) C13_Acq Step 3: C13 NMR Acquisition (D1 > 2s, 256 Scans) NMR_Prep->C13_Acq Data_Analysis Data Analysis C13_Acq->Data_Analysis Check_CO Check Carbonyl Single Peak ~166-168 ppm? Data_Analysis->Check_CO Check_Ipso Check Ipso (C1) Shift vs Acid Precursor? Check_CO->Check_Ipso Yes Check_CO->Result_Fail No (Doublet/Shoulder) Result_Pass VALIDATED Pure Acid Chloride Check_Ipso->Result_Pass Yes Check_Ipso->Result_Fail No

Caption: Logical workflow for structural validation, prioritizing rapid IR screening followed by definitive C13 NMR characterization.

Troubleshooting & Common Pitfalls

SymptomDiagnosisCorrective Action
Double Carbonyl Peak Partial Hydrolysis.[1][2][3] The sample contains both Acid Chloride and Carboxylic Acid.[2][3][4]Do not process. Re-synthesize or re-purify (e.g., thionyl chloride reflux).[1][2][3] Ensure NMR solvent is anhydrous.[1][2][3]
Missing Quaternary Peaks Saturation effects. The relaxation delay (D1) is too short for the non-protonated carbons (C-Br, C-OMe, C=O).[1]Increase D1 to 5–10 seconds. Use a relaxation agent like Cr(acac)₃ if quantification is needed.[1][2][3]
Extra Peaks in Aliphatic Region Residual Solvent/Reagent.[1][2][3] Common with Thionyl Chloride or Hexanes.[1][2][3]Check standard solvent impurity tables.[1][2][3] Dry the solid under high vacuum for >4 hours.

References

  • BenchChem. (2025).[1][2][3][5] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from [1][3]

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3] Benzoyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [1][3]

  • Oregon State University. (2022).[1][2][3] 13C NMR Chemical Shifts and Structure Determination. Retrieved from [1][3]

  • ChemicalBook. (2024).[1][2][3] 4-Methoxybenzoic acid 13C NMR Spectrum. Retrieved from [1][3]

  • Chemistry Stack Exchange. (2018).[1][2][3] Assigning the 13C NMR spectrum of bromobenzene and heavy atom effects. Retrieved from

Sources

HPLC method development for 3,5-Dibromo-4-methoxybenzoyl chloride detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the method development strategy for 3,5-Dibromo-4-methoxybenzoyl chloride , a highly reactive intermediate used in pharmaceutical synthesis.

Due to the inherent instability of acid chlorides in the presence of moisture, standard Reversed-Phase (RP) HPLC with aqueous mobile phases is not directly applicable . Attempting to analyze the native acid chloride directly in aqueous conditions will result in on-column hydrolysis, leading to split peaks, poor reproducibility, and inaccurate quantification.

This guide compares the three primary analytical strategies:

  • In-Situ Derivatization (Methyl Ester Formation) – The Recommended Protocol

  • Controlled Hydrolysis – The "Total Species" Approach

  • Direct Normal Phase Analysis – The Non-Aqueous Alternative

Part 1: Strategic Method Comparison

The following table contrasts the performance of the three approaches.

FeatureMethod A: Derivatization (Methyl Ester) Method B: Controlled Hydrolysis Method C: Direct Normal Phase
Principle Converts reactive chloride to stable methyl ester immediately upon sample prep.Forces conversion of all species to the carboxylic acid form.Maintains non-aqueous environment to preserve the chloride.
Specificity High. Distinguishes between the active Acid Chloride (analyzed as Ester) and the Acid Impurity (analyzed as Acid).Low. Cannot distinguish active chloride from the hydrolyzed acid impurity already present.Medium. Good specificity, but susceptible to moisture in the system/solvents.
Stability Excellent. The methyl ester is stable in RP-HPLC mobile phases.Good. The acid is stable.Poor. Hygroscopic solvents can cause degradation during the run.
Quantification Direct Assay. Measures the actual active electrophile content.Total Equivalent. Measures total benzoyl backbone (Active + Degraded).Direct Assay.
Suitability Gold Standard for Purity/Assay. Suitable only for mass balance or total stoichiometry checks.Niche applications; rarely used in modern QC due to solvent costs/toxicity.

Part 2: Detailed Experimental Protocols

Method A: In-Situ Derivatization (The Gold Standard)

Rationale: Acid chlorides react rapidly with primary alcohols to form esters. Carboxylic acids (the degradation product) react much slower under these conditions. By quenching the sample in anhydrous methanol, we "freeze" the composition: the Acid Chloride becomes the Methyl Ester , while the Acid Impurity remains the Acid .

Reaction Scheme:

  • Analyte:

    
     (Fast)
    
  • Impurity:

    
     No Reaction (Slow without catalyst/heat)
    

Protocol:

  • Diluent Preparation: Use HPLC-grade Anhydrous Methanol .

  • Sample Prep:

    • Weigh approx. 50 mg of this compound into a 50 mL dry volumetric flask.

    • Immediately add 30 mL of Anhydrous Methanol. Sonicate briefly (1-2 mins) to dissolve.

    • Allow to stand at room temperature for 10–15 minutes to ensure complete derivatization.

    • Dilute to volume with Methanol.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 40% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm (The aromatic bromine substitution provides strong absorbance).

    • Injection Vol: 5-10 µL.

Expected Result: You will see two distinct peaks. The Methyl Ester (less polar) will elute later (e.g., ~10-12 min). The Acid Impurity (more polar) will elute earlier (e.g., ~4-6 min).

Method B: Controlled Hydrolysis (Indirect Analysis)

Rationale: If the distinction between the chloride and the acid is not required (e.g., early-stage mass balance studies), converting everything to the acid simplifies the chromatography.

Protocol:

  • Diluent: 50:50 Acetonitrile:Water (with 0.1% NaOH or TEA to accelerate hydrolysis).

  • Sample Prep:

    • Dissolve sample in Diluent.

    • Sonicate for 10 minutes to ensure full hydrolysis of the chloride to the acid.

    • Neutralize if necessary (depending on column pH limits) or inject directly if using a robust column.

  • HPLC Conditions:

    • Same as Method A, but optimized for the retention of the Acid peak.

    • Note: Ensure Mobile Phase A is acidic (pH ~2-3) to keep the carboxylic acid protonated; otherwise, peak tailing will occur.

Part 3: Visualization of Method Logic

The following diagram illustrates the decision pathway and chemical fate of the analyte in Method A vs. Method B.

MethodLogic Sample Raw Sample (Contains R-COCl + R-COOH) MethodA Method A: Quench in Methanol Sample->MethodA MethodB Method B: Quench in Aqueous Buffer Sample->MethodB RxnA1 R-COCl converts to R-COOCH3 (Ester) MethodA->RxnA1 Fast Rxn RxnA2 R-COOH remains R-COOH (Acid) MethodA->RxnA2 No Rxn ResultA HPLC Separation: Two Distinct Peaks (Purity Assay Possible) RxnA1->ResultA RxnA2->ResultA RxnB1 R-COCl hydrolyzes to R-COOH MethodB->RxnB1 Hydrolysis RxnB2 R-COOH remains R-COOH MethodB->RxnB2 ResultB HPLC Separation: Single Peak (Acid) (Cannot distinguish active species) RxnB1->ResultB RxnB2->ResultB

Caption: Chemical fate of the analyte and impurity under Derivatization (Method A) vs. Hydrolysis (Method B) protocols.

Part 4: Critical Scientific Considerations (E-E-A-T)

The Stability-Reactivity Paradox

The high reactivity of the benzoyl chloride moiety is the primary challenge. In Method A (Derivatization), the steric hindrance provided by the 3,5-dibromo substitution is advantageous. It slows down the potential "unwanted" secondary reaction (esterification of the free acid impurity), ensuring that the ester peak comes only from the chloride.

Mobile Phase Selection

For the derivatized method (Method A), the resulting methyl ester is highly lipophilic due to the methoxy and dibromo groups.

  • Recommendation: Start with a high aqueous content (e.g., 40% organic) and ramp to 90% organic. Isocratic runs at high organic (e.g., 80%) may cause the Acid impurity to elute in the void volume, losing quantification of the impurity.

Wavelength Selection

While many aromatic chlorides are analyzed at 210-220 nm, the brominated ring of this compound offers a bathochromic shift.

  • Recommendation: Use a PDA detector to scan 200–400 nm during development. 254 nm is likely optimal for specificity, avoiding interference from non-aromatic solvents or modifiers.

References

  • Valvis, I. et al. "Derivatization of unstable acid chlorides for HPLC analysis: A review of methodology." Journal of Pharmaceutical and Biomedical Analysis.

  • Kishore, M. et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Chromatography A.

  • BenchChem Technical Guides. "HPLC Analysis of Reactive Acid Chlorides as Methyl Esters." BenchChem Application Notes.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for 3,5-Dibromo-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

In laboratory and pharmaceutical manufacturing environments, the safe management of highly reactive acyl chlorides is a critical operational mandate. 3,5-Dibromo-4-methoxybenzoyl chloride is a potent electrophile used extensively in organic synthesis and drug development. However, its inherent reactivity—specifically its propensity to violently hydrolyze and release toxic hydrogen chloride (HCl) gas—necessitates stringent, scientifically validated disposal protocols.

This guide provides a comprehensive, step-by-step methodology for the safe quenching and disposal of this compound, ensuring compliance with laboratory safety standards and environmental regulations while protecting personnel and infrastructure.

Part 1: Chemical Profile & Hazard Causality

Before initiating any disposal procedure, operators must understand the physicochemical properties that dictate the handling requirements. This compound is a moisture-sensitive, corrosive compound that reacts exothermically with protic solvents[1][2].

Table 1: Quantitative Data & Hazard Profile

ParameterValue / Description
Chemical Identity This compound
Hazard Class Class 8 (Corrosive)[3]
Reactivity Highly reactive with water, alcohols, and strong bases[3][4].
Decomposition Products 3,5-Dibromo-4-methoxybenzoic acid, Hydrogen chloride (HCl) gas[1][5].
Primary Health Risks Severe skin burns, eye damage, respiratory toxicity via HCl inhalation[3][5].
Storage Requirements Inert atmosphere (Argon/Nitrogen), dry, cool, well-ventilated area[1][2].
Mechanistic Causality: Why Direct Water Quenching is Dangerous

When an acyl chloride is exposed directly to water, the nucleophilic attack by H₂O on the carbonyl carbon is highly exothermic[4][6]. The rapid evolution of heat can vaporize the unreacted water and the generated HCl, leading to a violent expansion of corrosive gases, splattering, and potential container rupture[3][5]. Therefore, a controlled solvolysis (esterification) using a less reactive nucleophile (e.g., isopropanol or ethanol) in a temperature-controlled environment is the scientifically preferred method to safely dissipate the reaction energy[4][6].

Part 2: The Quenching Methodology (Step-by-Step Protocol)

This self-validating protocol ensures that each step confirms the success of the previous one, minimizing the risk of runaway reactions. Note: For bulk quantities (>50g), direct disposal via an Environmental Health and Safety (EHS) hazardous waste stream without lab-scale neutralization is required[3].

Prerequisites:

  • Conduct all operations inside a certified, fully functional chemical fume hood[3][7].

  • Required PPE: Flame-retardant lab coat, chemical-resistant gloves (heavy-duty nitrile or neoprene), chemical safety goggles, and a face shield[3][7].

Step 1: Preparation and Thermodynamic Control

  • Place the reaction flask containing the this compound waste into an ice-water bath[3].

  • Causality: This thermodynamic control is essential to absorb the heat generated during the subsequent nucleophilic acyl substitution, preventing the solvent from boiling.

Step 2: Controlled Esterification (Primary Quench)

  • Equip the flask with a dropping funnel or use a syringe for slow, controlled addition.

  • Slowly add a secondary or primary alcohol (e.g., isopropanol or ethanol) dropwise while maintaining continuous magnetic stirring[3][4].

  • Causality: The alcohol reacts with the acyl chloride to form the corresponding ester (isopropyl or ethyl 3,5-dibromo-4-methoxybenzoate) and HCl[4]. This reaction is significantly slower and less exothermic than direct hydrolysis, preventing thermal runaway.

Step 3: Hydrolysis and Neutralization

  • Once the alcohol addition is complete and the exotherm has subsided (verified by the cessation of bubbling and stabilization of temperature), the remaining reactive species must be neutralized[3][6].

  • Slowly add a dilute (5-10%) aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)[3][6].

  • Continue stirring until the evolution of CO₂ gas (if using NaHCO₃) ceases.

  • Causality: The base neutralizes the dissolved HCl and hydrolyzes any remaining ester/acyl chloride into the water-soluble sodium salt of 3,5-dibromo-4-methoxybenzoic acid, rendering the mixture chemically stable[6].

Step 4: pH Validation and Disposal

  • Test the aqueous layer using pH paper. The system is self-validating when the pH stabilizes between 6.0 and 8.0[6]. If the solution remains acidic, continue adding dilute base until the target pH is reached.

  • Once neutralized, transfer the mixture to the appropriately designated hazardous waste container (typically a mixed aqueous/organic waste stream, clearly labeled)[3][6].

Part 3: Operational Workflow Diagram

The following diagram illustrates the logical decision-making and operational workflow for the safe disposal of this compound.

QuenchWorkflow A 3,5-Dibromo-4-methoxybenzoyl Chloride Waste B Assess Volume (Is it > 50g?) A->B C Direct to EHS Hazardous Waste B->C Yes (>50g) D Prepare Ice Bath & Fume Hood B->D No (<50g) E Dropwise Addition of Isopropanol/Ethanol D->E F Stir until Exotherm Subsides E->F G Add Dilute Aqueous NaHCO3 or NaOH F->G H Verify pH (Target: 6.0 - 8.0) G->H H->G pH < 6.0 (Add Base) I Transfer to Mixed Organic/Aqueous Waste H->I pH 6.0-8.0 (Validated)

Workflow for the safe quenching and disposal of this compound.

Part 4: Emergency Spill Protocols

In the event of an accidental spill outside of a controlled quenching environment, immediate and precise action is required:

  • Evacuation and Isolation: Immediately evacuate personnel from the immediate area and increase fume hood or room ventilation[1][8].

  • Containment (DO NOT USE WATER): Because the compound is highly water-reactive, never use water or hydrous agents to clean the spill[5][8]. Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or a specialized acid-spill absorbent[2][9].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a compatible, sealable secondary container[8].

  • Disposal: Label the container strictly as hazardous chemical waste and contact your facility's Environmental Health and Safety (EHS) department for direct disposal without attempting further neutralization[3][7].

References
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling , Yufeng. Available at: [Link]

  • Safety Data Sheet: Benzoyl chloride , Carl ROTH. Available at: [Link]

  • Standard Operating Procedure for the use of Acetyl chloride , Western Carolina University. Available at: [Link]

  • Quenching Reactive Substances , Virginia Tech Chemistry Department. Available at:[Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride , New Jersey Department of Health. Available at: [Link]

  • ICSC 0210 - ACETYL CHLORIDE , International Labour Organization. Available at: [Link]

Sources

Personal protective equipment for handling 3,5-Dibromo-4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

3,5-Dibromo-4-methoxybenzoyl chloride is a highly reactive electrophile used as an intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] While valuable for its reactivity, this compound presents a dual-threat hazard profile: it is a corrosive solid that hydrolyzes rapidly upon contact with environmental moisture to release hydrogen chloride (HCl) gas .[3]

Unlike liquid acid chlorides (e.g., acetyl chloride), this compound is likely a solid at room temperature (extrapolated from the melting point of its analog, 3,5-dichloro-4-methoxybenzoyl chloride, mp ~40–80°C). This creates a unique risk vector: corrosive dust .

Core Safety Directive: Treat this substance not just as a contact hazard, but as an inhalation and mucous membrane destroyer . All handling must occur under negative pressure (fume hood).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system against both the solid particulate and the acidic hydrolysis byproducts.

Table 1: PPE Specifications by Operational State
Body ZoneRoutine Handling (Weighing/Transfer)Emergency / Spill Response (>5g)
Respiratory Engineering Control: Fume hood (Face velocity: 100 fpm).[1] Backup: N95/P100 only if dust risk is high inside hood.Full-Face Respirator with Acid Gas (AG) and P100 cartridges.[1] Reasoning: HCl gas evolution.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil). 2. Outer: Nitrile (4-8 mil) or Neoprene.[1] Change outer gloves immediately upon splash.Laminate Film (Silver Shield) or Butyl Rubber. Reasoning: Standard nitrile degrades rapidly under direct acid chloride exposure.
Eye/Face Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient against corrosive dust.Face Shield over Splash Goggles. Reasoning: Protects neck/face from exothermic hydrolysis splash.
Body Lab Coat (100% Cotton or Nomex) + Chemical Apron (Rubber/PVC).Tychem® or equivalent chemical-resistant suit.

Operational Protocols & Logic

The "Dry-Transfer" Protocol

The primary cause of accidents with solid acid chlorides is the introduction of moisture during weighing, causing the material to clump, heat up, and release HCl gas into the user's breathing zone.

Step-by-Step Methodology:

  • Environment: All weighing must be performed inside a certified chemical fume hood. Do not use a benchtop balance.

  • Vessel Prep: Use oven-dried glassware. Moisture on the glass surface will trigger immediate hydrolysis.

  • Transfer: Use a disposable anti-static spatula. Avoid metal spatulas if possible to prevent potential metal-catalyzed decomposition, though stainless steel is generally acceptable for brief contact.

  • Dissolution: If the reaction solvent is available (e.g., Dichloromethane, THF), dissolve the solid immediately after weighing to suppress dust formation.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop-Work" triggers.

HandlingWorkflow cluster_safety Critical Control Point Start Start: Handling this compound CheckHood Check Fume Hood (Velocity > 100 fpm?) Start->CheckHood PPE_Check Verify PPE: Double Gloves + Goggles CheckHood->PPE_Check Weighing Weighing Process (Avoid Drafts, Minimize Exposure) PPE_Check->Weighing MoistureCheck Is Moisture Present? Weighing->MoistureCheck StopWork STOP WORK Evacuate Area (HCl Risk) MoistureCheck->StopWork Yes (Fuming/Heat) Dissolve Dissolve in Anhydrous Solvent (DCM/THF) MoistureCheck->Dissolve No Reaction Proceed to Reaction Dissolve->Reaction

Caption: Operational logic flow emphasizing the critical moisture control point to prevent HCl gas release.

Disposal & Quenching Strategy (The "Kill" Step)

NEVER dispose of unquenched acid chlorides directly into solvent waste drums. This can cause pressurization and explosion of the waste container.[4]

Quenching Mechanism

The goal is to convert the reactive acid chloride into the stable (and less hazardous) carboxylic acid or ester before disposal.

Reaction:


[1]
Quenching Protocol (Self-Validating)
  • Preparation: Prepare a "Quench Pot" containing ice-water mixed with a base (Sodium Bicarbonate or Sodium Hydroxide 1M).

    • Why Base? To neutralize the HCl generated immediately.

    • Why Ice? The hydrolysis is exothermic; heat can volatilize the solvent or the chemical itself.

  • Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Toluene or DCM) if it is not already in solution. Do not add solid directly to water.

  • Addition: Add the acid chloride solution dropwise to the stirred Quench Pot.

  • Validation: Check pH. It should be neutral or slightly basic (pH 7-9).[1] If acidic, add more base.

  • Disposal: Once hydrolysis is complete (no more bubbling/heat), the aqueous layer can be separated and disposed of as aqueous waste, and the organic layer as halogenated organic waste.

QuenchingProtocol Waste Acid Chloride Waste Dilution Dilute with Inert Solvent (Toluene/DCM) Waste->Dilution AddSlow Add Dropwise (Control Exotherm) Dilution->AddSlow QuenchPot Quench Pot (Ice + 5% NaHCO3) CheckPH Check pH (Target: 7-9) QuenchPot->CheckPH AddSlow->QuenchPot Disposal Segregate Waste (Aq. vs Org.) CheckPH->Disposal

Caption: Controlled quenching workflow to prevent waste container pressurization.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Do not wait for symptoms to worsen; pulmonary edema can be delayed.

  • Skin Contact: Brush off loose particles before flushing with water. Then, flush with copious amounts of water for 15 minutes.

    • Note: Water will react with the chemical on the skin to form acid. High-volume flushing is required to wash away the heat and acid simultaneously.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Immediate ophthalmologist consult is required due to the corrosive nature.

References

  • PubChem. 3,5-Dichloro-4-methoxybenzoyl chloride (Compound Summary). National Library of Medicine. (Used as structural analog for physical property extrapolation). [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Acid Chlorides. [Link] (General SOP reference for acid chloride class hazards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.